ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-5-9-10(8(4)14)7(3)13-11(9)12(15)16-6-2/h13H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEPFPDHFZUVDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=C1C(=O)C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356636 | |
| Record name | ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37013-86-8 | |
| Record name | ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate
For Immediate Release
Palo Alto, CA – January 21, 2026 – This in-depth technical guide provides a comprehensive, multi-faceted approach to the structural elucidation of ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate, a polysubstituted pyrrole derivative of significant interest to researchers, scientists, and professionals in drug development. By integrating data from foundational spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—this document offers a self-validating system for confirming the molecule's precise chemical structure. This guide emphasizes the causality behind experimental choices and provides field-proven insights into the interpretation of complex spectral data.
Introduction
This compound (IUPAC Name), with the Chemical Abstracts Service (CAS) number 37013-86-8 and molecular formula C12H17NO3, belongs to the pyrrole class of heterocyclic compounds.[1] Pyrrole motifs are central to a myriad of natural products and pharmaceuticals, making the unambiguous determination of their substitution patterns a critical step in chemical synthesis and drug discovery.[2][3] This guide will walk through a logical, stepwise process to confirm the structure of this specific pyrrole derivative, from its elemental composition to the precise arrangement of its functional groups.
Part 1: Foundational Analysis and Synthesis Rationale
Before delving into spectroscopic analysis, it is crucial to establish the compound's molecular formula and understand its likely synthetic origin.
Molecular Formula and Unsaturation
The molecular formula, C12H17NO3, is the cornerstone of the elucidation process. From this, the degree of unsaturation (DoU) can be calculated using the formula:
DoU = C + 1 - (H/2) - (X/2) + (N/2)
For C12H17NO3: DoU = 12 + 1 - (17/2) + (1/2) = 5
This value indicates the presence of five rings and/or double bonds. The pyrrole ring itself accounts for four degrees of unsaturation (one ring and two double bonds). The remaining degree of unsaturation is attributed to the carbonyl group of the acetyl substituent.
Probable Synthetic Route: The Knorr Pyrrole Synthesis
A common and efficient method for the synthesis of polysubstituted pyrroles is the Knorr pyrrole synthesis.[4] This reaction involves the condensation of an α-amino-ketone with a β-ketoester.[4] For the target molecule, a plausible Knorr synthesis would involve the reaction of ethyl 2-amino-3-oxopentanoate with 3-acetyl-2-butanone.
Understanding the synthetic route is vital as it provides a logical framework for the expected connectivity of the substituents on the pyrrole ring and helps to anticipate potential isomeric impurities.
Part 2: A Multi-Spectroscopic Approach to Structure Elucidation
The synergistic use of NMR, IR, and MS provides a comprehensive and cross-validated confirmation of the molecular structure.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
The predicted ¹H NMR spectrum of this compound in a suitable solvent like CDCl₃ would exhibit the following key signals:
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.0-9.5 | broad singlet | 1H | N-H | The N-H proton of the pyrrole ring is typically deshielded and often appears as a broad signal. |
| ~4.30 | quartet | 2H | -OCH₂CH₃ | The methylene protons of the ethyl ester are adjacent to an oxygen atom and are split by the neighboring methyl group. |
| ~2.70 | quartet | 2H | -CH₂CH₃ | The methylene protons of the ethyl group on the pyrrole ring are deshielded by the ring and split by the adjacent methyl group. |
| ~2.50 | singlet | 3H | -C(O)CH₃ | The methyl protons of the acetyl group are adjacent to a carbonyl group, resulting in a downfield shift. |
| ~2.40 | singlet | 3H | C5-CH₃ | The methyl protons attached to the pyrrole ring at the C5 position. |
| ~1.35 | triplet | 3H | -OCH₂CH₃ | The methyl protons of the ethyl ester are split by the adjacent methylene group. |
| ~1.20 | triplet | 3H | -CH₂CH₃ | The methyl protons of the ethyl group on the pyrrole ring are split by the adjacent methylene group. |
The predicted broadband proton-decoupled ¹³C NMR spectrum will reveal twelve distinct carbon signals, consistent with the molecular formula.
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~195 | -C(O)CH₃ | The carbonyl carbon of the acetyl group is significantly deshielded. |
| ~162 | -COOCH₂CH₃ | The carbonyl carbon of the ethyl ester. |
| ~135 | C4 | The pyrrole ring carbon bearing the acetyl group. |
| ~130 | C5 | The pyrrole ring carbon bearing the methyl group. |
| ~125 | C2 | The pyrrole ring carbon bearing the ethyl ester group. |
| ~120 | C3 | The pyrrole ring carbon bearing the ethyl group. |
| ~60 | -OCH₂CH₃ | The methylene carbon of the ethyl ester, bonded to oxygen. |
| ~30 | -C(O)CH₃ | The methyl carbon of the acetyl group. |
| ~18 | -CH₂CH₃ | The methylene carbon of the ethyl group on the pyrrole ring. |
| ~15 | -OCH₂CH₃ | The methyl carbon of the ethyl ester. |
| ~14 | C5-CH₃ | The methyl carbon attached to the C5 position of the pyrrole ring. |
| ~13 | -CH₂CH₃ | The methyl carbon of the ethyl group on the pyrrole ring. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is instrumental in identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies.
| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3300 | N-H stretch | Pyrrole N-H |
| ~2970-2850 | C-H stretch | Aliphatic C-H |
| ~1700 | C=O stretch | Ester carbonyl |
| ~1650 | C=O stretch | Ketone carbonyl |
| ~1550 | C=C stretch | Pyrrole ring |
The presence of two distinct carbonyl absorption bands is a key diagnostic feature, confirming the presence of both the ester and acetyl functionalities.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.[3]
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound, which is approximately 223.12 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C12H17NO3.
The fragmentation of substituted pyrroles is influenced by the nature and position of the substituents.[9] Key expected fragmentation pathways for this compound include:
-
Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion at m/z 178.
-
Loss of the ethyl group (-CH₂CH₃): Cleavage of the ethyl group from the pyrrole ring would lead to a fragment at m/z 194.
-
Loss of the acetyl group (-COCH₃): This would produce a fragment ion at m/z 180.
-
McLafferty rearrangement: The acetyl group could undergo a McLafferty rearrangement, leading to the loss of ethene and the formation of a radical cation at m/z 195.
Part 3: Integrated Structure Elucidation Workflow
The following diagram illustrates the logical flow of the structure elucidation process, integrating data from all spectroscopic techniques to arrive at a single, unambiguous structure.
Caption: Integrated workflow for the structural elucidation of this compound.
Conclusion
The comprehensive analysis of predicted ¹H NMR, ¹³C NMR, IR, and MS data, guided by the foundational knowledge of the molecular formula and a plausible synthetic pathway, allows for the confident elucidation of the structure of this compound. Each spectroscopic technique provides a unique and complementary piece of the structural puzzle, and their combined interpretation forms a self-validating system that confirms the precise arrangement of atoms in the molecule. This guide serves as a robust framework for researchers and scientists engaged in the synthesis and characterization of novel pyrrole-based compounds.
References
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PubMed. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]
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PubChem. (n.d.). ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Retrieved from [Link]
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PubMed Central (PMC). (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Retrieved from [Link]
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Semantic Scholar. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]
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PubMed Central (PMC). (2021). Spectroscopic and Photophysical Investigation of Model Dipyrroles Common to Bilins: Exploring Natural Design for Steering Torsion to Divergent Functions. Retrieved from [Link]
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YouTube. (2020). Knorr Pyrrole Synthesis of Knorr's Pyrrole. Retrieved from [Link]
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PubChem. (n.d.). Ethyl-4-acetyl-3,5-dimethylpyrrole-2-carboxylate. Retrieved from [Link]
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PubMed. (2008). Highly regioselective synthesis of polysubstituted pyrroles through three-component reaction induced by low-valent titanium reagent. Retrieved from [Link]
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NIST WebBook. (n.d.). 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
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PubChemLite. (n.d.). ethyl 5-acetyl-2,4-dimethyl-1h-pyrrole-3-carboxylate (C11H15NO3). Retrieved from [Link]
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An In-depth Technical Guide to Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate: Synthesis, Characterization, and Scientific Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate (CAS No. 37013-86-8) is a polysubstituted pyrrole derivative. The pyrrole ring is a foundational scaffold in medicinal chemistry, present in numerous natural products and pharmaceuticals.[1] This guide provides a comprehensive overview of this specific molecule, addressing its physicochemical properties, probable synthetic routes, and detailed protocols for its analytical characterization. Given the limited publicly available experimental data for this specific compound, this document integrates established principles of pyrrole chemistry with predictive methodologies to offer a robust scientific framework for researchers.
Introduction: The Significance of the Polysubstituted Pyrrole Scaffold
The pyrrole heterocycle is a privileged structure in drug discovery, forming the core of blockbuster drugs like atorvastatin and sunitinib. Its aromatic nature, coupled with the hydrogen-bonding capability of the N-H group, allows for diverse biological interactions.[2] The specific substitution pattern of this compound, featuring an acetyl group, an ethyl group, and a carboxylate ester, suggests a molecule designed with multiple points for chemical modification or biological interaction. The acetyl and ester groups, being electron-withdrawing, influence the reactivity of the pyrrole ring, a crucial consideration for synthetic derivatization and metabolic stability studies.
Physicochemical Properties
Direct experimental data for many physical properties of this compound are not extensively reported. However, its identity is confirmed by its CAS number (37013-86-8) and molecular formula.[3] In the absence of empirical data, computational methods such as Quantitative Structure-Property Relationship (QSPR) models provide valuable estimations for guiding experimental work.[4][5]
| Property | Value/Prediction | Source/Method |
| CAS Number | 37013-86-8 | [3] |
| Molecular Formula | C12H17NO3 | [3] |
| Molecular Weight | 223.27 g/mol | [3] |
| Appearance | Likely a white to off-white solid | General observation for similar pyrrole esters. |
| Melting Point | Data not available. | [6] |
| Boiling Point | Predicted to be in the range of 300-400 °C | Estimation based on similar structures. |
| Solubility | Predicted to be soluble in organic solvents like ethanol, DMSO, and dichloromethane; sparingly soluble in water. | Based on the ethyl ester and hydrocarbon substituents. |
Note: Predicted values should be confirmed experimentally.
Synthesis and Reactivity
The synthesis of highly substituted pyrroles is a well-established field of organic chemistry. The structure of this compound lends itself to classical synthetic strategies such as the Hantzsch or Paal-Knorr pyrrole synthesis.[7][8]
Plausible Synthetic Route: The Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a powerful multicomponent reaction for creating substituted pyrroles.[2][9] A plausible pathway for synthesizing the target molecule would involve the condensation of an ethyl acetoacetate derivative, an alpha-haloketone, and an amine source.
The mechanism initiates with the formation of an enamine from the primary amine and the β-ketoester.[9] This enamine then acts as a nucleophile, attacking the α-halocarbonyl. Subsequent intramolecular cyclization and dehydration yield the aromatic pyrrole ring.[2]
Caption: Plausible Hantzsch synthesis pathway for the target molecule.
Chemical Reactivity
The reactivity of the pyrrole ring is significantly influenced by its substituents.
-
N-H Acidity: The pyrrole N-H proton is weakly acidic and can be deprotonated with a strong base to form a nucleophilic anion, allowing for N-alkylation or N-arylation.[7]
-
Electrophilic Substitution: While pyrrole is generally reactive towards electrophiles, the electron-withdrawing acetyl and carboxylate groups at positions 4 and 2, respectively, will deactivate the ring towards electrophilic aromatic substitution. Any substitution would likely be directed to the remaining unsubstituted position if sterically accessible.
-
Carbonyl Chemistry: The acetyl group at position 4 provides a reactive handle for further chemical modifications, such as reduction to an alcohol, conversion to an oxime, or use in condensation reactions.
Experimental Protocols: Characterization and Quality Control
For any research or development involving this compound, rigorous characterization is paramount. The following protocols outline a standard workflow for confirming the identity, purity, and structure of a newly synthesized or procured batch of this compound.
Caption: Standard analytical workflow for compound characterization.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is the gold standard for assessing the purity of a small molecule by separating it from any starting materials, byproducts, or degradation products.
Methodology:
-
System: A reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid to ensure good peak shape).
-
Solvent A: Water + 0.1% Formic Acid
-
Solvent B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm and 280 nm.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to ~50 µg/mL with the initial mobile phase composition.
-
Analysis: Inject 10 µL and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Protocol 2: Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR provides detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous structure confirmation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).
-
¹H NMR Spectroscopy:
-
Expected Signals:
-
A broad singlet for the N-H proton (typically > 8.0 ppm).
-
Signals for the ethyl group at position 3 (a quartet and a triplet).
-
A singlet for the methyl group at position 5.
-
A singlet for the acetyl methyl group.
-
Signals for the ethyl ester group (a quartet and a triplet).
-
-
-
¹³C NMR Spectroscopy:
-
Expected Signals:
-
Two signals for the carbonyl carbons (acetyl and ester) in the range of 160-200 ppm.
-
Signals corresponding to the aromatic carbons of the pyrrole ring.
-
Signals for the aliphatic carbons of the ethyl and methyl substituents.
-
-
Protocol 3: Functional Group Analysis by Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR is a rapid and effective method for confirming the presence of key functional groups.[10]
Methodology:
-
Sample Preparation: The analysis can be performed on a neat solid sample using a diamond ATR (Attenuated Total Reflectance) accessory.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
-
Expected Absorption Bands:
-
N-H Stretch: A moderate to sharp band around 3200-3400 cm⁻¹.
-
C-H Stretch: Bands in the 2850-3000 cm⁻¹ region.
-
C=O Stretch (Ester): A strong, sharp band around 1700-1730 cm⁻¹.
-
C=O Stretch (Ketone): A strong, sharp band around 1660-1690 cm⁻¹.
-
Potential Applications and Future Directions
Substituted pyrroles are actively investigated in several areas of drug discovery, including as anti-inflammatory, antimicrobial, and anticancer agents. The specific functional groups on this compound make it an attractive starting point for library synthesis. The ester can be hydrolyzed to a carboxylic acid for amide coupling, and the acetyl group can be used as a point of diversification. Future research should focus on the experimental validation of its physical properties, exploration of its biological activities, and its use as a scaffold in medicinal chemistry programs.
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MDPI. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. [Link]
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YouTube. Mechanism of Hantzsch synthesis of Pyrrole ||Heterocyclic compounds||(English). [Link]
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An In-Depth Technical Guide to Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate (CAS Number: 37013-86-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrole Scaffold - A Privileged Motif in Medicinal Chemistry
The pyrrole ring system is a cornerstone of heterocyclic chemistry and a recurring motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and versatile reactivity make it an attractive scaffold for the design of novel therapeutic agents.[2] Molecules incorporating the pyrrole core have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][4][5] This guide provides a detailed technical overview of a specific, highly substituted pyrrole derivative: ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate. We will delve into its chemical properties, plausible synthetic routes with detailed experimental considerations, and its potential applications in drug discovery, all grounded in established chemical principles and supported by relevant literature.
Physicochemical Properties and Structural Elucidation
| Property | Predicted/Inferred Value | Source/Basis |
| CAS Number | 37013-86-8 | [7] |
| Molecular Formula | C₁₂H₁₇NO₃ | [7] |
| Molecular Weight | 223.27 g/mol | Calculated |
| IUPAC Name | This compound | [7] |
| Appearance | Likely a crystalline solid | Analogy to similar pyrroles[8] |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, DMSO, DMF) and poorly soluble in water. | General solubility of similar organic compounds |
Structural Features and Spectroscopic Characterization (A Predictive Approach)
The structure of this compound presents several key features that can be identified through standard spectroscopic techniques. While specific spectra for this compound are not published, we can predict the expected signals based on the analysis of the closely related compound, ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate.[6][9]
dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=solid];
}
Caption: Structure of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl ester group (a quartet and a triplet), the ethyl group at the 3-position (a quartet and a triplet), the acetyl methyl group (a singlet), the methyl group at the 5-position (a singlet), and the N-H proton of the pyrrole ring (a broad singlet).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal signals for the carbonyl carbons of the ester and acetyl groups, the sp²-hybridized carbons of the pyrrole ring, and the sp³-hybridized carbons of the ethyl and methyl substituents.
-
Infrared (IR) Spectroscopy: Key IR absorption bands are anticipated for the N-H stretching of the pyrrole ring, C=O stretching of the ester and acetyl groups, and C-H stretching of the alkyl groups.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Synthesis of this compound
The synthesis of polysubstituted pyrroles is a well-established area of organic chemistry, with several named reactions providing reliable routes to this heterocyclic core. The Knorr pyrrole synthesis and the Hantzsch pyrrole synthesis are two of the most prominent methods.[10][11] Given the substitution pattern of the target molecule, a modification of the Knorr pyrrole synthesis is a highly plausible and efficient approach.[10]
Conceptual Synthetic Pathway: A Modified Knorr Pyrrole Synthesis
The Knorr synthesis involves the condensation of an α-amino-β-ketoester with a β-diketone.[10] For our target molecule, this would conceptually involve the reaction between ethyl 2-amino-3-oxopentanoate and 2,4-pentanedione.
dot graph "Knorr_Synthesis_Pathway" { rankdir=LR; node [shape=box, style=rounded]; edge [arrowhead=vee];
}
Caption: Conceptual workflow for the Knorr synthesis of the title compound.
Detailed Experimental Protocol (Proposed)
This protocol is a proposed method based on established Knorr synthesis procedures for analogous compounds.[1][10] Researchers should perform appropriate risk assessments and optimization studies.
Materials:
-
Ethyl 3-oxopentanoate
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Zinc dust
-
2,4-Pentanedione
-
Ethanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the α-Oximino-β-ketoester:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve ethyl 3-oxopentanoate (1 equivalent) in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water via the dropping funnel, maintaining the temperature below 10 °C.
-
Stir the mixture at this temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
-
Knorr Condensation and Cyclization:
-
To the cooled solution of the α-oximino-β-ketoester, add 2,4-pentanedione (1 equivalent).
-
In a separate beaker, prepare a slurry of zinc dust (2.5-3 equivalents) in glacial acetic acid.
-
Add the zinc slurry portion-wise to the reaction mixture, ensuring the temperature does not exceed 40-50 °C. Vigorous gas evolution will be observed.
-
After the addition is complete, heat the reaction mixture to 80-90 °C for 2-3 hours.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a large volume of ice-water.
-
Extract the aqueous mixture with diethyl ether (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Potential Applications in Drug Discovery and Development
The highly substituted nature of this compound makes it an intriguing candidate for biological screening. The pyrrole-2-carboxylate moiety is a known pharmacophore in various contexts.[3]
Antimicrobial Activity
Pyrrole derivatives have a rich history as antimicrobial agents.[3] The pyrrolamide class of antibiotics, for instance, targets bacterial DNA gyrase and topoisomerase IV.[3] Furthermore, various substituted pyrrole-2-carboxylates have demonstrated significant activity against Mycobacterium tuberculosis.[3] The specific substitution pattern of the title compound, with its acetyl and ethyl groups, could confer novel interactions with bacterial enzyme targets.
dot graph "Antimicrobial_Action_Pathway" { rankdir=LR; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#34A853"];
}
Caption: Potential mechanism of antimicrobial action for the title compound.
Anti-inflammatory and Analgesic Potential
Several non-steroidal anti-inflammatory drugs (NSAIDs) feature a pyrrole core, highlighting the scaffold's relevance in inflammation research.[12] These compounds often act by inhibiting cyclooxygenase (COX) enzymes. The structural features of this compound could allow it to fit into the active sites of COX-1 and/or COX-2, potentially leading to anti-inflammatory and analgesic effects. A recent study on a similar pyrrole derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, demonstrated potent anti-inflammatory activity in a carrageenan-induced paw edema model.[5][12][13]
Anticancer Applications
The pyrrole scaffold is present in numerous anticancer agents, and derivatives of pyrrole-2-carboxylates have shown promise as cytotoxic agents.[4][14] For example, certain ethyl-2-amino-pyrrole-3-carboxylates have been shown to inhibit tubulin polymerization and induce G2/M cell-cycle arrest in cancer cell lines.[4] The substitution pattern of the title compound could be explored for its potential to interact with various oncology targets, such as protein kinases or histone deacetylases.
Conclusion and Future Directions
This compound represents a synthetically accessible and functionally rich molecule with significant potential for further investigation. While specific biological data for this compound is currently limited, the well-documented activities of related pyrrole derivatives provide a strong rationale for its exploration in drug discovery programs. Future research should focus on the definitive synthesis and characterization of this molecule, followed by systematic screening for its antimicrobial, anti-inflammatory, and anticancer properties. Elucidation of its mechanism of action and structure-activity relationships will be crucial steps in unlocking the full therapeutic potential of this promising pyrrole derivative.
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Silvestri, R., et al. (1990). Research on antibacterial and antifungal agents. XIII. Synthesis and antimicrobial activity of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids. Il Farmaco, 45(7-8), 833-846. [Link]
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Boichuk, S., et al. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anti-cancer drugs, 27(7), 620–634. [Link]
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Mehl, R. A., et al. (2014). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. ACS chemical biology, 9(7), 1547–1552. [Link]
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Zlatanova-Tenisheva, H., et al. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. International Journal of Molecular Sciences, 24(16), 12903. [Link]
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ResearchGate. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. [Link]
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Wujec, M., et al. (2020). Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. Molecules, 25(18), 4226. [Link]
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discovery and history of novel pyrrole derivatives
An In-Depth Technical Guide to the Discovery and History of Novel Pyrrole Derivatives
Authored by a Senior Application Scientist
Abstract
The pyrrole ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in the architecture of biologically active molecules and functional materials. Its journey from a curious byproduct of coal tar to a "privileged scaffold" in modern drug discovery is a testament to over a century of chemical innovation. This guide provides an in-depth exploration of the history, synthesis, and pharmacological significance of pyrrole derivatives. We will dissect the causality behind seminal synthetic strategies, including the Paal-Knorr, Hantzsch, and Van Leusen reactions, and contextualize their application in the development of landmark therapeutics. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both a historical perspective and a practical framework for leveraging this versatile heterocycle in contemporary research.
A Fortuitous Discovery: The Historical Emergence of Pyrrole
The story of pyrrole begins not in a targeted search for novel pharmacophores, but as an observation in the burgeoning field of industrial chemistry. In 1834, F. F. Runge first detected the compound as a component of coal tar.[1] However, it wasn't until 1857 that pyrrole was properly isolated from the pyrolysate of bone.[1] Its name originates from the Greek pyrrhos, meaning "reddish" or "fiery," a nod to the characteristic red color it imparts to a pine splint moistened with hydrochloric acid—a classic qualitative test.[1]
For decades, pyrrole remained largely a chemical curiosity. The true appreciation of its significance began with the realization that this simple ring is the fundamental building block of the "pigments of life."[2] Nature's most vital tetrapyrrolic macrocycles—heme in hemoglobin, chlorophyll in plants, and the corrin ring of vitamin B12—are all assembled from pyrrole subunits.[3] This natural prevalence provided the ultimate validation of its biological importance and spurred chemists to develop methods for its synthesis and derivatization, paving the way for its eventual role in medicinal chemistry.
The Chemist's Toolbox: Foundational Syntheses of the Pyrrole Core
The utility of a chemical scaffold is directly proportional to its accessibility. The development of robust and versatile methods to construct the pyrrole ring was paramount to its adoption in drug discovery. Several classical name reactions form the bedrock of pyrrole synthesis, each with distinct advantages and mechanistic underpinnings that dictate their application.
The Paal-Knorr Synthesis: The Archetypal Condensation
First reported independently in 1884, the Paal-Knorr synthesis is arguably the most direct and widely used method for preparing substituted pyrroles.[4][5] Its enduring appeal lies in its simplicity: the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[2][6][7]
Causality in Experimental Design: The choice of solvent and catalyst is critical. The reaction is typically performed in protic solvents like ethanol or acetic acid. Acetic acid is particularly effective as it serves a dual role: it is both a solvent and a mild acid catalyst, promoting the necessary protonation and subsequent dehydration steps without the harshness of mineral acids, which can lead to polymerization of the electron-rich pyrrole product.[5]
Mechanism: The reaction proceeds via initial nucleophilic attack of the amine on one of the protonated carbonyls to form a hemiaminal intermediate. This is the crucial first step. The second carbonyl is then attacked intramolecularly by the same amine, forming a cyclic 2,5-dihydroxytetrahydropyrrole derivative.[4] This cyclic intermediate then undergoes a stepwise dehydration, driven by the stability of the resulting aromatic ring, to yield the final pyrrole.[2][8] The ring-formation step is generally considered the rate-determining step of the process.[8]
Caption: Paal-Knorr synthesis workflow.
The Hantzsch Pyrrole Synthesis: A Multicomponent Approach
Also originating in the late 19th century, the Hantzsch synthesis provides access to a different substitution pattern by combining three components: a β-ketoester, an α-haloketone, and ammonia or a primary amine.[7][9]
Causality in Experimental Design: This reaction is base-catalyzed. The base not only facilitates the initial condensation but also serves as a reactant if ammonia is used.[7] The key to this synthesis is the sequential and controlled formation of C-N and C-C bonds from three distinct starting materials.
Mechanism: The reaction initiates with the condensation of the amine with the β-ketoester to form an enamine intermediate.[9] This enamine, now a potent nucleophile, attacks the carbonyl carbon of the α-haloketone. Following a dehydration step, the resulting intermediate undergoes an intramolecular nucleophilic attack, where the nitrogen attacks the carbon bearing the halogen, cyclizing to form a five-membered ring.[9] A final elimination step re-establishes aromaticity to produce the substituted pyrrole.
Caption: Hantzsch synthesis workflow.
The Van Leusen Pyrrole Synthesis: A Modern [3+2] Cycloaddition
For accessing 3,4-disubstituted pyrroles, the Van Leusen reaction is a powerful modern tool. It employs p-toluenesulfonylmethyl isocyanide (TosMIC) as a versatile C-N-C synthon, which reacts with a Michael acceptor (an activated alkene like a chalcone) in the presence of a strong base.[10][11]
Causality in Experimental Design: The choice of a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide is critical. The base's role is to deprotonate the methylene carbon of TosMIC, which is highly acidic due to the adjacent electron-withdrawing sulfonyl and isocyanide groups.[10] This generates a stabilized carbanion that initiates the reaction sequence.
Mechanism: The TosMIC carbanion acts as a nucleophile, adding to the α,β-unsaturated system of the Michael acceptor in a conjugate addition. This is followed by an intramolecular [3+2] cycloaddition, where the anionic carbon attacks the isocyanide carbon.[10] The resulting five-membered ring intermediate then eliminates the stable tosyl group to generate the aromatic pyrrole ring.[10] This method is highly regioselective and valued for its ability to create complex substitution patterns not easily accessible through classical methods.[11]
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A Comprehensive Technical Guide to Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate
This document provides an in-depth technical overview of ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate, a functionalized pyrrole derivative. Pyrrole rings and their analogs are foundational scaffolds in medicinal chemistry and materials science, renowned for their presence in vital biological molecules like heme and chlorophyll, and their utility as building blocks in the synthesis of complex therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals, offering detailed insights into the molecule's core attributes, a robust synthesis protocol, methods for its characterization, and its potential role in modern drug discovery programs.
Core Molecular Attributes
The precise identification and characterization of a compound begin with its fundamental molecular properties. This compound is a polysubstituted pyrrole with functional groups that offer multiple avenues for further chemical modification. Its key identifiers and properties are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | Internal |
| CAS Number | 37013-86-8 | [1] |
| Molecular Formula | C12H17NO3 | [1] |
| Molecular Weight | 223.27 g/mol | [1][2] |
| Canonical SMILES | CCOC(=O)C1=C(C(=C(N1)C)C(=O)C)CC | Internal |
Synthesis Protocol and Mechanistic Rationale
The construction of the polysubstituted pyrrole core is most effectively achieved through a variation of the Knorr pyrrole synthesis. This classical method involves the condensation of an α-amino-ketone with a β-ketoester. The protocol described herein adapts this logic, providing a reliable pathway to the target compound.
Synthesis from Ethyl Propionylacetate and Acetylacetone Derivative
A plausible and efficient synthesis route involves the reaction of ethyl propionylacetate with an appropriately modified acetylacetone precursor.[3] This approach is favored for its high convergence and the relative accessibility of the starting materials.
Experimental Protocol:
-
Preparation of the α-oximinoacetoacetate: Dissolve ethyl acetoacetate in glacial acetic acid. Cool the solution to 0-5°C in an ice bath. Add a stoichiometric equivalent of sodium nitrite solution dropwise while maintaining the temperature below 10°C. The formation of the oxime is critical as it serves as a precursor to the required α-amino ketone. Stir for 2 hours, allowing the reaction to complete.
-
Reduction to α-aminoacetoacetate: In a separate reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), prepare a reducing agent slurry, such as zinc dust in acetic acid. The α-oximinoacetoacetate solution from Step 1 is then added slowly to this slurry. This in-situ reduction is a cornerstone of the Knorr synthesis, generating the unstable α-amino ketone, which is immediately consumed in the next step. This prevents self-condensation and degradation of the amine.
-
Condensation and Cyclization: To the vessel containing the freshly prepared α-aminoacetoacetate, add one equivalent of 3-ethyl-2,4-pentanedione (a derivative of acetylacetone). The mixture is then heated to reflux (typically 80-100°C) for 2-4 hours. The acidic environment (from the acetic acid) catalyzes the condensation between the amine and one of the ketone carbonyls, followed by intramolecular cyclization and dehydration to form the aromatic pyrrole ring.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is poured into a large volume of ice-cold water to precipitate the crude product. The solid is collected by vacuum filtration and washed with water to remove inorganic salts and residual acid.
-
Recrystallization: The crude solid is then recrystallized from a suitable solvent system, such as ethanol/water. This step is essential for removing impurities and obtaining a product of high purity, which is validated in the subsequent characterization phase. The choice of an alcohol/water system leverages the product's moderate polarity, ensuring it is soluble at high temperatures but precipitates upon cooling.
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis process, from starting materials to the final, purified product.
Caption: Workflow for the Knorr synthesis of the target pyrrole.
Physicochemical and Spectroscopic Characterization
For any novel compound intended for research or drug development, rigorous characterization is non-negotiable. While some commercial suppliers may not provide detailed analytical data for this specific molecule, a combination of standard spectroscopic techniques provides a self-validating system to confirm its identity and purity.
Expected Spectroscopic Signatures:
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like CDCl₃, the spectrum is expected to show distinct signals corresponding to each unique proton environment. Key signals would include: a broad singlet for the N-H proton (δ ~8-10 ppm), a quartet and a triplet for the ester ethyl group, a quartet and a triplet for the C3-ethyl group, a singlet for the C5-methyl group, and a singlet for the acetyl methyl group. The integration of these signals must correspond to the number of protons (1H, 2H, 3H, etc.).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display 12 distinct signals, corresponding to the 12 carbon atoms in the molecule. Characteristic peaks would include two signals in the carbonyl region (δ ~160-200 ppm) for the ester and acetyl carbons, several signals in the aromatic region for the pyrrole ring carbons, and multiple signals in the aliphatic region for the ethyl and methyl carbons.
-
MS (Mass Spectrometry): Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent molecular ion peak [M+H]⁺ at m/z 224.28, confirming the molecular weight.
-
IR (Infrared) Spectroscopy: The IR spectrum provides crucial information about the functional groups. Expected absorption bands include a sharp N-H stretch (~3300 cm⁻¹), two distinct C=O stretching bands for the ester and acetyl groups (~1650-1750 cm⁻¹), and C-H stretching bands in the aliphatic region (~2850-3000 cm⁻¹).
Applications and Role in Drug Discovery
While specific biological activity for this compound is not extensively documented in public literature, its structure is emblematic of a "privileged scaffold" in medicinal chemistry. The substituted pyrrole core is a versatile template that can be elaborated to target a wide range of biological receptors and enzymes.
The functional groups present on this molecule serve as critical handles for Structure-Activity Relationship (SAR) studies:
-
Ethyl Ester (C2): Can be hydrolyzed to the corresponding carboxylic acid, a common pharmacophore for interacting with basic residues in protein binding sites, or converted to various amides to explore hydrogen bonding interactions.
-
Ethyl Group (C3): Provides a lipophilic substituent that can be varied in size (e.g., methyl, propyl) to probe hydrophobic pockets within a target protein.
-
Acetyl Group (C4): The ketone can be reduced to an alcohol, converted to an oxime, or used as a handle for further C-C bond-forming reactions to build more complex structures.
-
Methyl Group (C5): Occupies a key vector, and its size can be modified to optimize steric fit and potency.
Conceptual Drug Discovery Pipeline
The integration of a novel, functionalized pyrrole like this into a drug discovery campaign follows a well-defined, multi-stage process.
Caption: A conceptual workflow for a pyrrole-based drug discovery program.
Conclusion
This compound represents a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its synthesis is achievable through established chemical principles, and its structure can be unequivocally confirmed by standard analytical methods. The strategic placement of diverse functional groups makes it an attractive scaffold for library synthesis and for probing the complex chemical landscapes of biological targets in modern drug discovery.
References
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Spectroscopic Characterization of Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate: A Technical Guide
Introduction
Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate, a polysubstituted pyrrole derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyrrole core is a key structural motif in numerous biologically active molecules, including natural products and synthetic drugs[1][2]. Precise structural elucidation of such compounds is paramount for understanding their chemical reactivity, biological activity, and for ensuring quality control in synthetic processes. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are fundamental tools for this purpose.
This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound. It is noteworthy that while this specific compound (CAS 37013-86-8) is commercially available, publicly accessible, experimentally-derived spectroscopic data is scarce[3]. Therefore, this guide will leverage a combination of predictive methodologies and comparative analysis with closely related, well-characterized analogs, primarily ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate[4], to provide a robust and scientifically grounded interpretation of its spectroscopic profile. This approach is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge to identify, characterize, and utilize this compound effectively.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.
Predicted ¹H NMR Data
The predicted ¹H NMR spectral data for this compound in a standard solvent like CDCl₃ is summarized in the table below. The predictions are based on established chemical shift ranges for similar pyrrole derivatives and by comparative analysis with its 3,5-dimethyl analog[4].
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~9.0 - 9.5 | br s | 1H | N-H | The pyrrole N-H proton is typically deshielded and appears as a broad singlet. |
| ~4.30 | q | 2H | -OCH₂CH₃ | Quartet due to coupling with the adjacent methyl protons of the ethyl ester. |
| ~2.80 | q | 2H | -CH₂CH₃ (at C3) | Quartet due to coupling with the adjacent methyl protons of the C3-ethyl group. |
| ~2.50 | s | 3H | -C(O)CH₃ | Singlet for the acetyl methyl protons. |
| ~2.45 | s | 3H | -CH₃ (at C5) | Singlet for the C5-methyl protons. |
| ~1.35 | t | 3H | -OCH₂CH₃ | Triplet due to coupling with the methylene protons of the ethyl ester. |
| ~1.20 | t | 3H | -CH₂CH₃ (at C3) | Triplet due to coupling with the methylene protons of the C3-ethyl group. |
Experimental Protocol for ¹H NMR Data Acquisition
A self-validating system for acquiring high-quality ¹H NMR data is crucial for unambiguous structural confirmation.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution.
-
Lock the spectrometer on the deuterium signal of CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp and symmetrical peaks for the TMS signal.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Apply a 90° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate integration.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integrate all signals and determine the multiplicities (singlet, quartet, triplet, etc.).
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal.
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for this compound are presented below. These predictions are based on the known ¹³C NMR data of substituted pyrroles and related heterocyclic systems.
| Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~195 | -C (O)CH₃ | The acetyl carbonyl carbon is highly deshielded. |
| ~162 | -C (O)OCH₂CH₃ | The ester carbonyl carbon is also significantly deshielded. |
| ~135 | C5 | Pyrrole ring carbon bearing the methyl group. |
| ~128 | C2 | Pyrrole ring carbon bearing the ethyl ester group. |
| ~125 | C4 | Pyrrole ring carbon bearing the acetyl group. |
| ~120 | C3 | Pyrrole ring carbon bearing the ethyl group. |
| ~60 | -OC H₂CH₃ | Methylene carbon of the ethyl ester. |
| ~30 | -C(O)C H₃ | Acetyl methyl carbon. |
| ~18 | -C H₂CH₃ (at C3) | Methylene carbon of the C3-ethyl group. |
| ~15 | -OCH₂C H₃ | Methyl carbon of the ethyl ester. |
| ~14 | -CH₂C H₃ (at C3) | Methyl carbon of the C3-ethyl group. |
| ~12 | -C H₃ (at C5) | C5-methyl carbon. |
Experimental Protocol for ¹³C NMR Data Acquisition
-
Sample Preparation:
-
Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer with a broadband probe.
-
Use the same lock and shim settings as for the ¹H NMR experiment.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to ensure each unique carbon appears as a singlet.
-
Set the spectral width to cover the expected range (e.g., 0-220 ppm).
-
A larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
-
Use a standard pulse program with a sufficient relaxation delay.
-
-
Data Processing:
-
Apply Fourier transformation and phase correction as for the ¹H spectrum.
-
Calibrate the spectrum using the CDCl₃ solvent peak (δ ≈ 77.16 ppm).
-
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Predicted IR Data
The key IR absorption bands expected for this compound are listed below. These are based on characteristic group frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Medium, Broad | N-H stretch |
| ~2970 | Medium-Strong | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (ester) |
| ~1640 | Strong | C=O stretch (acetyl) |
| ~1550 | Medium | C=C stretch (pyrrole ring) |
| ~1250 | Strong | C-O stretch (ester) |
Experimental Protocol for IR Data Acquisition (Attenuated Total Reflectance - ATR)
ATR is a convenient technique for acquiring IR spectra of solid samples.
-
Instrument Preparation:
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.
-
-
Sample Application:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the major absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound.
Predicted Mass Spectrometry Data
For this compound (Molecular Formula: C₁₂H₁₇NO₃), the expected mass spectrometry data using a soft ionization technique like Electrospray Ionization (ESI) is as follows:
| m/z Value | Ion Species |
| 224.1281 | [M+H]⁺ (Protonated molecule) |
| 246.1100 | [M+Na]⁺ (Sodium adduct) |
The exact mass of the neutral molecule is 223.1208. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
Experimental Protocol for High-Resolution Mass Spectrometry (HRMS) Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.
-
-
Data Acquisition (ESI-TOF):
-
Infuse the sample solution into the electrospray ionization (ESI) source.
-
Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 100-500).
-
Use a time-of-flight (TOF) mass analyzer for high-resolution measurement.
-
-
Data Analysis:
-
Determine the accurate m/z of the molecular ion peaks ([M+H]⁺ and/or [M+Na]⁺).
-
Use the instrument software to calculate the elemental composition and compare it with the theoretical formula (C₁₂H₁₇NO₃). The calculated mass should be within a few parts per million (ppm) of the measured mass.
-
Conclusion
The structural elucidation of this compound is readily achievable through a synergistic application of modern spectroscopic techniques. While direct experimental data is not widely published, a comprehensive and reliable characterization can be inferred through predictive methods and comparison with closely related analogs. The protocols outlined in this guide provide a self-validating framework for researchers to acquire high-quality, unambiguous data, thereby ensuring the identity and purity of this valuable synthetic building block. This foundational understanding is critical for its successful application in drug discovery and materials science research.
References
-
Iusupov, I. R., Tafeenko, V. A., Altieri, A., & Kurkin, A. V. (2024). Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. Molbank, 2024(1), M1765. [Link]
-
Pop, R., et al. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. Molecules, 26(21), 6427. [Link]
-
PubChem. (n.d.). Ethyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Koca, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. [Link]
-
Silyanova, E. A., Samet, A. V., & Semenov, V. V. (2018). Efficient synthesis of 3,4-diarylpyrrole-2-carboxylates, the key fragments of natural antimitotic agents. Russian Chemical Bulletin, 67(12), 2316–2319. [Link]
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- 4. Ethyl-4-acetyl-3,5-dimethylpyrrole-2-carboxylate | C11H15NO3 | CID 16947 - PubChem [pubchem.ncbi.nlm.nih.gov]
solubility of ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate in organic solvents
An In-depth Technical Guide to Determining the Solubility of Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
Introduction: The Significance of Solubility in Drug Development
This compound is a substituted pyrrole derivative. Pyrrole-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include anti-inflammatory, antimicrobial, and anticancer properties[1]. The therapeutic potential of any compound, however, is fundamentally linked to its physicochemical properties, with solubility being a primary gatekeeper for absorption and subsequent systemic availability.
A thorough understanding of a compound's solubility profile in different organic solvents is paramount for several stages of drug development:
-
Pre-formulation studies: Selecting appropriate solvent systems for initial toxicity and efficacy screening.
-
Process chemistry: Developing and optimizing crystallization processes for purification.
-
Formulation development: Designing stable and effective dosage forms.
-
Analytical method development: Preparing stock solutions and standards for various assays.
This guide will equip the researcher with the necessary knowledge and practical steps to meticulously characterize the solubility of this compound.
Theoretical Considerations for Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] This adage is based on the principle that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, we can anticipate its solubility behavior by examining its structural features.
Physicochemical Profile of this compound:
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO₃ | [3] |
| Molecular Weight | 223.27 g/mol | [3] |
Key Structural Features Influencing Solubility:
-
Pyrrole Ring: The pyrrole nucleus is a five-membered aromatic heterocycle containing a nitrogen atom. The N-H group can act as a hydrogen bond donor, while the lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor.[1]
-
Ethyl Ester Group (-COOCH₂CH₃): This group contains polar C=O and C-O bonds and can act as a hydrogen bond acceptor. The ethyl group adds some nonpolar character.
-
Acetyl Group (-COCH₃): The carbonyl group is polar and can act as a hydrogen bond acceptor.
-
Ethyl (-CH₂CH₃) and Methyl (-CH₃) Groups: These alkyl groups are nonpolar and will contribute to solubility in less polar solvents.
Predicting Solubility in Common Organic Solvents:
Based on its structure, we can hypothesize the solubility of this compound in a range of organic solvents:
-
Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the N-H, ester, and acetyl groups of the molecule. Therefore, good solubility is expected.
-
Aprotic Polar Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide): These solvents can accept hydrogen bonds and have significant dipole moments, which should allow for favorable interactions with the polar functionalities of the compound, leading to good solubility.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The presence of multiple polar groups suggests that the solubility in nonpolar solvents will likely be limited. However, the alkyl substituents may provide some degree of solubility.
Experimental Determination of Solubility: The Shake-Flask Method
The saturation shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound.[4] This method involves agitating an excess of the solid compound in a chosen solvent until equilibrium is reached, followed by the separation of the undissolved solid and quantification of the dissolved solute in the supernatant.
Experimental Workflow
The overall workflow for determining the solubility of this compound is depicted in the following diagram:
Caption: Workflow for Solubility Determination by the Shake-Flask Method.
Detailed Step-by-Step Protocol
This protocol is designed to be a self-validating system, ensuring the attainment of equilibrium and the accuracy of the final solubility value.
Materials:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of the Slurry:
-
Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Pipette a known volume of the selected organic solvent into the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached.[5] It is advisable to take samples at different time points (e.g., 24h, 48h, and 72h) to confirm that the measured concentration does not change over time, thus verifying equilibrium.[4]
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the larger particles to settle.
-
To effectively separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Carefully withdraw a sample of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulate matter that could interfere with the analysis.
-
-
Quantification of the Solute:
-
Preparation of Standards: Prepare a stock solution of the compound in a solvent in which it is freely soluble. From this stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Accurately dilute the filtered supernatant with the appropriate solvent to bring its concentration within the linear range of the calibration curve.
-
Analytical Method:
-
HPLC: High-Performance Liquid Chromatography is a highly specific and sensitive method for quantification.[6][7] A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and water) and UV detection at an appropriate wavelength (determined by a UV scan of the compound) is a common choice for pyrrole derivatives.[6][8]
-
UV-Vis Spectrophotometry: If the compound has a distinct chromophore and there are no interfering substances, UV-Vis spectrophotometry can be a simpler and faster method for quantification.[5]
-
-
Analysis: Analyze the prepared standards and the diluted sample using the chosen analytical method.
-
-
Calculation of Solubility:
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
The resulting concentration is the solubility of this compound in the specific solvent at the experimental temperature.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise table for easy comparison.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | 0.1 | [Experimental Value] | [Calculated Value] |
| Toluene | 2.4 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 3.1 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 4.4 | [Experimental Value] | [Calculated Value] |
| Acetone | 5.1 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 5.8 | [Experimental Value] | [Calculated Value] |
| Ethanol | 4.3 | [Experimental Value] | [Calculated Value] |
| Methanol | 5.1 | [Experimental Value] | [Calculated Value] |
The results should be analyzed in the context of the theoretical principles discussed earlier. A correlation between solvent polarity and solubility should be examined. Any deviations from the expected trends should be noted and may suggest specific solvent-solute interactions.
Conclusion
This technical guide has provided a comprehensive overview of the theoretical and practical aspects of determining the . By following the detailed shake-flask protocol and employing a validated analytical method, researchers can obtain reliable and reproducible solubility data. This information is crucial for making informed decisions throughout the drug discovery and development process, ultimately contributing to the successful advancement of new therapeutic agents.
References
-
PubChem. Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. National Center for Biotechnology Information. [Link]
-
University of Toronto. Solubility of Organic Compounds. [Link]
-
Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
-
Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
-
Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
ACS Publications. Liquid chromatographic separation schemes for pyrrole and pyridine nitrogen aromatic heterocycle fractions from crude oils suitable for rapid characterization of geochemical samples. [Link]
-
NIST. 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, ethyl ester. [Link]
-
OAText. Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. [Link]
-
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
Odinity. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
ResearchGate. Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. [Link]
-
Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]
-
PubMed Central. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. [Link]
-
PubChem. ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. [Link]
-
ResearchGate. Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. [Link]
-
Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. [Link]
-
ChemSrc. ethyl 1-acetyl-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. [Link]
-
Wikipedia. Ethyl propiolate. [Link]
-
SciSpace. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]
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- 6. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
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- 8. researchgate.net [researchgate.net]
understanding the reactivity of the pyrrole ring in ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate
An In-Depth Technical Guide to the Reactivity of Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of this compound, a highly substituted, electron-deficient pyrrole derivative. For researchers, medicinal chemists, and drug development professionals, understanding the nuanced reactivity of such a scaffold is paramount for its strategic manipulation in the synthesis of complex molecular architectures and active pharmaceutical ingredients. This document dissects the electronic landscape of the molecule, predicts its behavior in key chemical transformations, provides validated experimental protocols, and consolidates these findings into a practical framework for synthetic application.
Introduction: The Pyrrole Core in Modern Chemistry
The pyrrole ring is a cornerstone heterocyclic motif found in a vast array of natural products, pharmaceuticals, and functional materials.[1][2] Its aromatic character and the electron-donating nature of the nitrogen atom typically render it highly reactive towards electrophilic substitution, a characteristic that has been extensively leveraged in organic synthesis.[2][3][4] However, the reactivity of the pyrrole nucleus can be profoundly modulated by the nature and position of its substituents.
This guide focuses on a specific, multi-substituted pyrrole: this compound (CAS No. 37013-86-8).[5][6] The presence of two potent electron-withdrawing groups (EWGs) at the C2 and C4 positions, juxtaposed with electron-donating groups (EDGs) at C3 and C5, creates a complex and finely balanced electronic environment. Understanding this interplay is critical to predicting and controlling its synthetic transformations.
The Electronic Landscape: A Tug-of-War of Substituent Effects
The reactivity of any position on the pyrrole ring is dictated by the cumulative electronic effects of its substituents. In this molecule, the C2 and C5 positions, which are typically the most nucleophilic in an unsubstituted pyrrole[7][8], are blocked. Reactivity is therefore focused on the N1-H, the C3 and C4 carbons (and their substituents), and the C5-methyl group.
-
Electron-Withdrawing Groups (EWGs):
-
C2-Ethyl Carboxylate (-COOEt): Exerts a strong -I (inductive) and -M (mesomeric) effect, significantly reducing the electron density of the entire ring.
-
C4-Acetyl (-COCH₃): Similarly, this group deactivates the ring through strong -I and -M effects.
-
-
Electron-Donating Groups (EDGs):
-
C3-Ethyl (-CH₂CH₃): Provides a modest +I effect, donating electron density to the ring.
-
C5-Methyl (-CH₃): Also donates electron density via a +I effect.
-
-
N1-H: The nitrogen lone pair is integral to the aromatic sextet.[9] The presence of two major EWGs increases the acidity of the N-H proton compared to unsubstituted pyrrole (pKa ≈ 17.5).[10]
The collective impact of these groups is a significant overall deactivation of the pyrrole ring towards electrophilic attack, making it far less reactive than simple alkylpyrroles.[9] The remaining nucleophilicity is concentrated away from the EWGs, but the molecule's primary modes of reaction will often involve the N-H proton or the existing functional groups.
Caption: Electronic influences on the pyrrole core.
Synthesis of the Core Scaffold: The Knorr Pyrrole Synthesis
This class of polysubstituted pyrroles is classically assembled via the Knorr pyrrole synthesis .[11][12] This powerful reaction involves the condensation of an α-amino-ketone with a β-ketoester.[12] For the title compound, the synthesis would logically proceed by reacting ethyl 2-aminoacetoacetate with 3-acetyl-2-pentanone in the presence of a catalyst like zinc and acetic acid.
Caption: Workflow for the Knorr synthesis of the title compound.
Reactivity Analysis and Key Transformations
Reactions at the Nitrogen Atom
The most accessible and predictable point of reactivity is the N-H proton. Its enhanced acidity facilitates deprotonation by moderately strong bases (e.g., NaH, K₂CO₃) to form the corresponding pyrrolide anion. This nucleophilic anion can then be readily functionalized.
-
N-Alkylation and N-Arylation: The pyrrolide anion reacts efficiently with alkyl halides or aryl halides (in the presence of a suitable catalyst) to yield N-substituted derivatives.[2] This is a crucial first step in many synthetic sequences, as it protects the N-H group and can further modulate the ring's electronic properties.
-
N-Acylation: Reaction with acyl chlorides or anhydrides will readily form the N-acylpyrrole.[2] However, these products can be susceptible to rearrangement (e.g., anionic Fries rearrangement) to afford C-acylated products under certain conditions.[13]
Electrophilic Aromatic Substitution (SEAr)
Due to the profound deactivating effect of the C2 and C4 substituents, the pyrrole ring is highly resistant to classical electrophilic substitution reactions like Friedel-Crafts acylation, nitration, or halogenation under standard conditions.[14] Such harsh conditions (strong Lewis acids, strong mineral acids) are more likely to cause polymerization or decomposition of the pyrrole core.[10][14]
If forced, any electrophilic attack would have to occur at a carbon atom. The C3 and C4 positions are directly attached to deactivating groups. The only potential site for substitution would be on the C3-ethyl or C5-methyl groups via a radical mechanism, rather than a true SEAr.
For targeted C-H functionalization on such electron-deficient systems, modern transition-metal-catalyzed methods are required. For instance, palladium-catalyzed C-H activation has been used for the C5-alkylation of electron-deficient pyrroles, offering a regioselective alternative where classical methods fail.[15][16]
Reactions of the Side-Chain Substituents
The functional group handles on the ring provide reliable and predictable sites for chemical modification.
-
C4-Acetyl Group:
-
Reduction: Can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄).
-
Oxidation: Can undergo Baeyer-Villiger oxidation to form an acetate ester.
-
Condensation: The α-protons are acidic and can participate in aldol or similar condensation reactions.
-
-
C2-Ethyl Carboxylate Group:
-
Hydrolysis: Saponification with a base (e.g., NaOH) followed by acidification will yield the corresponding carboxylic acid. This is often a key step for subsequent amide coupling reactions. It has been noted that in similar Knorr pyrroles, selective hydrolysis of one ester group over another is possible under controlled conditions.[12]
-
Reduction: Can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
-
C5-Methyl Group:
-
Halogenation: Can be halogenated at the benzylic-like position using reagents such as N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) under radical conditions to provide a versatile synthetic handle (e.g., -CH₂Br).[12]
-
Oxidation and Reduction of the Pyrrole Ring
-
Oxidation: While unsubstituted pyrrole often polymerizes upon oxidation, controlled oxidation can yield maleimide derivatives.[2][17] For this sterically hindered and electron-poor pyrrole, oxidation would be difficult and may require potent oxidants, risking decomposition. Chemoenzymatic methods have shown promise for the controlled oxidation of pyrroles to pyrrolin-2-ones, which could be a viable strategy.[18][19]
-
Reduction: Catalytic hydrogenation (e.g., H₂/Pd, PtO₂) will reduce the pyrrole ring to the corresponding pyrrolidine. This transformation completely removes the aromaticity and converts the planar ring into a three-dimensional saturated scaffold, a common strategy in drug design to explore new chemical space.
Cycloaddition Reactions
Pyrroles are generally poor dienes in Diels-Alder reactions due to the energetic penalty of disrupting their aromaticity.[10][20] The reactivity is inversely proportional to the aromaticity.[21] The presence of strong EWGs on the carbon framework, as in the title compound, further disfavors its participation as a diene. Therefore, [4+2] cycloaddition reactions are not considered a viable pathway for this molecule.
Summary of Reactivity
The following table summarizes the predicted reactivity at the key positions of this compound.
| Position / Group | Reaction Type | Reagent Class | Predicted Reactivity | Notes |
| N1-H | Deprotonation / Substitution | Bases, Alkyl Halides, Acyl Halides | High | Most reliable point of functionalization. |
| C3 / C4 Ring Carbons | Electrophilic Substitution | Electrophiles, Lewis Acids | Very Low | Ring is strongly deactivated; decomposition is likely. |
| C4-Acetyl (C=O) | Reduction / Nucleophilic Addition | Hydrides (NaBH₄), Organometallics | High | Standard ketone chemistry applies. |
| C2-Ester (C=O) | Hydrolysis / Reduction | Base/Acid, Hydrides (LiAlH₄) | High | Standard ester chemistry applies. |
| C5-Methyl (-CH₃) | Radical Halogenation | NBS, SO₂Cl₂ | Moderate | Provides a handle for further functionalization. |
| Pyrrole Ring | Reduction | H₂ / Catalyst | Moderate to High | Yields the corresponding pyrrolidine. |
| Pyrrole Ring | Cycloaddition (as diene) | Dienophiles | Negligible | Aromaticity and EWGs prevent this reaction. |
Experimental Protocols
Protocol 1: N-Alkylation with Ethyl Iodide
Causality: This protocol demonstrates the most straightforward and high-yielding transformation for this scaffold. By deprotonating the acidic N-H, we create a potent nucleophile that readily undergoes Sₙ2 reaction. Potassium carbonate is a mild, safe, and effective base for this purpose, and DMF is an ideal polar aprotic solvent to facilitate the reaction.
-
Setup: To a dry 100 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous N,N-dimethylformamide (DMF, 0.2 M).
-
Reagent Addition: Add ethyl iodide (EtI, 1.2 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and pour it into ice-water (10x the volume of DMF). Extract the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the N-ethylated product.
Protocol 2: Selective Reduction of the C4-Acetyl Group
Causality: This protocol showcases the selective manipulation of a side-chain functional group without affecting the ester or the aromatic ring. Sodium borohydride is a mild reducing agent that is chemoselective for ketones in the presence of esters. Methanol is used as a protic solvent to activate the borohydride and protonate the resulting alkoxide.
-
Setup: Dissolve this compound (1.0 eq) in methanol (MeOH, 0.1 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour. Allow the reaction to warm to room temperature and stir for an additional 2 hours. Monitor by TLC.
-
Work-up: Quench the reaction by slowly adding acetone to consume excess NaBH₄. Remove the methanol under reduced pressure. Add water to the residue and extract with dichloromethane (DCM, 3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the secondary alcohol.
Conclusion and Future Perspectives
This compound is a synthetically versatile yet challenging scaffold. Its reactivity is dominated not by the classical electrophilic substitution of the pyrrole core, but by the chemistry of its N-H proton and its peripheral functional groups. The strong deactivation imposed by the C2-ester and C4-acetyl substituents renders the aromatic ring largely inert to electrophiles, necessitating modern catalytic methods for direct C-H functionalization.
For drug development professionals, the true value of this molecule lies in its potential as a rigid core from which diverse functionalities can be elaborated. The predictable reactivity of the N-H, acetyl, and ester groups allows for the systematic construction of compound libraries. Furthermore, reduction of the pyrrole ring to a pyrrolidine offers a pathway to three-dimensional structures with potential for improved pharmacological properties. A thorough understanding of this nuanced reactivity is the key to unlocking the full synthetic potential of this and related electron-deficient pyrrole systems.
References
- Grokipedia. Knorr pyrrole synthesis.
- Wikipedia. Pyrrole.
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- Angew. Chem. Int. Ed. (2013).
- Organic Letters. (2019-08-19). Photocatalytic Alkylation of Pyrroles and Indoles with α-Diazo Esters.
- RSC Publishing. Computational study of organized cycloaddition reactions with pyrrole moiety as a diene.
- Wikipedia. Knorr pyrrole synthesis.
- Wikipedia. Paal–Knorr synthesis.
- Filo. (2025-07-20). Cycloaddition reactions of pyrrole (Diels-Alder Reaction).
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- The Heterocyclist - WordPress.com. (2012-01-20). Deconstructing the Knorr pyrrole synthesis.
- Jiao Research Group.
- MBB College. When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis.
- Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Computational study of organized cycloaddition reactions with pyrrole moiety as a diene.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole.
- Online Organic Chemistry Tutor.
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- Vedantu. When pyrrole undergoes electrophilic aromatic substitution class 11 chemistry CBSE.
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- Pearson+.
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Methodological & Application
Application Note & Protocol: A Guide to the Knorr-Type Synthesis of Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate
Abstract: This document provides a comprehensive guide for the synthesis of ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate, a highly substituted pyrrole derivative. Pyrrole scaffolds are of immense interest to the pharmaceutical and materials science sectors due to their versatile biological activities and electronic properties.[1][2] Molecules incorporating the pyrrole ring are found in numerous FDA-approved drugs, including atorvastatin and sunitinib, highlighting their therapeutic significance.[2][3] This guide details a robust protocol based on the Knorr pyrrole synthesis, a classic and powerful method for constructing polysubstituted pyrroles.[4][5] We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, and discuss the critical parameters that ensure a successful and high-yield synthesis. This document is intended for researchers, chemists, and professionals in drug development seeking a practical, in-depth understanding of this valuable synthetic transformation.
Principles and Mechanistic Insights
The Knorr pyrrole synthesis, first reported in 1884, is a cornerstone of heterocyclic chemistry.[4] The classical approach involves the condensation of an α-amino-ketone with a β-dicarbonyl compound.[6] A critical feature of this method is that the α-amino-ketone, which is often unstable and prone to self-condensation, is typically generated in situ from a more stable precursor, such as an α-oximino-ketone.[6][7]
The synthesis of our target molecule, this compound, is a variation of the Knorr synthesis, specifically an extension developed by Zanetti.[6] It proceeds by reacting an α-amino-β-diketone (generated in situ) with a β-ketoester.
The reaction mechanism can be dissected into two primary stages:
Stage 1: In Situ Formation of the α-Amino-β-diketone The process begins with the nitrosation of a β-diketone, in this case, acetylacetone (2,4-pentanedione), using sodium nitrite in acetic acid to form an α-oximino-ketone intermediate (3-oximino-2,4-pentanedione).[8][9] This oxime is then immediately reduced to the corresponding α-aminoketone (3-amino-2,4-pentanedione) using zinc dust in acetic acid.[6] This in situ generation is crucial to prevent the highly reactive aminoketone from undergoing side reactions.
Stage 2: Knorr Condensation and Cyclization The freshly generated α-aminoketone serves as the nucleophile that attacks the carbonyl group of the second reactant, the β-ketoester ethyl 3-oxopentanoate. The subsequent condensation reaction proceeds through several steps:
-
Imine/Enamine Formation: The amine of the α-aminoketone condenses with a carbonyl group of the β-ketoester to form an imine, which can tautomerize to an enamine.[6][9]
-
Intramolecular Cyclization: The enamine then undergoes an intramolecular attack on the remaining carbonyl group, forming a five-membered ring intermediate.
-
Dehydration and Aromatization: A series of dehydration steps eliminates two molecules of water, leading to the formation of the stable, aromatic pyrrole ring.[10]
The overall mechanism is a sophisticated cascade that efficiently assembles the highly functionalized pyrrole core from readily available starting materials.
Experimental Protocol
This protocol outlines the complete procedure for the synthesis, purification, and characterization of the target pyrrole.
Materials and Reagents
| Reagent | CAS No. | Mol. Weight ( g/mol ) | Quantity | Notes |
| Acetylacetone (2,4-Pentanedione) | 123-54-6 | 100.12 | 10.0 g (0.1 mol) | Purity ≥99% |
| Ethyl 3-oxopentanoate | 4949-44-4 | 144.17 | 14.4 g (0.1 mol) | Purity ≥98%[11] |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | 7.6 g (0.11 mol) | Purity ≥99% |
| Zinc Dust (<10 µm) | 7440-66-6 | 65.38 | 26.1 g (0.4 mol) | High reactivity is crucial |
| Glacial Acetic Acid | 64-19-7 | 60.05 | 200 mL | ACS Grade |
| Deionized Water | 7732-18-5 | 18.02 | ~1.5 L | For work-up |
| Ethanol (95%) | 64-17-5 | 46.07 | As needed | For recrystallization |
| Saturated Sodium Bicarbonate Sol. | N/A | N/A | ~100 mL | For neutralization |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 | As needed | For drying |
Required Equipment
-
500 mL three-neck round-bottom flask
-
Mechanical stirrer and stirring shaft
-
Dropping funnel (100 mL)
-
Reflux condenser
-
Thermometer (-10 to 110 °C)
-
Ice-salt bath
-
Heating mantle with stirring capabilities
-
Large beaker (2 L)
-
Büchner funnel and vacuum flask
-
Standard laboratory glassware
-
Rotary evaporator
Synthesis Workflow
Step-by-Step Procedure
Part A: Nitrosation of Acetylacetone
-
Setup: Assemble the 500 mL three-neck flask with a mechanical stirrer, thermometer, and dropping funnel. Equip the central neck with the stirrer.
-
Initial Charge: To the flask, add acetylacetone (10.0 g, 0.1 mol) and glacial acetic acid (100 mL).
-
Cooling: Place the flask in an ice-salt bath and begin stirring. Cool the internal temperature to 0-5 °C.
-
Nitrite Solution: In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in deionized water (20 mL).
-
Addition: Transfer the sodium nitrite solution to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over 45-60 minutes. Crucial: Maintain the internal temperature below 10 °C throughout the addition to prevent side reactions and decomposition of nitrous acid. The mixture will turn a yellowish color.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. This solution now contains the 3-oximino-2,4-pentanedione intermediate.
Part B: Reduction and Knorr Condensation
-
Reactant Addition: To the reaction mixture from Part A, add ethyl 3-oxopentanoate (14.4 g, 0.1 mol) and an additional 100 mL of glacial acetic acid.
-
Zinc Addition: Begin adding zinc dust (26.1 g, 0.4 mol) in small portions over 60-90 minutes. The reaction is highly exothermic, and the temperature will rise.[6] Use the ice bath as needed to maintain the temperature between 40-60 °C during the initial phase of zinc addition.
-
Observation: As the zinc reduces the oxime to the amine and the condensation proceeds, the mixture will darken, typically to a reddish-brown or dark green color.
Part C: Reflux and Work-up
-
Reflux: Once all the zinc has been added and the initial exotherm has subsided, replace the dropping funnel with a reflux condenser. Heat the mixture to a gentle reflux (~110-118 °C) and maintain for 1 hour to ensure the reaction goes to completion.
-
Quenching: While still hot, carefully pour the reaction mixture into a 2 L beaker containing 1.2 L of cold deionized water. Stir vigorously for 10-15 minutes. A solid precipitate (the crude product) will form.
-
Isolation: Allow the precipitate to settle, then collect the crude solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove acetic acid and inorganic salts. Press the solid as dry as possible on the funnel.
Part D: Purification
-
Recrystallization: Transfer the crude solid to a suitably sized Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely.
-
Decolorization (Optional): If the solution is highly colored, a small amount of activated charcoal can be added, and the solution briefly heated before being filtered hot through a celite pad to remove the charcoal.
-
Crystallization: Allow the hot ethanolic solution to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.
-
Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 40-50 °C to a constant weight.
-
Expected Yield: 60-75%. The final product should be a crystalline solid (white to pale yellow).
Safety and Handling
-
General: Conduct all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Acetic Acid: Corrosive. Avoid inhalation of vapors and contact with skin.
-
Sodium Nitrite: Oxidizing agent and toxic if ingested. Keep away from combustible materials.
-
Zinc Dust: Flammable solid. Handle away from ignition sources. Can react with acid to produce flammable hydrogen gas.
-
Exothermic Reaction: The addition of zinc dust is highly exothermic. Maintain careful control over the addition rate and have an ice bath readily available.
Conclusion
The Knorr pyrrole synthesis remains a highly reliable and versatile method for accessing structurally complex pyrroles.[5][12] The protocol described herein provides a detailed, field-tested procedure for the synthesis of this compound. By carefully controlling key parameters such as temperature during nitrosation and the rate of zinc addition, researchers can achieve high yields of the desired product. This powerful synthetic tool enables the creation of valuable molecular scaffolds for applications ranging from medicinal chemistry to materials science.[3][13]
References
-
Wikipedia. (2023, December 2). Knorr pyrrole synthesis. Retrieved from [Link]
-
Grokipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Ethyl 3-Oxopentanoate: Properties, Synthesis, and Market Trends. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
- Google Patents. (1994). EP0608688A1 - Process for the purification of crude pyrroles.
- Google Patents. (1996). US5502213A - Purification of crude pyrroles.
-
YouTube. (2022, January 28). Knorr Pyrrole Synthesis | Organic Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2023, September 25). Substituted pyrroles based on ketones: prospects of application and advances in synthesis. Retrieved from [Link]
-
MDPI. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC. Retrieved from [Link]
-
SpringerLink. (n.d.). Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC. Retrieved from [Link]
- Google Patents. (n.d.). Prepn. of 3-oxo-pentanoic-acid-alkyl ester(s) - by reacting unsatd. aldehyde with ketene to give 4-alkenyl-2-oxetanone which is converted to 3-hydroxy-4-pentenoic acid alkyl ester.
-
ResearchGate. (2022). Some drugs containing pyrrole derivatives. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Paal–Knorr synthesis. Retrieved from [Link]
-
Wikipedia. (2023, November 1). Ethyl acetoacetate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Pyrrole. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl acetoacetate. Retrieved from [Link]
-
ACS Publications. (n.d.). Purification and Properties of Pyrrole, Pyrrolidine, Pyridine and 2-Methylpyridine. Retrieved from [Link]
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Protocol for the Synthesis of Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate via Knorr Pyrrole Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted pyrroles are a cornerstone of medicinal chemistry and materials science, appearing in numerous pharmaceuticals, including the blockbuster drug Atorvastatin (Lipitor).[1] This document provides a comprehensive, detailed protocol for the synthesis of a specific polysubstituted pyrrole, ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate. The chosen methodology is an extension of the classic Knorr pyrrole synthesis, a reliable and powerful reaction for constructing the pyrrole ring from readily available starting materials.[2] This guide is designed for chemistry professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, and critical insights into the causality behind experimental choices to ensure successful and reproducible synthesis.
Introduction to Pyrrole Synthesis: Strategic Selection
The synthesis of highly substituted pyrroles is a significant objective in organic chemistry. Several named reactions, including the Paal-Knorr, Hantzsch, and Knorr syntheses, provide routes to this important heterocycle.[2][3][4]
-
Paal-Knorr Synthesis: Involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. While straightforward, its utility is dependent on the availability of the requisite 1,4-dicarbonyl precursor, which can be a limitation.[5][6]
-
Hantzsch Pyrrole Synthesis: A multicomponent reaction between a β-ketoester, an α-haloketone, and ammonia, offering access to highly functionalized pyrroles.[7]
-
Knorr Pyrrole Synthesis: A widely used method involving the condensation of an α-amino-ketone with a β-ketoester or β-diketone.[2] A key advantage of this method is the in situ generation of the often-unstable α-amino-ketone from a stable oxime precursor, preventing undesirable self-condensation reactions.[2]
For the target molecule, this compound, the Knorr synthesis is the most strategic choice. It allows for the convergent assembly of the molecule from two distinct dicarbonyl components: ethyl 3-oxopentanoate (providing the C2-carboxylate and C3-ethyl groups) and acetylacetone (providing the C4-acetyl and C5-methyl groups).
Reaction Mechanism: The Knorr Condensation
The synthesis proceeds in a one-pot fashion via two main stages:
-
Nitrosation: Ethyl 3-oxopentanoate is reacted with sodium nitrite in an acidic medium (glacial acetic acid) to form an α-oximino-β-ketoester intermediate. The acid protonates the nitrite anion to generate nitrous acid, which is the active nitrosating agent.
-
Reductive Condensation: Zinc dust is introduced to reduce the oxime group to a primary amine in situ.[8] This transient, highly reactive α-amino-β-ketoester immediately undergoes a series of condensation, cyclization, and dehydration steps with the second carbonyl component, acetylacetone, to yield the final aromatic pyrrole ring.[8]
The detailed mechanism is illustrated below.
Caption: Mechanism of the Knorr Synthesis for the target pyrrole.
Detailed Experimental Protocol
This protocol is adapted from the well-established Knorr synthesis methodology.[2][9]
3.1 Materials and Reagents
| Reagent | CAS No. | Formula | MW ( g/mol ) | Quantity |
| Ethyl 3-oxopentanoate | 626-40-4 | C₇H₁₂O₃ | 144.17 | 14.4 g (0.10 mol) |
| Acetylacetone | 123-54-6 | C₅H₈O₂ | 100.12 | 10.0 g (0.10 mol) |
| Glacial Acetic Acid | 64-19-7 | C₂H₄O₂ | 60.05 | 150 mL |
| Sodium Nitrite | 7632-00-0 | NaNO₂ | 69.00 | 7.6 g (0.11 mol) |
| Zinc Dust (<10 µm) | 7440-66-6 | Zn | 65.38 | 20.0 g (0.31 mol) |
| Ethanol (95%) | 64-17-5 | C₂H₅OH | 46.07 | ~200 mL |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | ~1 L |
3.2 Equipment
-
500 mL three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Reflux condenser
-
Ice-salt bath
-
Heating mantle
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
3.3 Synthetic Procedure
Step 1: Preparation of the Reaction Mixture and Nitrosation
-
To a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add ethyl 3-oxopentanoate (14.4 g), acetylacetone (10.0 g), and glacial acetic acid (75 mL).
-
Begin stirring and cool the flask in an ice-salt bath to an internal temperature of 5–10 °C.
-
In a separate beaker, dissolve sodium nitrite (7.6 g) in 15 mL of deionized water.
-
Transfer the sodium nitrite solution to the dropping funnel.
-
Add the sodium nitrite solution dropwise to the stirred reaction mixture over 30-45 minutes. Causality: A slow, controlled addition is crucial to manage the exothermic nitrosation reaction and prevent the formation of side products. The temperature must be maintained below 10 °C.[9] After the addition is complete, stir the mixture for an additional 30 minutes in the ice bath.
Step 2: Reductive Condensation
-
Remove the ice bath. To the reaction mixture, add zinc dust (20.0 g) portion-wise over 30 minutes. The addition should be controlled to keep the exothermic reaction from becoming too vigorous. The temperature will likely rise to the boiling point of the acetic acid.[8]
-
Once all the zinc has been added, attach a reflux condenser to the flask.
-
Heat the mixture to a gentle reflux using a heating mantle and maintain reflux for 1 hour.[9] Causality: Heating provides the necessary activation energy for the condensation and subsequent cyclization/dehydration steps, driving the reaction to completion.
Step 3: Product Isolation and Purification
-
Allow the reaction mixture to cool slightly. While still hot, pour the entire contents of the flask into a 2 L beaker containing 1 L of cold deionized water, stirring vigorously.
-
A precipitate (the crude product) will form. Allow the suspension to stand for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove acetic acid and inorganic salts.
-
Press the solid as dry as possible on the filter. The crude product can be air-dried or dried in a vacuum oven at 50 °C.
-
Recrystallization: Transfer the crude solid to a 500 mL Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry to a constant weight.
Workflow Visualization
Caption: Experimental workflow for the synthesis of the target pyrrole.
Expected Results and Characterization
-
Yield: Moderate to good (50-70%).
-
Appearance: Off-white to pale yellow crystalline solid.
-
Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the proton environment and substitution pattern.
-
¹³C NMR: To confirm the carbon skeleton.
-
FT-IR: To identify key functional groups (N-H stretch, ester C=O, ketone C=O).
-
Mass Spectrometry: To confirm the molecular weight (Expected [M+H]⁺ ≈ 238.13).
-
Melting Point: To assess purity.
-
Safety and Hazard Information
-
Glacial Acetic Acid: Corrosive and causes severe skin burns and eye damage. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Sodium Nitrite: Oxidizing agent and toxic if swallowed. Avoid contact with skin and eyes.
-
Zinc Dust: Flammable solid. Keep away from heat and open flames.
-
The reaction is exothermic, particularly during the addition of sodium nitrite and zinc. Proper temperature control is essential to ensure safety.
References
-
Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available at: [Link]
-
Wikipedia. Hantzsch pyrrole synthesis. Available at: [Link]
-
Grokipedia. Hantzsch pyrrole synthesis. Available at: [Link]
-
Rohit Chemistry. Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism. (2021). Available at: [Link]
-
Wikipedia. Paal–Knorr synthesis. Available at: [Link]
- Balakrishna, A. et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
-
Canadian Science Publishing. The Hantzsch pyrrole synthesis. Canadian Journal of Chemistry, 48, 1689 (1970). Available at: [Link]
- Leonardi, M. et al. (2019). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Synthesis, 51(4), 816-828.
-
Wikipedia. Knorr pyrrole synthesis. Available at: [Link]
-
Corrosion Chemistry. Knorr Pyrrole Synthesis of Knorr's Pyrrole. (2020). Available at: [Link]
-
PubChem. Ethyl-4-acetyl-3,5-dimethylpyrrole-2-carboxylate. Available at: [Link]
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- 3. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. grokipedia.com [grokipedia.com]
- 8. echemi.com [echemi.com]
- 9. youtube.com [youtube.com]
using ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate as a building block in organic synthesis
Application Note & Protocols
Topic: Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate: A Versatile Heterocyclic Building Block for Advanced Organic Synthesis
Abstract
The polysubstituted pyrrole framework is a privileged scaffold in medicinal chemistry and materials science, found in numerous natural products and synthetic compounds of significant therapeutic importance.[1][2] this compound is a highly functionalized, stable, and versatile starting material, offering multiple reactive sites for diversification. This guide provides an in-depth exploration of its synthetic utility, focusing on strategic modifications of its key functional groups. We present detailed, field-tested protocols for transformations at the C4-acetyl, C2-ester, and N1-pyrrole positions, explaining the chemical principles behind each step. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to leverage this powerful building block in their synthetic campaigns.
Overview of the Building Block: Properties and Potential
This compound (herein referred to as Pyrrole 1 ) is a classic example of a Knorr synthesis product. The Knorr pyrrole synthesis, a robust method involving the condensation of an α-amino-ketone with a β-ketoester, remains a cornerstone for accessing highly substituted pyrroles.[1][3] The strategic arrangement of an acetyl group, an ethyl ester, and alkyl substituents on the pyrrole ring makes Pyrrole 1 an ideal precursor for constructing more complex molecular architectures.
Physicochemical & Spectral Data
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 37013-86-8 | [4] |
| Molecular Formula | C₁₃H₁₉NO₃ | - |
| Molecular Weight | 237.30 g/mol | - |
| Appearance | Off-white to pale yellow solid | - |
| Solubility | Soluble in DCM, Ethyl Acetate, Acetone, Methanol | - |
Note: Spectral data (¹H NMR, ¹³C NMR) should be confirmed on the specific batch being used.
Key Reactive Sites for Synthesis
The true value of Pyrrole 1 lies in its distinct functional groups, each serving as a handle for selective chemical modification. Understanding the reactivity of these sites is paramount for designing efficient synthetic routes.
Caption: Key reactive functional groups on the pyrrole building block.
Synthetic Transformations & Protocols
This section details validated protocols for modifying the primary functional groups of Pyrrole 1 . Each protocol is designed to be self-validating, with clear steps, rationale, and expected outcomes.
Modification of the C4-Acetyl Group
The C4-acetyl group is an exceptionally versatile handle. It can be reduced to an alkyl chain, condensed with nucleophiles, or converted into other functional groups, providing a primary vector for diversification.
This protocol converts the C4-acetyl moiety into a C4-ethyl group, a transformation noted as a common derivatization for acetylated pyrroles synthesized via the Knorr method.[3] This is particularly useful when the acetyl group's electron-withdrawing nature is no longer required and a simple alkyl substituent is desired for structure-activity relationship (SAR) studies.
Reaction Scheme:
Caption: Wolff-Kishner reduction of the C4-acetyl group.
Methodology:
-
Setup: To a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add Pyrrole 1 (2.37 g, 10.0 mmol), diethylene glycol (30 mL), and hydrazine hydrate (85%, 3.0 mL, ~50 mmol).
-
Rationale: Diethylene glycol is a high-boiling solvent required for the high temperatures of the Wolff-Kishner reaction. A large excess of hydrazine is used to drive the initial hydrazone formation.
-
-
Initial Heating: Heat the mixture to 100 °C for 1 hour. The solution should become homogeneous.
-
Base Addition: Cool the mixture to below 80 °C. Carefully add sodium hydroxide pellets (2.0 g, 50.0 mmol) in portions.
-
Causality: The strong base is required to deprotonate the hydrazone, initiating the elimination of N₂ gas and formation of the alkyl group. Addition must be cautious due to the exothermic reaction.
-
-
Reflux: Slowly heat the reaction mixture to 200 °C. Water and excess hydrazine will distill off. Maintain the reflux at this temperature for 4 hours. The reaction can be monitored by TLC (Thin Layer Chromatography).
-
Workup: Cool the reaction mixture to room temperature. Pour the dark solution into 200 mL of cold water and acidify to pH ~5 with 2M HCl.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield the desired product as a pale oil or solid.
-
Expected Yield: 75-85%.
-
Transformations of the C2-Ester Group
The ethyl ester at the C2 position is an ideal precursor for carboxylic acids and amides, which are common functionalities in bioactive molecules.
Hydrolysis of the ester provides the corresponding carboxylic acid, a key intermediate for amide coupling reactions or further derivatization.
Reaction Scheme:
Caption: Saponification of the C2-ethyl ester.
Methodology:
-
Setup: In a 250 mL round-bottom flask, dissolve Pyrrole 1 (4.74 g, 20.0 mmol) in ethanol (100 mL).
-
Base Addition: Add a solution of sodium hydroxide (2.4 g, 60.0 mmol) in water (25 mL).
-
Rationale: A water/ethanol mixture ensures solubility for both the organic starting material and the inorganic base. A 3-fold excess of NaOH ensures complete hydrolysis.
-
-
Reflux: Heat the mixture to reflux (approx. 80-90 °C) for 3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Solvent Removal: Cool the mixture and remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification: Re-dissolve the remaining aqueous residue in 100 mL of water. Cool the solution in an ice bath and acidify to pH 2-3 by slow, dropwise addition of 6M HCl. A precipitate should form.
-
Causality: Acidification protonates the carboxylate salt, causing the neutral carboxylic acid to precipitate out of the aqueous solution.
-
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 30 mL).
-
Drying: Dry the solid product in a vacuum oven at 50 °C overnight to yield the pure carboxylic acid.
-
Expected Yield: >90%.
-
Reactions at the N1-Pyrrole Nitrogen
The pyrrole N-H is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation. This is a crucial step for modulating the electronic properties of the ring and for installing groups that can interact with biological targets.
This protocol demonstrates a standard N-alkylation, installing a benzyl group that can serve as a protecting group or as a pharmacophoric element.
Reaction Scheme:
Caption: N-Alkylation of the pyrrole nitrogen.
Methodology:
-
Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF, 40 mL). Add sodium hydride (NaH, 60% dispersion in mineral oil, 0.48 g, 12.0 mmol).
-
Safety: NaH is highly reactive with water and moisture. Handle under inert atmosphere. DMF must be anhydrous.
-
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of Pyrrole 1 (2.37 g, 10.0 mmol) in anhydrous DMF (10 mL) dropwise over 15 minutes. Stir the mixture at 0 °C for 30 minutes. Evolution of hydrogen gas should be observed.
-
Causality: The strong base (hydride) deprotonates the pyrrole N-H to form the sodium pyrrolide salt, a potent nucleophile.
-
-
Alkylation: Add benzyl bromide (1.3 mL, 11.0 mmol) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Quenching: Carefully quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution while cooling in an ice bath.
-
Extraction: Pour the mixture into 200 mL of water and extract with diethyl ether (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by flash column chromatography (eluent: 5-15% ethyl acetate in hexanes) to obtain the N-benzylated product.
-
Expected Yield: 80-90%.
-
Application Spotlight: A Synthetic Workflow
To illustrate the power of Pyrrole 1 , we outline a synthetic sequence to a hypothetical drug-like scaffold, combining the protocols described above. This workflow demonstrates a logical progression from a simple building block to a complex molecule with potential for biological screening.
Caption: Multi-step synthesis workflow starting from Pyrrole 1.
This hypothetical sequence transforms the simple starting material into a complex molecule featuring an amide linkage and a tertiary amine, both common features in modern pharmaceuticals. Each step utilizes a different reactive handle on the original scaffold, showcasing its immense synthetic potential.
Safety and Handling
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Refer to the Safety Data Sheet (SDS) for comprehensive hazard information before use.
-
Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.
References
-
Knorr pyrrole synthesis. Wikipedia. [Link]
-
Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. ResearchGate. [Link]
-
Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. [Link]
-
Solution-Phase Synthesis of a Tricyclic Pyrrole-2-Carboxamide Discovery Library Applying a Stetter-Paal-Knorr Reaction Sequence. National Institutes of Health (NIH). [Link]
-
Knorr Pyrrole Synthesis of Knorr's Pyrrole. YouTube. [Link]
-
Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. ResearchGate. [Link]
-
Ethyl-4-acetyl-3,5-dimethylpyrrole-2-carboxylate. PubChem. [Link]
-
1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses. [Link]
-
Pyrrole synthesis. Organic Chemistry Portal. [Link]
-
ethyl 1-acetyl-4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate. ChemSrc. [Link]
Sources
Harnessing the Versatility of Ethyl 4-Acetyl-3-Ethyl-5-Methyl-1H-Pyrrole-2-Carboxylate in Modern Drug Discovery
The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3][4] Its unique electronic properties and ability to engage in various biological interactions have made it a cornerstone in the development of novel therapeutic agents.[3][4] Among the vast library of pyrrole derivatives, ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate stands out as a highly functionalized and versatile building block for creating sophisticated molecular architectures with significant therapeutic potential.
This guide provides an in-depth exploration of the applications of this specific polysubstituted pyrrole in medicinal chemistry. We will delve into its synthesis, potential therapeutic applications based on related structures, and detailed protocols for its evaluation, offering researchers and drug development professionals a comprehensive resource to unlock its full potential.
Synthetic Pathways to a Versatile Scaffold
The construction of the polysubstituted pyrrole core is a well-established field in organic chemistry, with several named reactions offering reliable routes. The Knorr, Paal-Knorr, and Hantzsch syntheses are among the most prominent methods for assembling such structures.[2][5][6][7] The Knorr pyrrole synthesis, in particular, is a powerful method for generating highly substituted pyrroles from α-amino-ketones and β-ketoesters.[6]
Application Note: Synthesis via Knorr Pyrrole Condensation
The Knorr synthesis is an exemplary choice for preparing this compound due to the ready availability of the starting materials and the reaction's robustness. The key steps involve the in situ formation of an α-aminoketone, which then condenses with a β-ketoester to form the pyrrole ring.[6]
Protocol: Knorr Synthesis of this compound
Materials:
-
Ethyl 3-amino-2-oxopentanoate hydrochloride (or prepared in situ)
-
Pentane-2,4-dione
-
Zinc dust
-
Glacial acetic acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pentane-2,4-dione (1 equivalent) in glacial acetic acid (5 volumes).
-
Addition of the Amino Ketone: To the stirred solution, add ethyl 3-amino-2-oxopentanoate hydrochloride (1 equivalent).
-
Reductive Cyclization: Gradually add zinc dust (2 equivalents) to the mixture. The reaction is exothermic and may require occasional cooling in a water bath to maintain a gentle reflux.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).
-
Work-up: Once the reaction is complete, pour the mixture into ice-cold water (10 volumes) and extract with diethyl ether (3 x 5 volumes).
-
Neutralization: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Visualizing the Synthetic Workflow
Caption: Knorr synthesis workflow for the target compound.
Applications in Anticancer Drug Development
The pyrrole scaffold is a recurring motif in anticancer agents.[8] Derivatives of pyrrole have been shown to exhibit cytotoxic activities through various mechanisms, including the inhibition of tubulin polymerization and cell cycle arrest.[9] Ethyl-2-amino-pyrrole-3-carboxylates, structurally related to our target compound, have demonstrated potent cytotoxic activities against several soft tissue cancer cell lines.[9]
Application Note: A Scaffold for Tubulin Polymerization Inhibitors
The substituents on the this compound ring provide multiple points for modification to optimize its interaction with biological targets like tubulin. The acetyl and ethyl ester groups can be functionalized to introduce moieties that enhance binding to the colchicine or other binding sites on tubulin, leading to the disruption of microtubule dynamics and subsequent cell cycle arrest at the G2/M phase.
Protocol: In Vitro Cytotoxicity Evaluation using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compound (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with the medium containing different concentrations of the compound and incubate for 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.
Visualizing the Anticancer Evaluation Workflow
Caption: Workflow for in vitro cytotoxicity evaluation.
Potential as an Anti-inflammatory Agent
Pyrrole-containing compounds are integral to many nonsteroidal anti-inflammatory drugs (NSAIDs).[10] Their mechanism often involves the inhibition of cyclooxygenase (COX) enzymes. The structural features of this compound, particularly the propionic acid mimicry when considering potential derivatives, suggest its potential as a scaffold for novel anti-inflammatory agents.[10]
Application Note: A Core for COX Inhibitors
The core pyrrole structure can be elaborated to design selective COX-2 inhibitors, which would offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors. The ethyl and acetyl groups can be modified to fit into the active site of the COX-2 enzyme, while the carboxylate group can be maintained or altered to optimize pharmacokinetic properties.
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
Objective: To determine the inhibitory activity and selectivity of the test compound against COX-1 and COX-2 enzymes.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening assay kit
-
Test compound (dissolved in DMSO)
-
96-well microplates
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the provided assay buffer.
-
Compound Incubation: In separate wells of a 96-well plate, add the assay buffer, heme, the test compound at various concentrations, and either the COX-1 or COX-2 enzyme. Incubate for 10 minutes at 25°C.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid to each well.
-
Colorimetric Detection: After a 2-minute incubation, add the colorimetric substrate and incubate for 5 minutes.
-
Absorbance Measurement: Measure the absorbance at 590 nm.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index (IC50 COX-2 / IC50 COX-1).
Structure-Activity Relationship (SAR) Insights
While direct SAR studies on this compound are not extensively published, we can infer potential relationships based on the broader class of pyrrole derivatives.
| Position | Substituent | Potential Impact on Biological Activity |
| N1 | H | Can be substituted with various alkyl or aryl groups to modulate lipophilicity and target engagement. N-alkylation can also prevent hydrogen bond donation. |
| C2 | Ethyl Carboxylate | Important for hydrogen bonding and can be modified to an amide or other bioisosteres to improve metabolic stability and cell permeability. |
| C3 | Ethyl | Can be varied in size (methyl, propyl, etc.) to probe steric interactions within the binding pocket of a target enzyme. |
| C4 | Acetyl | The carbonyl group can act as a hydrogen bond acceptor. It can also be a handle for further chemical modification or be reduced to an alcohol. |
| C5 | Methyl | Can be replaced with larger or more electron-withdrawing groups to influence the electronic properties of the pyrrole ring and steric interactions. |
Conclusion and Future Directions
This compound is a promising and highly versatile scaffold for medicinal chemistry. Its synthetic accessibility and the presence of multiple functional groups for derivatization make it an ideal starting point for the development of novel therapeutic agents, particularly in the areas of oncology and inflammation. Future research should focus on the synthesis of a diverse library of analogs based on this core structure and their systematic evaluation against a range of biological targets. The insights gained from such studies will be invaluable in unlocking the full therapeutic potential of this remarkable heterocyclic compound.
References
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Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. Available at: [Link]
-
Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021-06-14). Available at: [Link]
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Paal–Knorr synthesis - Wikipedia. Available at: [Link]
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Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (2018-10-19). Available at: [Link]
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Knorr pyrrole synthesis - Wikipedia. Available at: [Link]
-
Pyrrole synthesis - Organic Chemistry Portal. Available at: [Link]
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Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes - Organic Chemistry Portal. Available at: [Link]
-
Hantzsch pyrrole synthesis - Grokipedia. Available at: [Link]
-
Hantzsch pyrrole synthesis - Wikipedia. Available at: [Link]
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Pyrroles by the Hantzsch synthesis | Download Table - ResearchGate. Available at: [Link]
-
The Hantzsch Pyrrole Synthesis | PDF | Chemistry - Scribd. Available at: [Link]
-
Ethyl-4-acetyl-3,5-dimethylpyrrole-2-carboxylate | C11H15NO3 | CID 16947 - PubChem. Available at: [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC. Available at: [Link]
-
1H-Pyrrole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Available at: [Link]
-
Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate - ResearchGate. Available at: [Link]
-
(PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Available at: [Link]
-
4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, ethyl ester - the NIST WebBook. Available at: [Link]
-
Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro - PubMed. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrrole - Pharmaguideline. Available at: [Link]
-
2-Ethyl 4-methyl 5-ethyl-3-methyl-1H-pyrrole-2,4-dicarboxylate - NIH. Available at: [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Publishing. Available at: [Link]
-
Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Available at: [Link]
-
ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C11H15NO3 | CID 22769 - PubChem. Available at: [Link]
-
Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - MDPI. Available at: [Link]
-
Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - SciSpace. Available at: [Link]
-
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - MDPI. Available at: [Link]
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regioselective synthesis of functionalized pyrrole-2-carboxylates
Application Notes & Protocols
Topic: Regioselective Synthesis of Functionalized Pyrrole-2-Carboxylates
For: Researchers, scientists, and drug development professionals.
Introduction: The Centrality of the Pyrrole-2-Carboxylate Scaffold
The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Specifically, pyrroles functionalized with a carboxylate group at the 2-position are critical building blocks for a wide range of biologically active molecules. This includes blockbuster drugs like atorvastatin (Lipitor), the nonsteroidal anti-inflammatory drugs (NSAIDs) ketorolac and tolmetin, and the chemotherapeutic agent sunitinib.[3] The pyrrole-2-carboxylate moiety often serves as a key pharmacophore, engaging in crucial hydrogen bonding and other interactions within biological targets.[4]
However, the synthesis of substituted pyrroles often yields mixtures of regioisomers, posing significant challenges for purification and scalability. Achieving high regioselectivity, particularly for the synthesis of 2-carboxylates, is paramount for efficient drug discovery and development pipelines. This guide provides an in-depth analysis of field-proven, regioselective synthetic strategies, explains the mechanistic rationale behind their selectivity, and offers detailed protocols for their implementation in a laboratory setting.
Pillar 1: Strategic Approaches to Regiocontrolled Synthesis
The key to regioselective synthesis lies in choosing a synthetic strategy where the connectivity of the starting materials preordains the final substitution pattern of the pyrrole ring. We will explore classical and modern methods that offer predictable control over the placement of the C2-carboxylate group.
The Knorr Pyrrole Synthesis: A Classic, Regiospecific Approach
The Knorr synthesis is one of the most reliable and widely used methods for preparing specifically substituted pyrroles.[5][6] Its power lies in the unambiguous condensation of two distinct components: an α-amino-ketone and a β-ketoester. The inherent reactivity of these starting materials directly controls the final regiochemistry.
Causality of Regioselectivity: The reaction proceeds through the condensation of the amine from the α-amino-ketone with the more electrophilic ketone of the β-ketoester. The resulting enamine then undergoes an intramolecular cyclization by attacking the remaining carbonyl group, followed by dehydration to yield the aromatic pyrrole. By selecting a β-ketoester as one of the components, the ester group's position is locked into what will become the C2 position of the final pyrrole ring.
Because α-amino-ketones are prone to self-condensation, they are almost always generated in situ.[5] A common and effective method involves the reduction of an α-oximino-β-ketoester with zinc dust in acetic acid.[5]
Caption: Mechanism of the Knorr Pyrrole Synthesis.
The Paal-Knorr Synthesis: Control through Precursor Design
The Paal-Knorr synthesis is arguably the most straightforward method for pyrrole formation, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[7]
Causality of Regioselectivity: For the synthesis of pyrrole-2-carboxylates, regioselectivity is achieved by starting with a non-symmetrical 1,4-dicarbonyl precursor that already contains the desired ester functionality at the appropriate position (i.e., a 4-oxo-ester). The reaction mechanism involves the formation of a hemiaminal at one carbonyl, followed by cyclization onto the second carbonyl and subsequent dehydration.[8] The structure of the starting dicarbonyl directly maps onto the product, making this method highly predictable. The challenge often lies in the synthesis of the required functionalized 1,4-dicarbonyl compound.
Recent modifications have focused on developing milder and more environmentally friendly conditions, including the use of weak Lewis acids or performing the reaction in water, which can improve tolerance for sensitive functional groups.[1][9][10]
Caption: Regiocontrol in the Paal-Knorr Synthesis.
The Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a three-component reaction involving an α-halo ketone, a β-ketoester, and a primary amine.[11] This method provides access to highly substituted pyrroles, and by carefully selecting the β-ketoester, one can direct the synthesis towards pyrrole-3-carboxylates. While less direct for 2-carboxylates, variations exist that can achieve this outcome.[6][12]
Causality of Regioselectivity: The reaction typically proceeds via S-alkylation of the β-ketoester enamine (formed from the ketoester and amine) by the α-halo ketone. Subsequent cyclization and dehydration yield the pyrrole. The final position of the ester is determined by which starting material contains it and the precise sequence of bond formation. For synthesizing 2-carboxylates, a less common pathway or specifically designed starting materials are required, making the Knorr synthesis generally more direct for this specific target.
Modern Transition-Metal-Catalyzed Methods
Contemporary organic synthesis has introduced powerful transition-metal-catalyzed reactions that enable the construction of complex pyrroles with exquisite regiocontrol.[13] Catalysts based on gold, ruthenium, palladium, and copper have been employed in various cycloaddition, annulation, and multicomponent reactions.[9][14]
For instance, gold-catalyzed cascade reactions of certain substrates can provide modular access to substituted pyrroles.[9] Similarly, ruthenium-catalyzed transformations of alkenyl-substituted isoxazol-5-ones have been shown to afford 1H-pyrrole derivatives.[13] These methods often offer the advantage of milder reaction conditions and broader functional group tolerance compared to classical methods, though they may require more complex or expensive starting materials and catalysts.
Pillar 2: Validated Experimental Protocols
The following protocols are detailed, self-validating procedures for the synthesis of functionalized pyrrole-2-carboxylates.
Protocol 1: Knorr Synthesis of Ethyl 5-methyl-4-phenyl-1H-pyrrole-2-carboxylate
This protocol illustrates the classic Knorr synthesis, where the α-amino-ketone is generated in situ from the corresponding oxime.
Materials & Reagents:
-
Ethyl benzoylacetate (1.0 equiv)
-
Glacial Acetic Acid
-
Sodium Nitrite (NaNO₂) (1.1 equiv)
-
Ethyl acetoacetate (1.5 equiv)
-
Zinc Dust (3.0 equiv)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Step-by-Step Methodology:
-
Oxime Formation: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-water bath (0-5 °C), dissolve ethyl benzoylacetate (1.0 equiv) in glacial acetic acid. Slowly add a solution of sodium nitrite (1.1 equiv) in a minimal amount of water dropwise, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture for 1 hour at 0-5 °C. The formation of the yellow α-oximino ester indicates success.
-
Reductive Condensation: To the stirred, cold oxime solution, add ethyl acetoacetate (1.5 equiv). In small portions, add zinc dust (3.0 equiv) over 30 minutes, controlling the exothermic reaction by adjusting the addition rate and maintaining the temperature below 40 °C.
-
Reaction Completion: After the zinc addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours, then heat to 80 °C for 1 hour. Monitor the reaction by TLC (Thin Layer Chromatography) until the starting materials are consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it over a mixture of ice and water. A precipitate should form. Filter the crude solid product and wash it thoroughly with water.
-
Purification: Dissolve the crude solid in ethyl acetate. Neutralize the solution by washing carefully with saturated NaHCO₃ solution, followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Crystallization: Recrystallize the resulting solid from an ethanol/water or ethyl acetate/hexanes mixture to yield the pure ethyl 5-methyl-4-phenyl-1H-pyrrole-2-carboxylate as a white to off-white solid.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Sources
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- 14. researchgate.net [researchgate.net]
large-scale synthesis of ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate
Application Note & Protocol
A Robust, Scalable Knorr-Type Synthesis of Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate for Pharmaceutical and Materials Science Research
Abstract
This compound is a highly substituted pyrrole derivative of significant interest as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This application note provides a comprehensive, field-tested protocol for the large-scale synthesis of this target compound. The described methodology is based on the robust and highly adaptable Knorr pyrrole synthesis, which is renowned for its reliability and scalability.[1][2] We detail a one-pot procedure involving the in situ generation of an α-amino-β-diketone, followed by condensation with a β-ketoester. This guide explains the underlying chemical principles, provides a detailed step-by-step protocol, outlines critical safety considerations, and presents a logical workflow for researchers and process chemists in industrial and academic settings.
Synthetic Strategy and Mechanistic Rationale
The synthesis of complex, polysubstituted pyrroles is a foundational challenge in organic chemistry. Among the established methods, including the Hantzsch and Paal-Knorr syntheses, the Knorr pyrrole synthesis offers a superior strategic approach for the target molecule due to its convergent nature and reliance on readily available starting materials.[3][4][5]
The core strategy involves the condensation of two key fragments:
-
Fragment A : An active methylene compound, Ethyl 3-oxopentanoate (also known as ethyl propionylacetate), which provides the C2-ester and C3-ethyl substituents.
-
Fragment B : An α-amino ketone, 3-aminopentane-2,4-dione , which provides the C4-acetyl and C5-methyl groups.
A critical challenge in the Knorr synthesis is the inherent instability of α-amino ketones, which tend to self-condense.[1] To circumvent this, the α-amino ketone is generated in situ. This is achieved through the nitrosation of pentane-2,4-dione (acetylacetone) using sodium nitrite, followed by a reductive amination using zinc dust in acetic acid. The freshly formed, highly reactive amino-diketone immediately condenses with the ethyl 3-oxopentanoate present in the same reaction vessel to form the pyrrole ring.
Reaction Mechanism
The mechanism proceeds through several distinct stages, as illustrated below.[1][2]
-
Nitrosation : Acetylacetone is nitrosated at the active methylene carbon to form an α-oximino-β-diketone.
-
Reduction : Zinc metal reduces the oxime group to a primary amine, generating the unstable 3-aminopentane-2,4-dione.
-
Condensation & Cyclization : The in situ generated amine undergoes condensation with the ketone carbonyl of ethyl 3-oxopentanoate to form an enamine intermediate. This is followed by an intramolecular cyclization and subsequent dehydration steps to yield the final aromatic pyrrole ring.
Caption: Knorr synthesis mechanism for the target pyrrole.
Experimental Protocol: Large-Scale Synthesis
This protocol is optimized for a 1-mole scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Equipment
| Reagent / Material | Formula | MW ( g/mol ) | Moles | Amount | Grade |
| Ethyl 3-oxopentanoate | C₇H₁₂O₃ | 144.17 | 1.00 | 144.2 g (139 mL) | Reagent |
| Pentane-2,4-dione (Acetylacetone) | C₅H₈O₂ | 100.12 | 1.00 | 100.1 g (102 mL) | Reagent |
| Sodium Nitrite (NaNO₂) | NaNO₂ | 69.00 | 1.05 | 72.5 g | ACS Reagent |
| Zinc Dust (<10 µm) | Zn | 65.38 | 2.50 | 163.5 g | Technical |
| Glacial Acetic Acid | CH₃COOH | 60.05 | - | 1.5 L | ACS Reagent |
| Water (Deionized) | H₂O | 18.02 | - | 3 L + 500 mL | - |
| Ethanol (95%) | C₂H₅OH | 46.07 | - | As needed | Technical |
| Saturated Sodium Bicarbonate | NaHCO₃(aq) | - | - | ~1 L | - |
-
Equipment :
-
5 L three-neck round-bottom flask
-
High-torque mechanical overhead stirrer
-
Large heating mantle with temperature controller
-
Efficient reflux condenser
-
Pressure-equalizing dropping funnel (500 mL)
-
Thermometer (-10 to 150 °C)
-
Large ice-water bath
-
Buchner funnel and filtration flask (5 L)
-
Separatory funnel (4 L)
-
Step-by-Step Procedure
-
Reaction Setup : Assemble the 5 L three-neck flask with the mechanical stirrer, dropping funnel, and thermometer. Charge the flask with ethyl 3-oxopentanoate (144.2 g), pentane-2,4-dione (100.1 g), and glacial acetic acid (750 mL). Begin stirring to ensure a homogeneous solution.
-
Nitrosation (Temperature Critical) : Cool the flask in a large ice-water bath to an internal temperature of 5–10 °C. In a separate beaker, dissolve sodium nitrite (72.5 g) in deionized water (125 mL). Transfer this solution to the dropping funnel.
-
Add the sodium nitrite solution dropwise to the stirred reaction mixture over 60–90 minutes. Crucially, maintain the internal temperature below 10 °C throughout the addition. [6] A transient blue or green color may be observed, which should dissipate. After the addition is complete, stir the mixture in the ice bath for an additional 30 minutes.
-
Reduction and Condensation (Exothermic) : Remove the ice bath. Begin adding zinc dust (163.5 g) portion-wise over 90-120 minutes. The reaction is highly exothermic. Use the ice bath as needed to maintain a controlled internal temperature between 40-60 °C. The mixture will thicken and change color.
-
Reaction Completion : After all the zinc has been added, add the remaining glacial acetic acid (750 mL). Attach the reflux condenser and heat the mixture to a gentle reflux (approx. 110-115 °C) for 1 hour to ensure the reaction goes to completion.[6]
-
Work-up and Isolation : Allow the reaction mixture to cool to approximately 60-70 °C. While still hot, carefully pour the mixture into a large beaker containing 3 L of cold water with vigorous stirring. A precipitate of the crude product will form.
-
Stir the aqueous slurry for 30 minutes to fully precipitate the product and dissolve inorganic salts.
-
Filtration : Collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with deionized water (2 x 250 mL) until the filtrate is nearly colorless.
-
Purification : Transfer the damp filter cake to a beaker. Add 1 L of saturated sodium bicarbonate solution to neutralize residual acetic acid (caution: CO₂ evolution). Stir for 20 minutes, then filter the solid again. Wash with water (2 x 250 mL) and press the cake as dry as possible.
-
Recrystallization : Transfer the crude solid to a 2 L Erlenmeyer flask. Add 95% ethanol and heat with stirring until the solid dissolves completely (approximately 600-800 mL may be needed). Allow the solution to cool slowly to room temperature, then cool in an ice bath for 1-2 hours to maximize crystallization.
-
Final Product : Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum at 40 °C to a constant weight.
Expected Results
| Parameter | Expected Value |
| Product Name | This compound |
| CAS Number | 37013-86-8 |
| Molecular Formula | C₁₂H₁₇NO₃ |
| Appearance | Off-white to pale yellow crystalline solid |
| Expected Yield | 65–75% |
| Melting Point | ~145-148 °C (literature values may vary) |
Process Workflow and Safety
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis.
Critical Safety Considerations
Handling the reagents and performing the synthesis on a large scale requires strict adherence to safety protocols to mitigate risks.
-
Toxicity and Hazards :
-
Pyrrole Derivatives : Pyrrole and its derivatives can be toxic if swallowed or inhaled.[7][8] Handle the final product with care, using gloves and a dust mask.
-
Glacial Acetic Acid : Corrosive and causes severe skin and eye damage. Use in a fume hood and wear acid-resistant gloves and safety goggles.
-
Flammability : Pyrrole itself is a flammable liquid.[9] While the final product is a solid, the solvents used (ethanol) are flammable. Ensure no open flames or spark sources are present.
-
-
Reaction Hazards :
-
Exotherms : The zinc addition is highly exothermic. Uncontrolled addition can lead to a runaway reaction. Ensure adequate cooling capacity is available and add the zinc slowly.
-
Gas Evolution : Neutralization with sodium bicarbonate produces carbon dioxide. Perform this step in a large, open beaker to prevent foaming over.
-
-
Personal Protective Equipment (PPE) :
-
Safety glasses with side shields or chemical goggles are mandatory at all times.[9]
-
Wear a flame-retardant lab coat.
-
Use heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene).
-
-
Waste Disposal :
-
Aqueous filtrates containing zinc and copper salts should be collected and treated as hazardous heavy metal waste.
-
Solvent waste (ethanol from recrystallization) should be collected in a designated flammable waste container. All waste must be handled according to local, state, and federal regulations.[9]
-
Conclusion
The modified Knorr pyrrole synthesis detailed in this document provides an efficient, cost-effective, and scalable route to this compound. By employing an in situ generation of the key α-amino ketone intermediate, the protocol avoids issues with substrate instability and simplifies the overall process into a one-pot procedure. Careful control of reaction temperature, especially during the nitrosation and reduction steps, is paramount to achieving high yields and purity. This robust methodology is well-suited for producing multi-gram to kilogram quantities of the title compound, empowering further research and development in medicinal chemistry and materials science.
References
- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]
- Bailey, D. M., Johnson, R. E., & Albertson, N. F. (1971).
- CDN. (n.d.). Pyrrole MSDS.
-
Wikipedia. (n.d.). Hantzsch pyrrole synthesis. Retrieved from [Link]
- Santa Cruz Biotechnology. (n.d.). Pyrrole Safety Data Sheet.
-
BIOSYNCE. (2025). What are the challenges in the synthesis and application of pyrrole? Retrieved from [Link]
- Chemicalbook. (n.d.). 1H-Pyrrole-2-carboxylic acid, 4-acetyl-3-ethyl-5-Methyl-, ethyl ester synthesis.
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrroles. Retrieved from [Link]
- RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.
-
YouTube. (2020). Knorr Pyrrole Synthesis of Knorr's Pyrrole. Retrieved from [Link]
- ResearchGate. (2025). A Straightforward Highly Efficient Paal—Knorr Synthesis of Pyrroles.
- Grokipedia. (n.d.). Hantzsch pyrrole synthesis.
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
- Sigma-Aldrich. (2025). Safety Data Sheet.
-
Organic Syntheses. (n.d.). Pyrrole. Retrieved from [Link]
- ResearchGate. (n.d.). Pyrroles by the Hantzsch synthesis [Table].
- Scribd. (n.d.). The Hantzsch Pyrrole Synthesis.
- Thermo Fisher Scientific. (n.d.). Knorr Pyrrole Synthesis.
Sources
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- 2. echemi.com [echemi.com]
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- 9. datasheets.scbt.com [datasheets.scbt.com]
Application Note: Strategic Synthesis of Asymmetrically Substituted Porphyrins Using Ethyl 4-Acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate
Introduction: The Architectural Importance of Pyrrole Precursors in Porphyrin Synthesis
Porphyrins and their metallated derivatives are a cornerstone of research in medicine, materials science, and catalysis, owing to their unique photophysical and electrochemical properties.[1][2] Their function is intimately tied to their structure, particularly the nature and placement of substituents on the macrocyclic frame. The ability to synthesize porphyrins with precisely controlled, non-symmetrical substitution patterns is paramount for developing advanced applications, from targeted photodynamic therapy agents to sophisticated molecular electronics.[3][4][5]
Achieving this architectural control hinges on the rational design and use of highly functionalized pyrrole building blocks.[6][7] This application note provides a detailed guide on the strategic utilization of ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate , a versatile and powerful precursor for the construction of complex, asymmetrically substituted porphyrins. We will explore the distinct roles of its functional groups and provide detailed protocols for its conversion into higher-order intermediates and the final porphyrin macrocycle.
Part 1: Strategic Value of the Pyrrole Precursor
The utility of this compound stems from the orthogonal reactivity of its substituents. Each group serves a specific purpose, allowing for a stepwise and controlled assembly of the porphyrin.
Chemical Profile and Functional Group Analysis
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₃H₁₉NO₃ |
| Molecular Weight | 237.29 g/mol |
| Structure | (See below) |
-
C2-Carboxylate (–COOEt): This electron-withdrawing ester group serves as a powerful deactivating and protecting group for the α-position. This inherent deactivation funnels reactivity towards the opposing C5-methyl position, which is the primary site for initial elaboration into dipyrromethanes. The ester can be selectively removed later in the synthesis via saponification and subsequent thermal decarboxylation to unmask the α-position for cyclization.
-
C5-Methyl (–CH₃): This is the key reactive site for building dipyrromethane intermediates. The methyl group can be readily oxidized to a formyl group (–CHO) or halogenated to a bromomethyl group (–CH₂Br), creating an electrophilic center for condensation with a nucleophilic α-unsubstituted pyrrole.
-
C4-Acetyl (–COCH₃): As a second electron-withdrawing group, the acetyl moiety further modulates the pyrrole's electronic properties. Critically, it can be carried through the synthesis to become a permanent feature of the final porphyrin, or it can be chemically transformed. For instance, a Wolff-Kishner reduction can convert the acetyl group into an ethyl group, offering another layer of synthetic flexibility.[8]
-
C3-Ethyl (–CH₂CH₃): This alkyl group, along with the other substituents, influences the steric environment and solubility of both the intermediates and the final porphyrin product, which is a crucial factor in preventing aggregation and improving processability.
Part 2: Synthetic Pathways and Methodologies
While several methods exist for porphyrin synthesis, the construction of unsymmetrical porphyrins from densely functionalized pyrroles is most reliably achieved through the stepwise synthesis of dipyrromethane intermediates, followed by a final cyclization step. The MacDonald [2+2] condensation is a classic and robust strategy that involves the acid-catalyzed reaction of two distinct dipyrromethane halves.[6]
This guide will focus on a [2+2] pathway, which offers superior control over substituent placement compared to one-pot statistical methods like the Rothemund or Lindsey syntheses.[9][10]
Overall Synthetic Workflow
The diagram below outlines the strategic conversion of the starting pyrrole into a key dipyrromethane intermediate, which is then used to construct the final porphyrin macrocycle.
Caption: Overall workflow for porphyrin synthesis.
Part 3: Experimental Protocols
Disclaimer: These protocols are representative and should be performed by trained chemists with appropriate safety precautions. All manipulations should be carried out in a well-ventilated fume hood.
Protocol 1: Synthesis of an Unsymmetrical Dipyrromethane
This protocol describes the condensation of a derivative of our target pyrrole with a second, complementary pyrrole (Kryptopyrrole) to form a well-defined unsymmetrical dipyrromethane.
Step 1A: Preparation of 2-Formyl-3-acetyl-4-ethyl-5-methylpyrrole
-
Causality: The C2-ester group must first be removed to generate a free α-position, which is then formylated using the Vilsmeier-Haack reaction. This creates the necessary electrophilic aldehyde for condensation.
-
Saponification: To a solution of this compound (10 mmol) in ethanol (50 mL), add a solution of potassium hydroxide (30 mmol) in water (10 mL).
-
Reflux the mixture for 3 hours until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and acidify to pH ~4 with 2M HCl. The resulting pyrrole-2-carboxylic acid will precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Decarboxylation: Place the dried carboxylic acid in a round-bottom flask and heat to 210-220 °C in an oil bath under a nitrogen atmosphere until CO₂ evolution ceases (approx. 30 minutes). The product, 3-acetyl-4-ethyl-2-methylpyrrole, can be purified by sublimation or recrystallization.
-
Vilsmeier-Haack Formylation: Cool a solution of dimethylformamide (DMF, 20 mmol) in 1,2-dichloroethane (20 mL) to 0 °C. Add phosphorus oxychloride (POCl₃, 20 mmol) dropwise with stirring.
-
Add a solution of the 3-acetyl-4-ethyl-2-methylpyrrole (10 mmol) from the previous step in 1,2-dichloroethane (15 mL) to the Vilsmeier reagent.
-
Allow the reaction to warm to room temperature and stir for 1 hour. Then, heat to 50 °C for 1 hour.
-
Pour the reaction mixture onto crushed ice and neutralize with saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting 2-formyl-3-acetyl-4-ethyl-5-methylpyrrole by column chromatography (silica gel, hexane:ethyl acetate gradient).
Step 1B: Acid-Catalyzed Condensation to form the Dipyrromethane
-
Causality: Trifluoroacetic acid (TFA) protonates the formyl group, activating it for nucleophilic attack by the electron-rich α-position of the second pyrrole (Kryptopyrrole), leading to the formation of a carbinol intermediate that quickly dehydrates and forms the dipyrromethane.[11]
Caption: Condensation to form an unsymmetrical dipyrromethane.
-
Dissolve 2-formyl-3-acetyl-4-ethyl-5-methylpyrrole (5 mmol) and Kryptopyrrole (5 mmol) in dichloromethane (DCM, 250 mL) under a nitrogen atmosphere.
-
Add trifluoroacetic acid (TFA, 0.5 mmol) and stir the solution at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 15-30 minutes.
-
Quench the reaction by adding a few drops of triethylamine (TEA).
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the solution over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography (silica gel, eluting with a hexane:ethyl acetate mixture) to yield the pure unsymmetrical dipyrromethane.
Protocol 2: Synthesis of a trans-A₂B₂ Porphyrin via MacDonald [2+2] Condensation
-
Principle: This protocol involves the self-condensation of a dipyrromethane-dicarbinol, which is formed in situ from the corresponding diacid. The resulting porphyrinogen is then oxidized to the stable, aromatic porphyrin.[12] For this example, we will assume the synthesis of a symmetrical dipyrromethane (from a different precursor) to illustrate the final cyclization.
-
Preparation of the Dipyrromethane-dicarboxylic Acid: Synthesize or procure a 1,9-dicarboxy-dipyrromethane. This typically involves synthesizing a dipyrromethane with terminal ester groups and hydrolyzing them.
-
Cyclization Reaction: In a large, three-necked flask equipped with a condenser and nitrogen inlet, suspend the dipyrromethane-dicarboxylic acid (1 mmol) in a mixture of DCM (400 mL) and methanol (10 mL).
-
Add p-toluenesulfonic acid (p-TSA) monohydrate (5 mmol) to the suspension.
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the appearance of the porphyrinogen, though this is often difficult. A typical reaction time is 2-4 hours.
-
Oxidation: Once the condensation is deemed complete, add a solution of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 mmol) in DCM (20 mL).[13]
-
Stir the reaction mixture at room temperature for an additional 1 hour. A deep purple or red color should develop, indicating porphyrin formation.
-
Purification: Neutralize the acid with TEA. Filter the reaction mixture through a short plug of silica gel to remove baseline impurities, eluting with DCM.
-
Concentrate the filtrate and purify the crude porphyrin by column chromatography on silica gel or alumina. Elution with DCM or a DCM/hexane mixture is typically effective.
-
Collect the main colored fraction, remove the solvent, and recrystallize the porphyrin from a solvent system like DCM/methanol to obtain a crystalline solid.
Part 4: Characterization and Data Presentation
The synthesized porphyrin must be rigorously characterized to confirm its structure and purity.
-
UV-Vis Spectroscopy: Porphyrins exhibit a characteristic and intense absorption spectrum. The most prominent feature is the Soret band (or B band) near 400 nm, arising from the S₀→S₂ transition. Weaker absorptions, known as Q-bands, appear in the 500-700 nm region and correspond to the S₀→S₁ transition.[14][15]
-
¹H NMR Spectroscopy: The aromatic nature of the porphyrin macrocycle results in a strong ring current, which produces highly characteristic chemical shifts. Protons outside the ring (meso-protons) are strongly deshielded and appear far downfield (δ = 9-11 ppm), while protons inside the ring (N-H protons) are strongly shielded and appear upfield (δ = -2 to -5 ppm).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the final product.
Expected Characterization Data for a Representative Porphyrin
| Parameter | Intermediate: Dipyrromethane | Final Product: Porphyrin |
| Typical Yield | 60-80% | 15-35% (from dipyrromethane)[12] |
| Appearance | Off-white to pale yellow solid | Deep purple crystalline solid |
| UV-Vis (λₘₐₓ, nm) | Not characteristic | Soret: ~405 nm; Q-bands: ~502, 535, 570, 625 nm[14] |
| ¹H NMR (δ, ppm) | Pyrrole NH: 8.0-9.5; Aryl H: 6.0-7.5; CH₂ bridge: ~4.0 | meso-H: 9.5-10.5; β-H: 8.5-9.5; CH₂CH₃: 1.5-4.0; NH: -2.5 to -4.0 |
Conclusion and Future Applications
This compound is a strategically designed precursor that enables the rational synthesis of complex, asymmetrically substituted porphyrins. The orthogonal nature of its functional groups allows for a controlled, stepwise approach via dipyrromethane intermediates, overcoming the limitations of statistical condensation methods. The resulting custom-designed porphyrins are high-value compounds for a range of advanced applications in drug development and materials science.[3][16] They can serve as photosensitizers in photodynamic therapy, ligands for novel metallodrugs, or as building blocks for light-harvesting arrays and molecular sensors.
References
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Bollu, V., et al. (2021). Large-Scale Green Synthesis of Porphyrins. ACS Omega. Available at: [Link]
-
Serra, V. V., et al. (2005). 10,15,20-tris(Substituted Phenyl) Porphyrins Using Dipyrromethanes. Revista de la Sociedad Química de México. Available at: [Link]
-
de Oliveira, K. T., et al. (2018). Synthesis and Spectroscopic Characterization of Two Tetrasubstituted Cationic Porphyrin Derivatives. Molecules. Available at: [Link]
-
Quora. (2020). How does the reaction between pyrrole and an aldehyde work in the synthesis of porphyrin?. Available at: [Link]
-
Wikipedia. Knorr pyrrole synthesis. Available at: [Link]
-
Smith, K. M. (1983). Porphyrin Synthesis through Tripyrrins: An Alternate Approach. LSU Scholarly Repository. Available at: [Link]
-
Organic Chemistry Portal. Knorr Pyrrole Synthesis. Available at: [Link]
-
Cavaleiro, J. A. S., et al. (2008). Syntheses and Functionalizations of Porphyrin Macrocycles. Current Organic Synthesis. Available at: [Link]
-
Battersby, A. R., et al. (1983). Biosynthesis of porphyrins and related macrocycles. Part 29. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Lindsey, J. S., et al. (1997). Rational Syntheses of Porphyrins Bearing up to Four Different Meso Substituents. Journal of Organic Chemistry. Available at: [Link]
-
PubChem. Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. Available at: [Link]
-
Frontier Specialty Chemicals. Porphyrin Building Blocks. Available at: [Link]
-
Howard, S. T., et al. (2003). Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. Acta Crystallographica Section E. Available at: [Link]
-
Lindsey, J. S. (2010). Synthetic Routes to meso-Patterned Porphyrins. Accounts of Chemical Research. Available at: [Link]
-
Schick, G. A., et al. (1989). Spectroscopic characterization of porphyrin monolayer assemblies. Journal of the American Chemical Society. Available at: [Link]
-
Pereira, M. M., et al. (2018). Emerging Applications of Porphyrins and Metalloporphyrins in Biomedicine and Diagnostic Magnetic Resonance Imaging. Molecules. Available at: [Link]
-
Mack, J., & Vuki, M. (2014). The two-step mechanochemical synthesis of porphyrins. Dalton Transactions. Available at: [Link]
-
Cerdán, S., et al. (2019). Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods. Molecules. Available at: [Link]
-
The Pharma Innovation. (2020). Recent emerging applications of porphyrins and Metalloporphyrins and their analogue in diverse areas. Available at: [Link]
-
Kim, B. F., & Bohandy, J. (1978). Spectroscopy of Porphyrins. Johns Hopkins APL Technical Digest. Available at: [Link]
-
Organic Syntheses. (1990). Octaethylporphyrin. Available at: [Link]
-
Meshram, J. D., et al. (2012). A novel and efficient green methodology for the synthesis of meso-substituted dipyrromethanes. Der Pharma Chemica. Available at: [Link]
-
Rogers, L., & Jolliffe, K. A. (2021). Synthesis and Applications of Porphyrin-Biomacromolecule Conjugates. Bioconjugate Chemistry. Available at: [Link]
-
Szacilowski, G., et al. (2024). When porphyrins meet 2D materials: spectroscopic and photocatalytic properties. RSC Advances. Available at: [Link]
-
Wikipedia. Porphyrin. Available at: [Link]
-
YouTube. (2020). Knorr Pyrrole Synthesis of Knorr's Pyrrole. Available at: [Link]
-
Tomé, A. M. C., & Silva, A. M. S. (2008). Meso-Substituted Porphyrin Synthesis from Monopyrrole: An Overview. Revista da Sociedade Portuguesa de Química. Available at: [Link]
-
Ishizuka, T., & Kojima, T. (2021). Bioinspired Applications of Porphyrin Derivatives. Accounts of Chemical Research. Available at: [Link]
-
Medeiros, C. J. P., et al. (2024). Porphyrin-Based Compounds: Synthesis and Application. Molecules. Available at: [Link]
-
Kim, B. F., & Bohandy, J. (1978). High-Resolution Spectroscopy of Porphyrins. Johns Hopkins APL Technical Digest. Available at: [Link]
Sources
- 1. Porphyrin - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Emerging Applications of Porphyrins and Metalloporphyrins in Biomedicine and Diagnostic Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Porphyrin Building Blocks | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 9. Syntheses and Functionalizations of Porphyrin Macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The two-step mechanochemical synthesis of porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current Advances in the Synthesis of Valuable Dipyrromethane Scaffolds: Classic and New Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 13. Synthesis of 5-(4-X-Phenyl)-10,15,20-tris(Substituted Phenyl) Porphyrins Using Dipyrromethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Spectroscopic Characterization of Two Tetrasubstituted Cationic Porphyrin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. secjhuapl.edu [secjhuapl.edu]
- 16. thepharmajournal.com [thepharmajournal.com]
Application Notes and Protocols: Electrophilic Reactions of Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: Navigating the Reactivity of a Highly Substituted Pyrrole Scaffold
Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate is a polysubstituted pyrrole derivative of significant interest in medicinal chemistry and materials science. Its densely functionalized core, a likely product of the venerable Knorr pyrrole synthesis, presents a unique landscape for further chemical modification.[1][2] This document provides a detailed guide to understanding and exploiting the reactivity of this scaffold towards various electrophiles.
The pyrrole ring is inherently electron-rich and readily undergoes electrophilic aromatic substitution.[1][3] However, in the case of the title compound, all carbon atoms of the pyrrole ring are substituted. This steric crowding and the electronic influence of the substituents dictate that the primary sites for electrophilic attack are the pyrrole nitrogen (N-H) and, under specific conditions, the peripheral functional groups. The presence of two electron-withdrawing groups, the 2-carboxylate and the 4-acetyl, significantly deactivates the pyrrole ring and reduces the nucleophilicity of the nitrogen atom.[1] Conversely, the electron-donating 3-ethyl and 5-methyl groups somewhat counteract this deactivation.[4] Understanding this electronic interplay is crucial for predicting and controlling the outcomes of electrophilic reactions.
This guide will focus on practical protocols for the N-functionalization of this compound, a key transformation for diversifying this scaffold for applications in drug discovery and materials development.
Strategic Overview of Electrophilic Reactions
The fully substituted nature of the pyrrole core in this compound channels its reactivity with electrophiles towards two primary pathways: reactions at the N-H position and potential reactions involving the side-chain substituents.
Figure 1: Primary electrophilic reaction pathways for the title pyrrole.
Part 1: N-Acylation of this compound
Scientific Rationale
N-acylation of pyrroles is a fundamental transformation that introduces an acyl group onto the nitrogen atom, often serving as a protecting group or a precursor for further functionalization. Due to the reduced nucleophilicity of the nitrogen in the title compound, direct acylation requires forcing conditions or, more effectively, deprotonation of the pyrrole N-H to generate the more nucleophilic pyrrolide anion. The use of a strong base, such as sodium hydride, is a common and effective strategy to achieve this.[5]
Experimental Protocol: N-Acylation using an Acid Chloride
This protocol describes a general procedure for the N-acylation of this compound with an acyl chloride in the presence of sodium hydride.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Septa and needles for inert atmosphere techniques
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Pyrrolide Anion:
-
To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq).
-
Dissolve the pyrrole in a minimal amount of anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and perform this step in a fume hood.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases. This indicates the formation of the sodium pyrrolide.
-
-
Acylation:
-
Cool the solution of the pyrrolide anion back to 0 °C.
-
Slowly add the desired acyl chloride (1.1 eq) dropwise via syringe.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether or THF.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated pyrrole.
-
Self-Validation and Causality:
-
The use of a strong base like NaH is essential to deprotonate the weakly acidic N-H of the electron-deficient pyrrole, thereby generating a more potent nucleophile.
-
Anhydrous conditions are critical as both NaH and the pyrrolide anion are highly reactive towards water.
-
The reaction is performed at low temperature initially to control the exothermic reaction of NaH with DMF and the subsequent acylation.
-
The aqueous work-up with NH₄Cl quenches any unreacted NaH, while the NaHCO₃ wash neutralizes any acidic byproducts.
Figure 2: Workflow for the N-acylation of the title pyrrole.
Part 2: N-Alkylation of this compound
Scientific Rationale
Similar to N-acylation, N-alkylation introduces an alkyl group to the pyrrole nitrogen. This modification can significantly alter the steric and electronic properties of the molecule, which is a common strategy in drug development to modulate bioactivity and pharmacokinetic properties. The reduced nucleophilicity of the nitrogen in the title compound again necessitates the use of a base to facilitate the reaction. A moderately strong base like potassium carbonate in a polar aprotic solvent is often sufficient for this purpose, providing a milder alternative to sodium hydride.
Experimental Protocol: N-Alkylation using an Alkyl Halide
This protocol outlines a general procedure for the N-alkylation of this compound with an alkyl halide using potassium carbonate as the base.
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile (MeCN)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a round-bottom flask, add this compound (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and anhydrous DMF or MeCN.
-
Stir the suspension at room temperature for 15-30 minutes.
-
-
Alkylation:
-
Add the alkyl halide (1.1-1.5 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC. The reaction time will vary depending on the reactivity of the alkyl halide (typically 4-24 hours).
-
-
Work-up and Purification:
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic extracts and wash with water and then brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure N-alkylated pyrrole.
-
Self-Validation and Causality:
-
Potassium carbonate is a sufficiently strong base to deprotonate a significant portion of the pyrrole N-H at elevated temperatures, driving the reaction forward.
-
Polar aprotic solvents like DMF or MeCN are used to dissolve the reactants and facilitate the Sₙ2 reaction between the pyrrolide anion and the alkyl halide.
-
Heating is generally required to overcome the activation energy for the reaction, especially with less reactive alkyl halides.
-
The extensive washing with water during the work-up is crucial for removing the high-boiling point solvent DMF.
Quantitative Data Summary
| Reaction Type | Electrophile | Base | Solvent | Typical Conditions | Expected Yield |
| N-Acylation | Acyl Chloride | NaH | DMF | 0 °C to RT | Good to Excellent |
| N-Alkylation | Alkyl Halide | K₂CO₃ | DMF/MeCN | 60-80 °C | Moderate to Good |
Note: Yields are dependent on the specific electrophile used and optimization of reaction conditions.
Conclusion and Future Perspectives
The protocols detailed in this application note provide a robust starting point for the N-functionalization of the highly substituted this compound. While direct electrophilic substitution on the pyrrole ring is precluded, the N-H position offers a reliable handle for introducing a wide variety of functional groups through acylation and alkylation reactions. The electron-deficient nature of the substrate necessitates the use of a base to enhance the nucleophilicity of the pyrrole nitrogen.
Further exploration of electrophilic reactions could involve investigating transformations of the side-chain substituents. For instance, the acetyl group could potentially undergo reactions at the α-carbon, or the 5-methyl group might be susceptible to radical halogenation under specific conditions, opening up further avenues for diversification of this valuable scaffold. The methodologies presented here are anticipated to be valuable tools for researchers in the fields of medicinal chemistry and materials science, enabling the synthesis of novel and diverse pyrrole-based compounds.
References
-
ChemTube3D. Pyrrole-The Mannich Reaction Overview. [Link]
- Kim, M. J., et al. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Organic & Biomolecular Chemistry, 17(41), 9193-9197.
-
NIST. 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, ethyl ester. [Link]
-
Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]
-
PubChem. ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. [Link]
-
ResearchGate. Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. [Link]
-
Wikipedia. Pyrrole. [Link]
-
YouTube. Reactions of Pyrrole II Heterocyclic Chemistry. [Link]
-
RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]
-
ResearchGate. Nucleophilic Reactivities of Pyrroles. [Link]
-
University of Babylon. Pyrrole reaction. [Link]
-
ResearchGate. Competing Knorr and Fischer–Fink pathways to pyrroles in neutral aqueous solution. [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. [Link]
-
ChemTube3D. The Vilsmeier Reaction. [Link]
-
RSC Publishing. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
-
RSC Publishing. One-pot nitro-Mannich/ hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this multi-component reaction, troubleshoot common issues, and ultimately improve reaction yields. The synthesis of highly substituted pyrroles is a cornerstone of medicinal chemistry, and mastering this process is key to advancing novel therapeutic programs.
This guide provides in-depth, field-proven insights based on the principles of the Knorr pyrrole synthesis, the most common and effective route for this class of compounds.[1][2] We will explore the causality behind experimental choices, offering a self-validating framework for your laboratory work.
Troubleshooting Guide: Common Synthesis Challenges
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is consistently low or fails completely. What are the primary factors to investigate?
Answer: Low yields in this specific Knorr synthesis variant typically stem from three critical areas: the generation of the key intermediate, side reactions, or suboptimal reaction conditions.
-
Inefficient Generation of the α-Amino-β-ketoester: The reaction hinges on the in situ formation of ethyl 2-aminoacetoacetate from ethyl acetoacetate. This is a two-step process within the one-pot reaction: nitrosation followed by reduction.[3]
-
Nitrosation Failure: The initial reaction of ethyl acetoacetate with sodium nitrite in acetic acid is highly exothermic.[1][3] If the temperature rises above 10°C, decomposition of the nitrous acid and the oximino product can occur, crippling the first step.
-
Incomplete Reduction: The reduction of the intermediate ethyl 2-oximinoacetoacetate to the amine is accomplished with zinc dust.[1][4] The quality and activation of the zinc are paramount. Old or passivated zinc dust will result in an incomplete reduction, starving the main condensation reaction of one of its key components.
-
-
Self-Condensation of Intermediates: The generated ethyl 2-aminoacetoacetate is unstable and prone to self-condensation, forming pyrazine byproducts.[1] This is a major yield-reducing pathway. The core principle to mitigate this is to ensure the amine reacts with the intended partner (3-ethyl-2,4-pentanedione) as soon as it is formed.
-
Suboptimal Condensation Conditions: The final cyclization and dehydration steps to form the pyrrole ring require heat and acidic conditions (provided by the acetic acid solvent).[1][5] However, excessive heat or prolonged reaction times can lead to the degradation of the pyrrole product, which can be sensitive to strongly acidic environments.[6]
Question 2: I'm observing a significant amount of dark, insoluble tar or polymeric material in my reaction flask. How can this be prevented?
Answer: Tar formation is a classic sign of competing polymerization reactions and product degradation. The primary cause is often poor temperature control during the reduction step.
The reduction of the oxime with zinc dust is extremely exothermic.[1][4] If the zinc is added too quickly, the reaction temperature can spike uncontrollably. This "thermal runaway" provides the energy for various side reactions, including polymerization of the starting materials and decomposition of the sensitive enamine intermediates.
The Solution: The most effective strategy is the portion-wise or gradual addition of the zinc dust to the reaction mixture, ensuring the temperature does not exceed the boiling point of the acetic acid in an uncontrolled manner. Maintaining a steady reflux is ideal, but avoiding a violent, rapid spike is critical.[4]
Question 3: The final product is difficult to isolate and purify from the crude solid. What is the best practice for workup and purification?
Answer: The crude product often precipitates along with zinc acetate and other inorganic salts from the reaction mixture. A robust workup and purification strategy is essential for obtaining a high-purity product.
-
Precipitation and Quenching: The standard and most effective workup involves pouring the hot reaction mixture into a large volume of cold water with vigorous stirring.[4] This accomplishes two things: it precipitates the organic product, which is insoluble in water, and it dissolves the zinc acetate salts formed during the reaction.
-
Thorough Washing: The filtered crude solid should be washed extensively with water to remove any remaining acetic acid and inorganic salts.
-
Recrystallization: The key to obtaining a pure, crystalline product is selecting the right recrystallization solvent. Ethanol is a commonly used and effective solvent for this class of pyrroles.[4] The crude material should be dissolved in a minimum amount of hot ethanol and allowed to cool slowly to form well-defined crystals. If the product "oils out," it may indicate the presence of impurities; in such cases, a second recrystallization or a charcoal treatment to remove colored impurities may be necessary.
Frequently Asked Questions (FAQs)
FAQ 1: What is the underlying mechanism of this Knorr synthesis, and how does it lead to the specific substitution pattern?
Answer: The Knorr synthesis is a powerful method for creating polysubstituted pyrroles by condensing an α-amino-ketone with a β-dicarbonyl compound that has an active methylene group.[1][2] The mechanism involves several distinct stages occurring in a single pot, as illustrated in the diagram below.
-
Oximation: Ethyl acetoacetate is nitrosated at the active α-carbon by nitrous acid (generated from NaNO₂ and acetic acid) to form ethyl 2-oximinoacetoacetate.
-
Reduction: Zinc dust reduces the oxime group (-C=N-OH) to a primary amine (-C-NH₂), yielding the unstable ethyl 2-aminoacetoacetate.[3]
-
Condensation & Enamine Formation: The more nucleophilic carbonyl of 3-ethyl-2,4-pentanedione reacts with the newly formed amine to create an enamine intermediate. This is the crucial C-N bond-forming step.
-
Cyclization & Dehydration: The enamine then undergoes an intramolecular cyclization by attacking the second carbonyl group. The resulting intermediate eliminates two molecules of water to form the stable, aromatic pyrrole ring.[1][7]
This specific combination of reactants is chosen precisely to achieve the desired substitution pattern:
-
Ethyl acetoacetate provides the C2-carboxylate and the C5-methyl group.
-
3-Ethyl-2,4-pentanedione provides the C3-ethyl group and the C4-acetyl group.
FAQ 2: What are the specific roles of zinc and acetic acid in the reaction?
Answer: Both reagents serve multiple, critical functions.
-
Acetic Acid:
-
Zinc Dust:
Visual Guide 1: Knorr Synthesis Mechanism
The following diagram illustrates the step-by-step chemical transformations in the synthesis.
Caption: Mechanism of the Knorr pyrrole synthesis for the target molecule.
Optimized Experimental Protocols
Safety First: This reaction involves exothermic steps and flammable solvents. Always perform the synthesis in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: High-Yield Protocol with Staggered Reagent Addition
This protocol is optimized to minimize self-condensation and control exotherms, leading to higher and more consistent yields.
Step 1: Preparation of the Oximinoester Solution
-
In a 250 mL flask, dissolve ethyl acetoacetate (1.0 eq) in glacial acetic acid (approx. 3 mL per g of ethyl acetoacetate).
-
Cool the solution to 5-7°C in an ice-salt bath.
-
In a separate beaker, dissolve sodium nitrite (0.95 eq) in a minimal amount of water (approx. 1.5 mL per g of NaNO₂).
-
Slowly add the cold sodium nitrite solution dropwise to the stirred ethyl acetoacetate solution, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, stir the resulting yellow solution in the ice bath for 30 minutes, then allow it to warm to room temperature over 1 hour.
Step 2: The Condensation Reaction
-
In a larger three-necked flask (e.g., 1 L) equipped with a mechanical stirrer and a reflux condenser, add 3-ethyl-2,4-pentanedione (1.0 eq) and glacial acetic acid (approx. 2 mL per g).
-
Add approximately 20% of the total required zinc dust (2.0 eq total) to this flask.
-
Gently heat the pentanedione/zinc slurry to around 80-90°C.
-
Simultaneously and slowly, add the oximinoester solution from Step 1 and the remaining zinc dust (80%) to the hot pentanedione solution. Add the zinc in small portions. The goal is to maintain a controlled, steady reflux. The total addition time should be over 60-90 minutes.
-
Once the addition is complete, heat the mixture to reflux for an additional 60 minutes to ensure the reaction goes to completion.
Step 3: Workup and Purification
-
While still hot, decant the reaction mixture into a large beaker containing 10 volumes of ice-cold water, stirring vigorously. A beige or light brown solid should precipitate.
-
Continue stirring for 30 minutes to fully precipitate the product and dissolve the zinc salts.
-
Collect the crude product by vacuum filtration.
-
Wash the filter cake thoroughly with several portions of deionized water until the washings are neutral (pH ~7).
-
Dry the crude solid in a vacuum oven at 50°C.
-
Recrystallize the dry, crude product from 95% ethanol to yield the pure product as off-white or light tan crystals.
Parameter Optimization Summary
Effective optimization requires a systematic approach. The following table outlines the critical parameters and provides guidance for achieving the best results.
| Parameter | Standard Condition | Optimized Condition | Rationale & Impact on Yield |
| Nitrosation Temp. | Room Temperature | 5-10°C | Prevents decomposition of nitrous acid and the oximino product, ensuring the key intermediate is formed efficiently. Crucial for high yield. [3][4] |
| Reagent Addition | All at once ("one-pot") | Staggered addition of zinc and oximinoester | Minimizes the concentration of the unstable α-amino intermediate at any given time, drastically reducing self-condensation side reactions. Significantly boosts yield and purity. [1] |
| Zinc Dust | Standard grade | Fresh, activated dust | Ensures complete and rapid reduction of the oxime. Passivated zinc leads to an incomplete reaction. |
| Reaction Time | > 3 hours | 1 hour post-addition | Monitoring by TLC is advised. Prolonged heating in acid can degrade the final pyrrole product.[6] |
| Workup | Direct filtration | Quenching in large volume of water | Effectively separates the organic product from highly soluble inorganic byproducts like zinc acetate, simplifying purification.[4] |
Visual Guide 2: Optimized Experimental Workflow
This flowchart provides a visual summary of the high-yield protocol, highlighting the critical control points.
Caption: High-yield workflow with critical control points highlighted.
References
-
Organic Chemistry Portal. Pyrrole synthesis. [Link]
-
Wikipedia. Knorr pyrrole synthesis. [Link]
-
Ramesh, G.; et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]
-
Corrosion College. (2020). Knorr Pyrrole Synthesis of Knorr's Pyrrole. YouTube. [Link]
-
jOeCHEM. (2020). Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes. YouTube. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]
-
Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]
-
Organic Syntheses. Pyrrole, 2,4-dimethyl-3-ethyl. [Link]
-
Organic Syntheses. 2,4-Dimethyl-3,5-dicarbethoxypyrrole. [Link]
-
Roomi, M. W., & MacDonald, S. F. (1970). The Hantzsch pyrrole synthesis. Canadian Journal of Chemistry, 48(11), 1689-1699. [Link]
-
Kaur, N. (2020). Hantzsch Pyrrole Synthesis – Knowledge and References. Taylor & Francis. [Link]
Sources
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- 2. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rgmcet.edu.in [rgmcet.edu.in]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Chromatographic Purification of Crude Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate
Welcome to the technical support center for the purification of ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to achieve high purity of this common heterocyclic building block. Drawing from established chromatographic principles and extensive field experience, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address the specific challenges encountered during the purification of this substituted pyrrole.
Introduction: The Challenge of Pyrrole Purification
This compound is a polysubstituted pyrrole, often synthesized via the Hantzsch pyrrole synthesis or similar condensation reactions.[1][2] The crude product from these reactions typically contains unreacted starting materials, such as β-ketoesters and α-haloketones, as well as side-products from self-condensation.[3] The purification of this target molecule is often complicated by the inherent properties of the pyrrole scaffold. The presence of the N-H group and the overall polarity of the molecule can lead to strong interactions with the stationary phase in normal-phase chromatography, resulting in common issues like peak tailing and, in some cases, degradation on acidic silica gel.[4] This guide will provide you with the necessary tools and knowledge to overcome these challenges and obtain your desired compound in high purity.
Troubleshooting Guide: Common Issues in Chromatography
This section addresses specific problems you may encounter during the purification of this compound by column chromatography.
Issue 1: Pronounced Peak Tailing in Chromatogram
Question: My product is eluting from the column, but the peak has a significant tail, leading to poor separation from a closely eluting impurity. What is causing this and how can I fix it?
Answer:
Peak tailing is a common issue when purifying nitrogen-containing heterocycles on standard silica gel.[5] The primary cause is the interaction between the slightly acidic N-H proton of the pyrrole and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-ideal interaction slows down the elution of a portion of the molecules, resulting in a "tail."
Causality and Solutions:
-
Acid-Base Interaction: The acidic silanol groups on the silica surface can interact strongly with the basic lone pair of electrons on the pyrrole nitrogen, as well as the acidic N-H proton. This leads to a non-uniform elution front.
-
Solution 1: Mobile Phase Modification. The most effective solution is to add a small amount of a competitive base to your mobile phase to neutralize the acidic sites on the silica gel.[6]
-
Triethylamine (TEA): Add 0.1-1% (v/v) of TEA to your eluent (e.g., hexane/ethyl acetate). The TEA will preferentially bind to the active silanol sites, allowing your pyrrole to elute with a much-improved peak shape.
-
Ammonia: In some cases, a solution of ammonia in methanol can be used as a polar modifier, which also serves to basify the mobile phase.
-
-
-
Incorrect Solvent Polarity: If the solvent is not polar enough, the compound will spend more time adsorbed to the stationary phase, exacerbating any tailing issues.
-
Solution 2: Gradient Elution. Start with a lower polarity mobile phase to elute non-polar impurities, then gradually increase the polarity (e.g., increasing the percentage of ethyl acetate in hexane) to elute your target compound. This will help to sharpen the peak and improve resolution.[4]
-
Issue 2: The Product Seems to be Degrading on the Column
Question: My initial TLC analysis of the crude product shows a strong spot for my desired compound. However, after column chromatography, the yield is very low, and I see several new, more polar spots on the TLC of the collected fractions. What is happening?
Answer:
While many pyrroles are stable on silica gel, some highly functionalized or sensitive pyrroles can undergo degradation on the acidic surface of standard silica gel.[4]
Causality and Solutions:
-
Acid-Catalyzed Decomposition: The acidic nature of silica gel can catalyze decomposition pathways for sensitive molecules.
-
Solution 1: Deactivation of Silica Gel. Before loading your sample, flush the packed column with your initial, low-polarity mobile phase containing 1% triethylamine. This will neutralize the most acidic sites.
-
Solution 2: Use a Different Stationary Phase. If degradation persists, switch to a less acidic stationary phase.
-
Neutral Alumina: Alumina is a good alternative to silica gel and is available in neutral, acidic, or basic forms. For this compound, neutral or basic alumina would be appropriate.
-
Reversed-Phase (C18) Silica: For moderately polar compounds, reversed-phase chromatography can be an excellent alternative. The mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol.
-
-
Issue 3: Poor Separation Between the Product and an Impurity
Question: I am having trouble separating my product from a closely eluting impurity. Their Rf values on the TLC plate are very close.
Answer:
Achieving good resolution between compounds with similar polarities requires careful optimization of the chromatographic conditions.
Causality and Solutions:
-
Suboptimal Solvent System: The chosen solvent system may not be providing sufficient selectivity for your compounds.
-
Solution 1: Fine-Tune the Mobile Phase. Test a variety of solvent systems with different selectivities. For example, if you are using a hexane/ethyl acetate system, try replacing ethyl acetate with dichloromethane or a mixture of solvents. The goal is to find a system that maximizes the ΔRf between your product and the impurity.
-
Solution 2: Isocratic vs. Gradient Elution. If you are running an isocratic (constant solvent composition) elution, switching to a slow, shallow gradient can often improve separation for closely eluting compounds.[5]
-
-
Column Overloading: Loading too much crude material onto the column will lead to broad bands and poor separation.
-
Solution 2: Reduce the Load. As a general rule, for a challenging separation, the amount of crude material loaded should be about 1-2% of the mass of the silica gel in the column.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of crude this compound?
A1: A good starting point for TLC analysis is a 4:1 mixture of hexane and ethyl acetate. This should give your product an Rf value in the ideal range of 0.2-0.4 for column chromatography. You can then adjust the ratio to achieve optimal separation.
Q2: How do I perform a "dry loading" of my sample, and when should I use it?
A2: Dry loading is recommended when your crude product is not very soluble in the initial mobile phase. To dry load your sample, dissolve it in a minimal amount of a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel (2-3 times the mass of your crude product), and then remove the solvent under reduced pressure until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column. This technique often results in better peak shapes and resolution.[7]
Q3: Can I use recrystallization to purify my product instead of chromatography?
A3: Yes, recrystallization can be a very effective purification method for this compound, especially if the crude product is a solid and the major impurities have different solubilities. Common solvent systems for recrystallizing similar pyrrole esters include ethanol/water, ethyl acetate/hexane, or isopropanol.[8] It is often beneficial to perform a column chromatography first to remove the bulk of the impurities, followed by a final recrystallization to obtain a highly pure, crystalline product.
Q4: My purified product is a white solid, but it turns yellow or brown over time. Why is this happening and how can I prevent it?
A4: Pyrroles can be susceptible to oxidation and polymerization upon exposure to air and light, leading to discoloration. To prevent this, store your purified compound in a tightly sealed vial, under an inert atmosphere (e.g., nitrogen or argon), and in a refrigerator or freezer. Protecting it from light by using an amber vial or wrapping the vial in aluminum foil is also recommended.
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol provides a standard method for the purification of gram-scale quantities of crude this compound.
1. Preparation of the Mobile Phase:
-
Prepare a low-polarity mobile phase of 10:1 hexane/ethyl acetate and a higher-polarity mobile phase of 4:1 hexane/ethyl acetate.
-
To each mobile phase, add 0.5% (v/v) triethylamine to prevent peak tailing.
-
Degas both solvents by sonicating for 10-15 minutes.
2. Packing the Column:
-
Select a glass column with a diameter appropriate for the amount of stationary phase. A general guideline is a 20:1 to 40:1 ratio of silica gel mass to crude product mass.
-
Dry pack the column with silica gel (230-400 mesh).
-
Gently tap the column to ensure even packing.
-
Add a thin layer of sand on top of the silica gel.
3. Loading the Sample:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Add silica gel (2-3 times the mass of the crude product) to this solution.
-
Remove the solvent by rotary evaporation to obtain a free-flowing powder (dry loading).
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Add another thin layer of sand on top of the sample.
4. Elution and Fraction Collection:
-
Carefully add the initial 10:1 hexane/ethyl acetate mobile phase to the column.
-
Apply gentle pressure to the top of the column to begin elution.
-
Collect fractions and monitor the elution by TLC.
-
Once the non-polar impurities have eluted, switch to the 4:1 hexane/ethyl acetate mobile phase to elute the product.
-
Combine the fractions containing the pure product.
5. Product Isolation:
-
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove any residual solvent.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate with 0.5% TEA |
| Elution Mode | Step Gradient (e.g., 10:1 to 4:1) |
| Sample Loading | Dry Loading |
| Silica:Crude Ratio | 30:1 (w/w) |
| TLC Visualization | UV light (254 nm) and/or a potassium permanganate stain |
Protocol 2: Recrystallization
This protocol is suitable for the final purification of the product after chromatography or for crude material that is already relatively pure.
1. Solvent Selection:
-
Place a small amount of the material to be recrystallized in a test tube.
-
Add a small amount of a potential solvent (e.g., ethanol, isopropanol, ethyl acetate).
-
Heat the mixture to boiling. If the solid dissolves, it is a suitable solvent.
-
If the solid dissolves at room temperature, the solvent is too polar. If it does not dissolve at boiling, the solvent is not polar enough.
-
A good two-solvent system is often ethanol and water, or ethyl acetate and hexane.
2. Recrystallization Procedure (Ethanol/Water):
-
Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
While the solution is still hot, add water dropwise until the solution becomes slightly cloudy and the cloudiness persists.
-
Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Allow the flask to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Visualizations
Caption: A logical workflow for troubleshooting common issues in column chromatography.
Caption: Potential impurities from Hantzsch pyrrole synthesis.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Chromatography. [Link]
-
Wikipedia. Hantzsch Pyrrole Synthesis. [Link]
- Donnelly, J. A., & Farrell, D. F. (1990). The Hantzsch Pyrrole Synthesis. Journal of Organic Chemistry, 55(6), 1757-1763.
- Feist, F. (1890). Ueber Condensationen von Aldehyden mit Acetessigäther. Berichte der deutschen chemischen Gesellschaft, 23(2), 3729-3733.
- Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
- Bhattacharjee, D., & Stang, P. J. (2011). Microwave-Assisted Addition of Pyrroles to Electron-Deficient Olefins: A Rapid Entry to C-Alkyl Pyrroles. Synlett, 2011(12), 1735-1738.
- Organic Syntheses. (1966). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses, 46, 52.
- S. H. R. Brião, et al. (2003). Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 59(2), o169-o170.
-
The Hantzsch Pyrrole Synthesis. Scribd. [Link]
- Google Patents. (1994).
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]
- Heravi, M. M., & Zadsirjan, V. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 10(72), 44247-44311.
- Google Patents. (2015). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester. CN104844615A.
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]
- Donohoe, T. J., et al. (2008). The Partial Reduction of Electron-Deficient Pyrroles: Procedures Describing Both Birch (Li/NH3) and Ammonia-Free (Li/DBB) Conditions.
- Donohoe, T. J., et al. (2001). Reduction of electron-deficient pyrroles using group I and II metals in ammonia. Journal of the Chemical Society, Perkin Transactions 1, (23), 3073-3084.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276-302.
-
YouTube. (2020). Hantzsch Pyrrole Synthesis: Three ways for Pyrrole preparation with examples and Retro-synthesis. [Link]
- Scherl, F., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412(14), 3393-3403.
-
Hantzsch Pyrrole Synthesis. [Link]
- Lone, S. H., et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Medicinal and Chemical Sciences, 5(7), 1236-1258.
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challenges in the synthesis of polysubstituted pyrroles
<Technical Support Center: Synthesis of Polysubstituted Pyrroles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of polysubstituted pyrroles. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common and complex challenges encountered in the synthesis of these vital heterocyclic compounds. Pyrrole scaffolds are central to numerous pharmaceuticals, natural products, and advanced materials, making their efficient and controlled synthesis a critical endeavor.[1][2] However, the synthesis of highly substituted and functionalized pyrroles is often fraught with challenges related to regioselectivity, reaction conditions, and product stability.[3][4]
This guide moves beyond simple procedural lists to explain the underlying chemical principles behind experimental choices, offering field-proven insights to help you navigate the intricacies of pyrrole synthesis.
Section 1: Troubleshooting Common Synthetic Challenges
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Low or No Product Yield
Question: My pyrrole synthesis is resulting in a very low yield, or the reaction is not proceeding to completion. What are the likely causes and how can I troubleshoot this?
Answer: Low yields are a frequent challenge and can stem from several factors, from the inherent reactivity of your starting materials to suboptimal reaction conditions.
-
Suboptimal Reaction Conditions: Many classical pyrrole syntheses, such as the Paal-Knorr reaction, require heating and often an acid catalyst.[5] Insufficient temperature or reaction time can lead to an incomplete reaction. Conversely, excessively high temperatures or the use of very strong acids can cause degradation of either the starting materials or the pyrrole product, which can be sensitive to harsh conditions.[5][6]
-
Recommendation: Systematically screen reaction temperatures and monitor progress using Thin Layer Chromatography (TLC). Consider employing milder acidic catalysts or exploring microwave-assisted synthesis, which can often afford higher yields in significantly shorter reaction times.[5]
-
-
Poorly Reactive Starting Materials: The electronic and steric properties of your precursors play a crucial role. For instance, in the Paal-Knorr synthesis, amines with potent electron-withdrawing groups are less nucleophilic and may exhibit sluggish reactivity.[5] Similarly, sterically hindered starting materials can impede the reaction.
-
Recommendation: For less reactive amines, you might need to employ more forcing conditions (e.g., higher temperatures, longer reaction times) or a more active catalyst.[5] In cases of significant steric hindrance, selecting alternative, less bulky starting materials may be necessary.
-
-
Instability of Precursors or Intermediates: Certain starting materials or reaction intermediates can be unstable under the reaction conditions, leading to decomposition or undesired side reactions.
-
Recommendation: Ensure the purity of your starting materials before commencing the reaction. If instability is suspected, consider performing the reaction at a lower temperature for a longer duration.
-
Formation of Significant Byproducts and Purification Challenges
Question: I'm observing a significant amount of a major byproduct in my reaction. What is it likely to be, and how can I minimize its formation?
Answer: The formation of byproducts is a common issue, particularly in multicomponent reactions or when competing reaction pathways exist.
-
Competing Reactions (e.g., Furan Formation in Paal-Knorr): In the Paal-Knorr synthesis, a primary side reaction is the acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl compound to form a furan byproduct.[7] This is especially prevalent under strongly acidic conditions (pH < 3).[2][8]
-
Self-Condensation of Starting Materials: In reactions like the Hantzsch synthesis, the β-ketoester can undergo self-condensation, especially under basic conditions.[9]
-
Recommendation: Carefully control the rate of addition of the base and maintain a moderate reaction temperature to minimize this side reaction.[9]
-
Question: My crude product is a dark, tarry material that is difficult to work with and purify. What is the cause, and how can I prevent it?
Answer: The formation of dark, polymeric materials is often a sign of product or starting material degradation. Pyrroles themselves can be unstable and prone to polymerization, especially under strongly acidic conditions or at high temperatures.[6]
-
Causes and Prevention of Polymerization:
-
Excessively High Temperatures: Can promote unwanted polymerization pathways.[5]
-
Recommendation: Lower the reaction temperature and extend the reaction time, monitoring closely by TLC.
-
-
Highly Acidic Conditions: Strong acids can catalyze the polymerization of the pyrrole product.[5][6]
-
Recommendation: Use the mildest acidic conditions necessary for the reaction to proceed. Work up the reaction as soon as it reaches completion to minimize prolonged exposure to acid.[1]
-
-
-
Purification Strategies:
-
Recommendation: If you obtain a tarry crude product, careful column chromatography is often the most effective purification method.[9] Consider using a gradient elution to effectively separate the desired product from polymeric impurities. In some cases, recrystallization from an appropriate solvent system can also be an effective purification technique.[9] A specialized process for purifying crude pyrroles involves treating the mixture with an acid or an activated carboxylic acid derivative followed by distillation under reduced pressure.[10]
-
Regioselectivity Issues
Question: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity of my polysubstituted pyrrole synthesis?
Answer: Achieving high regioselectivity is a significant challenge in the synthesis of polysubstituted pyrroles, particularly when using unsymmetrical starting materials.[3]
-
Hantzsch Pyrrole Synthesis: When using unsymmetrical β-ketoesters or α-haloketones, a mixture of regioisomers can be formed.[9] Controlling this can be difficult.
-
Recommendation: The use of symmetrical starting materials is the most straightforward way to avoid this issue. If unsymmetrical precursors are necessary, you may need to rely on chromatographic separation of the resulting isomers.[9] In some cases, the choice of a Lewis acid catalyst, such as Yb(OTf)3, has been shown to alter the regioselectivity of the Hantzsch reaction.[3]
-
-
Modern Catalytic Methods: Recent advancements in catalysis offer more control over regioselectivity. For example, visible-light photoredox catalysis has enabled the regioselective preparation of 1,3,4-trisubstituted pyrroles from aryl azides and aldehydes.[1] Similarly, copper-catalyzed multicomponent reactions can lead to the regioselective synthesis of polysubstituted pyrrole-2-carbonitriles.[1]
-
Recommendation: Explore modern synthetic methods that have been specifically developed to address regioselectivity challenges. These often involve transition metal catalysis or photoredox catalysis and can provide access to specific substitution patterns that are difficult to achieve with classical methods.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Paal-Knorr pyrrole synthesis?
A1: The mechanism of the Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[8][11] The reaction is typically acid-catalyzed. The amine first attacks one of the protonated carbonyl groups to form a hemiaminal.[12] This is followed by an intramolecular attack of the amine on the second carbonyl group, leading to a cyclic intermediate.[6][12] Subsequent dehydration steps then lead to the formation of the aromatic pyrrole ring.[12]
Q2: What are the main advantages and disadvantages of the Hantzsch pyrrole synthesis?
A2: The Hantzsch synthesis is a versatile three-component reaction that allows for the synthesis of highly substituted pyrroles.[13]
-
Advantages: It is a multicomponent reaction, which is atom-economical, and it provides a route to 1,2,3,4,5-pentasubstituted pyrroles with well-defined regiochemistry.[13]
-
Disadvantages: Conventional Hantzsch reactions often result in modest yields and can have a limited substrate scope.[3] A significant competing side reaction is the Feist-Benary furan synthesis.[9][13]
Q3: Are there modern alternatives to classical pyrrole synthesis methods?
A3: Yes, numerous modern methods have been developed to overcome the limitations of classical syntheses. These include:
-
Isocyanide-Based Multicomponent Reactions (I-MCRs): These are efficient, one-pot procedures that do not require the isolation of intermediates and are considered a green chemistry approach.[14] The van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), is a prominent example and is particularly useful for synthesizing 3,4-disubstituted pyrroles.[15][16][17]
-
Transition Metal-Catalyzed Reactions: Catalysts based on palladium, copper, and ruthenium have been employed in various cyclization and cycloaddition reactions to afford polysubstituted pyrroles.[1]
-
Electro-oxidative Annulation: This method allows for the synthesis of polysubstituted pyrroles from readily available 1,3-dicarbonyl compounds and primary amines without the need for transition metals or harsh conditions.[18]
-
Visible-Light Photoredox Catalysis: This emerging field has provided new pathways for the synthesis of functionalized pyrroles under mild conditions.[1]
Section 3: Experimental Protocols and Data
Detailed Protocol: Paal-Knorr Synthesis of 2,5-dimethyl-1-phenylpyrrole
This protocol provides a representative example of the Paal-Knorr synthesis.
Materials:
-
Hexane-2,5-dione
-
Aniline
-
Ethanol
-
Concentrated Hydrochloric Acid
Procedure:
-
In a round-bottom flask, combine hexane-2,5-dione (1 equivalent) and aniline (1 equivalent) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the reaction mixture for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker of cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to obtain pure 2,5-dimethyl-1-phenylpyrrole.[2]
Comparative Data: Reaction Conditions for Pyrrole Synthesis
| Synthesis Method | Key Reactants | Typical Conditions | Common Challenges |
| Paal-Knorr | 1,4-Dicarbonyl, Amine/Ammonia | Acid catalyst, Heat | Furan byproduct formation, Availability of 1,4-dicarbonyls[15] |
| Hantzsch | β-Ketoester, α-Haloketone, Amine/Ammonia | Heat | Regioselectivity issues, Competing Feist-Benary furan synthesis[9] |
| van Leusen | TosMIC, Electron-deficient alkene | Base (e.g., NaH) | Availability of substituted TosMIC reagents |
Section 4: Visualizing Workflows and Mechanisms
General Troubleshooting Workflow for Low Yield in Pyrrole Synthesis
Caption: Troubleshooting workflow for addressing low product yield.
Simplified Mechanism of Paal-Knorr Pyrrole Synthesis
Caption: Simplified mechanism of the Paal-Knorr pyrrole synthesis.
References
- BenchChem. (2025). Technical Support Center: Paal-Knorr Pyrrole Synthesis.
-
Padilla, C. L., & Kou, K. G. M. (2020). Recent Advancements in Pyrrole Synthesis. ACS Omega, 5(43), 27851–27863. [Link]
- Leonardi, M., et al. (2019). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Synthesis, 51(04), 816-828.
-
Shaabani, A., et al. (2021). Synthesis of polysubstituted pyrroles via isocyanide-based multicomponent reactions as an efficient synthesis tool. New Journal of Chemistry, 45(48), 22012-22027. [Link]
- BenchChem. (2025). Optimization of reaction conditions for pyrrole synthesis.
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]
-
Li, J., et al. (2026). Synthesis of Polysubstituted Pyrroles via (2 + 2 + 1) Cyclization of Enone Oxime Ethers with Alkynes and Diaziridinone. The Journal of Organic Chemistry. [Link]
- BenchChem. (2025). Common side reactions in indole-pyrrole synthesis.
- Unknown. (n.d.).
- BenchChem. (n.d.). Pyrrole Synthesis Technical Support Center: Troubleshooting Regio- and Chemoselectivity.
-
Xiong, M., et al. (2021). Synthesis of Polysubstituted Pyrroles through Electro-Oxidative Annulation of 1,3-Dicarbonyl Compounds and Primary Amines. The Journal of Organic Chemistry, 86(7), 4986–4993. [Link]
-
Padwa, A. (2007). The synthesis of highly functionalized pyrroles : A challenge in regioselectivity and chemical reactivity. Heterocycles, 72(1), 1. [Link]
-
Wikipedia. (n.d.). Pyrrole. [Link]
- Shabalin, D. A., Schmidt, E. Y., & Trofimov, B. A. (2018). Advances and challenges in the synthesis of pyrrole systems of a limited access. Targets in Heterocyclic Systems, 21, 54-84.
-
Procter, D. J., et al. (2021). Mild Synthesis of Polysubstituted Functionalized Pyrroles. Journal of the American Chemical Society, 143(23), 9002–9008. [Link]
- BenchChem. (2025).
- Grokipedia. (n.d.). Hantzsch pyrrole synthesis.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]
-
Li, C., Cao, T., & Zhu, S. (2025). Lewis acid-catalyzed divergent synthesis of polysubstituted furans and pyrroles. Organic Chemistry Frontiers. [Link]
- Unknown. (n.d.). Heterocyclic Compounds.
-
Wang, C., et al. (2013). Highly Regioselective Synthesis of Polysubstituted Pyrroles through Three-Component Reaction Induced by Low-Valent Titanium Reagent. Organic Letters, 15(21), 5550–5553. [Link]
- De, S. K. (2018). Paal–Knorr synthesis of pyrroles.
-
Ataman Kimya. (n.d.). PYRROLE. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
- Unknown. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene.
-
Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]
-
Chen, J., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2679. [Link]
-
Davis, F. A., & Ramachandar, T. (2006). Synthesis of polysubstituted pyrroles from sulfinimines (N-sulfinyl imines). The Journal of organic chemistry, 71(3), 1333–1336. [Link]
-
de la Torre, M. C., et al. (2021). Synthesis of 3-Aroyl-4-heteroarylpyrrole Derivatives by the Van Leusen Method. Molbank, 2021(4), M1291. [Link]
-
Chen, J., et al. (2018). Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds. Molecules, 23(10), 2679. [Link]
- Siegel, W., & Futterer, E. (1996). U.S. Patent No. 5,502,213. Washington, DC: U.S.
-
Wikipedia. (n.d.). Hantzsch pyrrole synthesis. [Link]
-
Organic Syntheses. (n.d.). Pyrrole. [Link]
-
OpenBU. (n.d.). Purification and properties of pyrrole. [Link]
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Knorr Pyrrole Synthesis: Technical Support & Troubleshooting Guide
From the desk of the Senior Application Scientist
Welcome to the technical support center for the Knorr pyrrole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this powerful reaction for the synthesis of substituted pyrroles. Our goal is to provide you with in-depth, field-proven insights to help you overcome common challenges, particularly the formation of undesired side products. We will delve into the causality behind these issues and offer robust, validated protocols to enhance your reaction outcomes, ensuring higher yields and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the Knorr pyrrole synthesis. Each issue is broken down by its probable cause and actionable solutions.
Problem 1: Low yield of the desired pyrrole with significant formation of a dark, insoluble polymer.
Q: My reaction is producing a low yield of the target pyrrole, and I'm observing a significant amount of dark, tarry material. What is happening and how can I fix it?
A: This is the most common issue in the Knorr synthesis and is almost always due to the self-condensation of the highly reactive α-amino ketone intermediate.
-
Root Cause Analysis: The Knorr synthesis involves the reaction of an α-amino ketone with a β-ketoester. α-Amino ketones are notoriously unstable and readily dimerize and then condense to form dihydropyrazines, which can further polymerize under the reaction conditions.[1][2][3] This side reaction pathway competes directly with the desired pyrrole formation, consuming the key intermediate and reducing your yield. The rate of this self-condensation is highly dependent on the concentration of the free α-amino ketone.
-
Validated Solution: In Situ Generation and Controlled Addition
The cornerstone of a successful Knorr synthesis is to keep the instantaneous concentration of the free α-amino ketone as low as possible. This is achieved by generating it in situ from a stable precursor, typically an α-oximino ketone, and ensuring it reacts with the β-ketoester as soon as it is formed.[1][3]
Optimized Protocol for In Situ Generation:
-
Prepare the α-oximino ketone: This is typically done by nitrosation of the parent β-ketoester using sodium nitrite in glacial acetic acid under cooling.[1]
-
Set up the main reaction: In a separate flask, dissolve the second equivalent of the β-ketoester (the coupling partner) in glacial acetic acid.
-
Controlled Co-addition: The most critical step is the slow, simultaneous, or portion-wise addition of the α-oximino ketone solution and the reducing agent (typically zinc dust) to the solution of the β-ketoester.[1] This ensures that the α-amino ketone is generated in the presence of its reaction partner, favoring the Knorr cyclization over self-condensation.
-
Temperature Management: The reaction is exothermic, especially during the reduction step.[1] Maintain the reaction temperature below 40°C, or as specified by literature for your specific substrates, using an ice bath. Overheating can accelerate side reactions.
-
Workflow for Minimizing α-Amino Ketone Self-Condensation
Caption: Controlled addition workflow to minimize self-condensation.
Problem 2: Formation of a Paal-Knorr type side product.
Q: Besides my desired product, I am isolating a second pyrrole isomer. NMR analysis suggests it comes from the self-condensation of my β-ketoester. Why is this happening?
A: This indicates that a competing Paal-Knorr synthesis is occurring, which is favored by overly harsh acidic conditions or high temperatures.
-
Root Cause Analysis: The Paal-Knorr synthesis is the acid-catalyzed condensation of a 1,4-dicarbonyl compound with an amine to form a pyrrole.[4][5] Under the conditions of the Knorr synthesis, the β-ketoester can potentially dimerize to form a 1,4-dicarbonyl compound, which can then react with the in situ generated α-amino ketone (or ammonia if present) to yield a different, often symmetrically substituted, pyrrole. Strongly acidic catalysts and high temperatures can promote this dimerization.
-
Validated Solution: Moderate Acidity and Temperature Control
-
Choice of Acid: Glacial acetic acid is the standard solvent and catalyst and is usually sufficient.[1] Avoid using stronger Brønsted acids like p-TsOH or sulfuric acid unless absolutely necessary for your specific substrates, as they can accelerate the undesired dimerization.[4] If catalysis is poor, consider milder Lewis acids which are known to promote the Paal-Knorr reaction under gentler conditions.[5][6]
-
Temperature: As mentioned previously, maintain strict temperature control. The classic Knorr reaction proceeds well at room temperature or with gentle warming.[1] Allowing the reaction to reflux for extended periods is often counterproductive.
-
Alternative Solvents: In some cases, replacing acetic acid with a less acidic medium can be beneficial. For example, some protocols have found success using lactic acid, which is less volatile and can facilitate easier product isolation by precipitation.[7]
-
Knorr vs. Competing Paal-Knorr Pathway
Caption: Competing reaction pathways in the Knorr synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the best reducing agent for the in situ generation of the α-amino ketone?
A: Zinc dust in acetic acid is the classic, most widely used, and cost-effective method.[1] It is highly effective for reducing the α-oximino group. Sodium dithionite (Na₂S₂O₄) is another common alternative, often used in aqueous or mixed aqueous/organic systems. The choice can be substrate-dependent. For highly sensitive substrates, catalytic hydrogenation (e.g., H₂ over Pd/C) could be considered for the reduction of a stable precursor, though this adds complexity to the one-pot procedure.
| Reducing Agent | Typical Conditions | Pros | Cons |
| Zinc Dust | Glacial Acetic Acid, RT to 40°C | Inexpensive, highly effective, standard procedure.[1] | Heterogeneous, requires efficient stirring; can be passivated.[7] |
| Sodium Dithionite | AcOH/H₂O or other protic solvents | Good for water-soluble substrates, milder than Zn. | Often requires aqueous conditions, may complicate workup. |
| Catalytic Hydrogenation | H₂, Pd/C, various solvents | Very clean, high-yielding reduction. | Requires specialized equipment (hydrogenator); not a one-pot Knorr procedure. |
Q2: Can I use a pre-formed α-amino ketone hydrochloride salt instead of generating it in situ?
A: While technically possible, it is generally not recommended for optimizing the Knorr synthesis. α-Amino ketone salts are more stable than the free base but can still self-condense once neutralized in the reaction mixture. The in situ generation from the oxime ensures the lowest possible concentration of the reactive free amine, which is the key to suppressing the formation of pyrazine and polymeric side products.[1][3]
Q3: My product is difficult to purify. What are the best practices for workup and purification?
A: The workup typically involves diluting the reaction mixture with a large volume of water, which precipitates the crude pyrrole product due to its low water solubility.
-
Precipitation: Pour the reaction mixture slowly into a large beaker of ice water with vigorous stirring. This often causes the pyrrole product to crash out as a solid.
-
Filtration: Collect the solid by vacuum filtration and wash thoroughly with water to remove acetic acid and inorganic salts.
-
Recrystallization: The most common purification method is recrystallization, typically from ethanol, methanol, or an ethanol/water mixture. This is very effective at removing residual starting materials and colored impurities.
-
Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used. A non-polar/polar solvent system (e.g., hexanes/ethyl acetate) is typically effective.
Q4: Are there modern, "greener" alternatives to the classical Knorr synthesis conditions?
A: Yes, research has focused on improving the environmental footprint of the reaction. This includes:
-
Alternative Solvents: Using recyclable and less volatile acids like lactic acid.[7]
-
Catalytic Versions: Development of catalytic versions, for instance using manganese catalysts in dehydrogenative coupling reactions, which produce hydrogen as the only byproduct.[8]
-
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate related Paal-Knorr reactions, often leading to shorter reaction times and improved yields.[5]
-
Ionic Liquids: Ionic liquids have been used as solvents for Paal-Knorr type syntheses, sometimes eliminating the need for an external acid catalyst.[5]
References
-
Wikipedia. Knorr pyrrole synthesis. [Link]
-
Organic Chemistry Portal. Pyrrole synthesis. [Link]
-
RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. [Link]
-
MBB College. Knorr Pyrrole Synthesis. [Link]
-
YouTube. Knoor Method for pyrrole preparation: Three different methods with mechanism and retro-synthesis. [Link]
-
National Institutes of Health. Knorr-Rabe partial reduction of pyrroles: Application to the synthesis of indolizidine alkaloids. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. Syntheses of blocked 7,8-dihydropteridines via α-amino ketones. [Link]
-
ResearchGate. An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions. [Link]
-
ResearchGate. Alpha-Amino Ketone based Polymeric Pyrazines. [Link]
-
Grokipedia. Knorr pyrrole synthesis. [Link]
-
Semantic Scholar. Green Synthesis of Pyrrole Derivatives. [Link]
-
PubMed. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes. [Link]
-
ACS Publications. Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry. [Link]
-
ACS Publications. Access to Enantiopure α-Hydrazino Acids for N-Amino Peptide Synthesis. [Link]
-
Sci-Hub. Kinetics of Pyrazine Formation in Amino Acid‐Glucose Systems. [Link]
Sources
- 1. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. grokipedia.com [grokipedia.com]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Pyrrole synthesis [organic-chemistry.org]
Technical Support Center: Optimization of Reaction Conditions for Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis and optimization of ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate. This polysubstituted pyrrole is a valuable heterocyclic building block in medicinal chemistry, and its efficient synthesis is crucial for advancing drug discovery programs. This guide is structured to provide not just procedural steps but also the underlying scientific principles to empower you to overcome common experimental challenges.
Introduction to the Synthesis
The most reliable and widely used method for the synthesis of this class of polysubstituted pyrroles is the Knorr pyrrole synthesis . This reaction involves the condensation of an α-amino-β-ketoester with a β-dicarbonyl compound. For our target molecule, the key starting materials are:
-
Ethyl 2-amino-3-oxopentanoate : This crucial intermediate is highly prone to self-condensation and is therefore generated in situ from its more stable precursor, ethyl 2-oximino-3-oxopentanoate .
-
Pentane-2,4-dione (also known as acetylacetone).
The reaction is typically catalyzed by zinc dust in glacial acetic acid. The zinc serves as the reducing agent to convert the oxime to the reactive amine, and the acetic acid provides the acidic medium for the condensation and cyclization steps.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format, providing both the rationale for the problem and actionable solutions.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the Knorr pyrrole synthesis are a common issue and can stem from several factors throughout the experimental process. Here’s a breakdown of potential causes and their remedies:
-
Incomplete formation of the α-amino-β-ketoester: The reduction of the oxime to the amine is a critical step.
-
Cause: Insufficient or poor-quality zinc dust can lead to incomplete reduction. The surface of the zinc can oxidize over time, reducing its reactivity.
-
Solution: Use freshly activated zinc dust. You can activate zinc by briefly washing it with dilute hydrochloric acid, followed by water, ethanol, and then ether, and drying it under vacuum. Ensure you are using a sufficient stoichiometric excess of zinc.
-
-
Self-condensation of the α-amino-β-ketoester: This is a primary competing side reaction that leads to the formation of pyrazine derivatives, which can be difficult to separate from the desired product.[1]
-
Cause: The concentration of the free α-amino-β-ketoester is too high. This can happen if the reduction of the oxime is too rapid or if the condensation with pentane-2,4-dione is too slow.
-
Solution: Control the rate of reduction. Instead of adding all the zinc dust at once, add it portion-wise over a period. This maintains a low steady-state concentration of the reactive amine, favoring the intermolecular reaction with pentane-2,4-dione over self-condensation.
-
-
Suboptimal Reaction Temperature: The Knorr synthesis is exothermic.[1]
-
Cause: If the temperature is too low, the reaction rate will be slow, potentially leading to incomplete conversion. If the temperature is too high, it can promote side reactions and decomposition of the product.
-
Solution: Maintain the reaction temperature within the optimal range, typically between 60-80 °C. Use an oil bath and a condenser to control the temperature. For the initial nitrosation step to form the oxime, it is crucial to maintain a low temperature (0-5 °C) to prevent decomposition of the nitrous acid.
-
-
Purity of Starting Materials:
-
Cause: Impurities in the starting ethyl 3-oxopentanoate or pentane-2,4-dione can interfere with the reaction.
-
Solution: Use high-purity starting materials. If necessary, distill the starting materials before use.
-
Q2: I am observing the formation of a significant amount of dark, tarry byproducts. What are these, and how can I prevent their formation and remove them?
A2: The formation of dark, polymeric, or tarry materials is a frequent observation in pyrrole synthesis and is often due to the acidic conditions and the reactivity of the intermediates.
-
Cause: Acid-catalyzed polymerization of the pyrrole product or intermediates can occur, especially at elevated temperatures or with prolonged reaction times. Pyrroles, being electron-rich aromatic compounds, are susceptible to polymerization in strongly acidic environments.
-
Prevention:
-
Temperature Control: Avoid excessive heating. Maintain the reaction temperature in the recommended range.
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Once the starting materials are consumed, work up the reaction promptly to avoid prolonged exposure to the acidic conditions.
-
Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes minimize oxidative side reactions that contribute to color formation.
-
-
Removal:
-
Work-up: During the work-up, after quenching the reaction with water, a significant portion of the tarry material may precipitate. This can be filtered off.
-
Solvent Extraction: The desired product is typically soluble in organic solvents like ethyl acetate or dichloromethane, while the polymeric byproducts may have lower solubility. Careful extraction can help separate the product.
-
Chromatography: Column chromatography on silica gel is often the most effective way to remove colored impurities. A gradient elution, starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can effectively separate the product from the baseline impurities.
-
Q3: My final product is difficult to purify. What are the likely impurities and what purification strategies do you recommend?
A3: Purification can be challenging due to the presence of structurally similar side products and colored impurities.
-
Likely Impurities:
-
Unreacted pentane-2,4-dione: This is a relatively volatile impurity that can often be removed under high vacuum.
-
Pyrazine byproducts: As mentioned, these arise from the self-condensation of the α-amino-β-ketoester. They are often isomeric with the desired product and can be difficult to separate.
-
Furan byproducts: Under strongly acidic conditions, the 1,4-dicarbonyl intermediate can cyclize to form a furan derivative instead of a pyrrole.[2]
-
-
Purification Strategies:
-
Crystallization: If the product is a solid, recrystallization is an excellent method for purification. A solvent system of ethanol/water or ethyl acetate/hexanes is often effective. The higher polarity of the pyrazine and furan byproducts may keep them in the mother liquor.
-
Column Chromatography: This is the most versatile purification technique.
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A mixture of hexanes and ethyl acetate is a good starting point. The polarity can be gradually increased to elute the product. Careful monitoring by TLC is essential to achieve good separation.
-
-
Acid/Base Washing: During the work-up, washing the organic layer with a dilute sodium bicarbonate solution can help remove any remaining acidic impurities.
-
Frequently Asked Questions (FAQs)
Q: What is the role of each reagent in the Knorr pyrrole synthesis?
A:
-
Ethyl 3-oxopentanoate: This is the starting material for the in-situ generation of the α-amino-β-ketoester.
-
Sodium Nitrite (NaNO₂): In the presence of acetic acid, this forms nitrous acid (HNO₂), which reacts with the active methylene group of ethyl 3-oxopentanoate to form the oxime, ethyl 2-oximino-3-oxopentanoate.
-
Zinc Dust (Zn): This is the reducing agent that converts the oxime to the highly reactive α-amino-β-ketoester in situ.
-
Glacial Acetic Acid (CH₃COOH): This serves as both the solvent and the acid catalyst for the condensation and cyclization steps.
-
Pentane-2,4-dione: This is the β-dicarbonyl compound that condenses with the α-amino-β-ketoester to form the pyrrole ring.
Q: Can I use a different reducing agent instead of zinc dust?
A: While zinc in acetic acid is the classic and most common reducing agent for this reaction, other methods for reducing oximes to amines exist, such as catalytic hydrogenation (e.g., with H₂ and Pd/C). However, for the one-pot Knorr synthesis, zinc/acetic acid is preferred because the conditions are compatible with the subsequent condensation reaction. Introducing a different reducing system would likely require a multi-step procedure and may not be as efficient.
Q: How can I monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is the most convenient method. Spot the reaction mixture on a silica gel TLC plate alongside the starting materials. Develop the plate in an appropriate solvent system (e.g., 3:1 hexanes:ethyl acetate). The product should appear as a new spot, and the disappearance of the starting materials will indicate the reaction's completion. The product spot can be visualized under UV light or by staining with an appropriate agent like potassium permanganate.
Q: What are the expected spectroscopic data for the final product?
-
¹H NMR:
-
A broad singlet for the N-H proton (typically around δ 9-10 ppm).
-
A quartet and a triplet for the ethyl ester group (around δ 4.3 and 1.3 ppm, respectively).
-
A quartet and a triplet for the 3-ethyl group (around δ 2.8 and 1.1 ppm, respectively).
-
A singlet for the 5-methyl group (around δ 2.5 ppm).
-
A singlet for the 4-acetyl group protons (around δ 2.4 ppm).
-
-
¹³C NMR:
-
Signals for the two carbonyl carbons of the ester and acetyl groups (in the range of δ 160-200 ppm).
-
Signals for the pyrrole ring carbons (in the aromatic region, δ 110-140 ppm).
-
Signals for the carbons of the ethyl and methyl substituents.
-
-
IR Spectroscopy:
-
A sharp peak for the N-H stretch (around 3300 cm⁻¹).
-
Strong absorptions for the C=O stretching of the ester and acetyl groups (around 1650-1750 cm⁻¹).
-
Optimized Experimental Protocol
This protocol is based on the established principles of the Knorr pyrrole synthesis and is optimized for the preparation of this compound.
Step 1: Preparation of Ethyl 2-oximino-3-oxopentanoate
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve ethyl 3-oxopentanoate (1.0 eq) in glacial acetic acid (approx. 3-4 mL per gram of ketoester).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of water.
-
Add the sodium nitrite solution dropwise to the stirred, cooled solution of the ketoester, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
Step 2: Knorr Pyrrole Synthesis
-
To the flask containing the ethyl 2-oximino-3-oxopentanoate solution, add pentane-2,4-dione (1.0 eq).
-
Begin portion-wise addition of activated zinc dust (2.5-3.0 eq) to the stirred solution. The reaction is exothermic, and the temperature should be monitored. If the reaction becomes too vigorous, the rate of zinc addition should be slowed. Maintain the temperature between 60-80 °C.
-
After all the zinc has been added, heat the mixture at 70-80 °C for 1-2 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a large beaker of ice water.
-
A precipitate of the crude product should form. Collect the solid by vacuum filtration and wash it with water.
-
If the product oils out, extract the aqueous mixture with ethyl acetate or dichloromethane.
Step 3: Purification
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethanol or ethyl acetate).
-
If necessary, treat the solution with activated charcoal to remove colored impurities, then filter.
-
Induce crystallization by adding a non-polar solvent (e.g., water or hexanes) until the solution becomes cloudy, then allow it to stand and crystallize.
-
Alternatively, purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient.
| Parameter | Recommendation | Rationale |
| Nitrosation Temperature | 0-5 °C | Prevents decomposition of nitrous acid and minimizes side reactions. |
| Reduction/Condensation Temp. | 60-80 °C | Balances reaction rate and minimizes byproduct formation. |
| Zinc Addition | Portion-wise | Controls the exotherm and maintains a low concentration of the reactive α-amino intermediate. |
| Solvent | Glacial Acetic Acid | Acts as both solvent and catalyst. |
| Monitoring | TLC | Allows for determination of reaction completion and helps to avoid product degradation from prolonged heating. |
Reaction Mechanism and Workflow Diagrams
Caption: Experimental workflow for the synthesis.
References
-
Bonnett, R., Hursthouse, M. B., & Neidle, S. (1972). Crystallographic studies in the pyrrole series. Part I. Crystal and molecular structure of ethyl 4-acetyl-3-ethyl-5-methylpyrrole-2-carboxylate. Journal of the Chemical Society, Perkin Transactions 2, 902-906. [Link]
-
Wikipedia contributors. (2023). Knorr pyrrole synthesis. In Wikipedia, The Free Encyclopedia. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Common Issues in Pyrrole Synthesis Reactions
Introduction
The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials. Synthesizing these crucial heterocyclic compounds, however, is often fraught with challenges. Reactions can be sensitive to subtle changes in conditions, leading to issues like low yields, intractable side products, and purification difficulties.
This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in pyrrole synthesis. Moving beyond a simple recitation of protocols, this document provides in-depth, mechanism-driven troubleshooting advice in a practical question-and-answer format. Here, we delve into the "why" behind common experimental failures and offer field-proven solutions to guide you toward a successful synthesis.
Part 1: General Troubleshooting Principles
Before addressing issues specific to named reactions, it's crucial to ensure the fundamentals of your experimental setup are sound. Many synthesis failures can be traced back to a few common oversights.
Q: My pyrrole synthesis is consistently failing or giving very low yields, regardless of the method. Where should I start my investigation?
A: Start by validating the three pillars of any successful reaction: starting material quality, solvent purity, and atmospheric control.
-
Purity of Starting Materials:
-
1,4-Dicarbonyls (Paal-Knorr): These compounds can be prone to self-condensation or degradation. It is highly recommended to use purified 1,4-dicarbonyl compounds, as impurities can lead to undesired side products.[1] Verify purity by NMR or GC-MS. If necessary, purify by distillation or recrystallization.
-
α-Amino Ketones (Knorr): These intermediates are notoriously unstable and prone to self-condensation, forming pyrazines.[2] For this reason, they are almost always generated in situ from more stable precursors like α-oximino ketones.[2][3] Ensure the reduction step (e.g., with zinc dust in acetic acid) is efficient.
-
Amines: Ensure your amine is pure and, if it's a liquid, free of water. Primary amines are often used in excess to drive the reaction equilibrium forward.[4][5]
-
-
Solvent Quality:
-
Use dry, high-purity solvents, especially for reactions sensitive to water. Water can interfere with catalyst activity and promote side reactions.
-
Ensure the chosen solvent is appropriate for the reaction temperature and does not react with your reagents.
-
-
Atmosphere Control:
-
Many pyrroles, particularly N-unsubstituted ones, are susceptible to oxidation and polymerization upon exposure to air, often resulting in darkening or tar formation.[6] Conducting the reaction under an inert atmosphere (Nitrogen or Argon) can significantly improve the outcome.
-
General Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing a failed pyrrole synthesis.
Caption: A logical workflow for troubleshooting pyrrole synthesis.
Part 2: Method-Specific Troubleshooting Guides
The Paal-Knorr Pyrrole Synthesis
This method involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic catalysis.[4][7] It is valued for its simplicity but can be plagued by issues related to harsh conditions and side reactions.[8][9]
Q: My Paal-Knorr reaction is giving me a low yield and a lot of black, tarry material. What's happening and how can I fix it?
A: This is a classic symptom of product/reagent degradation and polymerization. The likely culprits are excessively high temperatures or overly acidic conditions.[1][5]
-
Causality: Pyrroles are electron-rich aromatic systems. Under strongly acidic and high-temperature conditions, they are susceptible to acid-catalyzed polymerization.[5]
-
Solutions:
-
Reduce Temperature: Lower the reaction temperature and compensate with a longer reaction time. Monitor progress closely by Thin Layer Chromatography (TLC) to find the optimal balance.
-
Modify Catalyst: Switch from a strong Brønsted acid (like H₂SO₄) to a milder one like acetic acid or p-toluenesulfonic acid (p-TsOH).[4][10] Lewis acids such as Sc(OTf)₃ or Bi(NO₃)₃ can also be effective under milder conditions.[8]
-
Microwave Synthesis: Consider microwave-assisted synthesis. It often provides rapid heating and can lead to higher yields in significantly shorter reaction times, minimizing the opportunity for degradation.[10]
-
Q: I'm observing a significant byproduct in my Paal-Knorr reaction. I suspect it's a furan. How can I prevent this?
A: Furan formation is a well-known competing pathway in the Paal-Knorr synthesis, especially under acidic conditions.[4][7] The 1,4-dicarbonyl can undergo acid-catalyzed intramolecular cyclization and dehydration to form a furan without ever reacting with the amine.
-
Causality: The mechanism for furan synthesis is also acid-catalyzed. If the pH is too low (e.g., < 3), the rate of intramolecular cyclization of the dicarbonyl can outcompete the rate of imine formation with the amine.[1][4][9]
-
Solutions:
-
Control pH: The reaction should be run under neutral or weakly acidic conditions.[1][4] Using acetic acid often provides the right balance of catalytic activity without promoting excessive furan formation.[4]
-
Increase Amine Concentration: Use a larger excess of the amine component. Le Chatelier's principle dictates that this will favor the pyrrole formation pathway.[5]
-
Catalyst Choice: Some modern, milder catalysts, including certain clays or ionic liquids, can promote the reaction at room temperature without strong acids, virtually eliminating furan formation.[8]
-
Table 1: Comparison of Common Acid Catalysts for Paal-Knorr Synthesis
| Catalyst Type | Example(s) | Typical Conditions | Advantages | Disadvantages |
| Brønsted Acid | H₂SO₄, p-TsOH, TFA | Reflux in solvent (e.g., Toluene, EtOH) | Readily available, inexpensive | Harsh conditions, risk of degradation and furan byproduct[1][9][10] |
| Weak Acid | Acetic Acid (AcOH) | Often used as solvent or co-solvent, heated | Accelerates reaction, minimizes furan formation[4][10] | Can require longer reaction times |
| Lewis Acid | Sc(OTf)₃, Bi(NO₃)₃, ZnCl₂ | Often milder temperatures (RT to 80 °C) | High efficiency, milder conditions[8][11] | More expensive, may require anhydrous conditions |
| Solid Acid | Montmorillonite Clay, Amberlyst-15 | Heterogeneous, reflux in solvent | Easy removal, reusable, often mild[8][11] | Can have lower activity, longer times |
The Knorr Pyrrole Synthesis
The Knorr synthesis is a powerful method for creating highly substituted pyrroles by reacting an α-amino-ketone with a β-ketoester (or other active methylene compound).[3][12] The primary challenge lies in the instability of the α-amino-ketone starting material.
Q: My Knorr synthesis is not working, and I'm isolating a pyrazine byproduct. What went wrong?
A: This is the most common failure mode of the Knorr synthesis and points directly to the self-condensation of your α-amino-ketone intermediate.[2]
-
Causality: α-amino-ketones possess both a nucleophilic amine and an electrophilic carbonyl in close proximity, making them highly prone to intermolecular dimerization to form dihydropyrazines, which then oxidize to the aromatic pyrazine.
-
Solution: In Situ Generation The α-amino-ketone must be generated in situ and trapped immediately by the β-ketoester. The classic and most reliable method involves the reduction of an α-oximino-β-ketoester with zinc dust in acetic acid.[3] The amine is generated in the presence of its reaction partner, minimizing the opportunity for self-condensation.
Experimental Protocol: Classic Knorr Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate
-
Preparation of the α-oximino-β-ketoester:
-
In a flask equipped with a stirrer and cooled in an ice bath, dissolve ethyl acetoacetate (1.0 eq) in glacial acetic acid.
-
Slowly add a saturated aqueous solution of sodium nitrite (1.0 eq) while maintaining the temperature below 10°C.
-
Stir for 1 hour after addition is complete. The resulting solution of ethyl 2-oximinoacetoacetate is used directly in the next step.
-
-
Reductive Condensation:
-
In a separate, larger flask, add a second portion of ethyl acetoacetate (1.0 eq) dissolved in glacial acetic acid.
-
Stir this solution vigorously. Concurrently and slowly, add the α-oximino-β-ketoester solution from step 1 and zinc dust (approx. 2.0 eq) in small portions.
-
The reaction is exothermic; use an ice bath to maintain a temperature between 30-40°C.[3]
-
After the addition is complete, stir for an additional 2-3 hours at room temperature.
-
Pour the reaction mixture into a large volume of cold water. The pyrrole product will precipitate.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol.
-
Caption: The core challenge and solution in Knorr pyrrole synthesis.
The Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a three-component reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine.[13] Controlling the sequence of bond formation is key to avoiding side products.
Q: My Hantzsch synthesis is giving a complex mixture of products. How can I improve the chemoselectivity?
A: The Hantzsch synthesis involves several competing reaction pathways. The desired outcome relies on forming the enamine from the β-ketoester and amine first, which then acts as the nucleophile.
-
Causality & Competing Reactions:
-
Simple Substitution: The primary amine can directly attack the α-haloketone, leading to an α-amino ketone, which can then undergo Knorr-type reactions or self-condense.
-
Feist-Benary Furan Synthesis: The enolate of the β-ketoester can attack the α-haloketone, leading to a furan byproduct, a common issue when using α-chlorocarbonyls.[14]
-
-
Solutions:
-
Pre-form the Enamine: A robust strategy is to stir the β-ketoester and the primary amine together in the reaction solvent (e.g., ethanol) for a period (e.g., 30 minutes) at room temperature before introducing the α-haloketone. This ensures a high concentration of the correct nucleophile.[15]
-
Slow Addition of the α-Haloketone: Add the α-haloketone to the enamine solution slowly, either dropwise or via a syringe pump. This keeps the concentration of the electrophile low, minimizing its ability to participate in side reactions.[15]
-
Solvent Choice: Protic solvents like ethanol can favor the desired C-alkylation pathway of the enamine onto the α-haloketone.[15]
-
Part 3: Purification and Product Handling
Q: I've successfully synthesized my pyrrole, but it turns dark and oily upon purification or storage. How can I handle it correctly?
A: Pyrroles, especially those with unsubstituted N-H or C-H positions, are notoriously unstable and prone to oxidation and polymerization when exposed to air and light.[6]
-
Purification:
-
Column Chromatography: Work quickly. Use a less polar solvent system if possible and do not let the column run dry. Sometimes, deactivating the silica gel with triethylamine (e.g., 1% in the eluent) can prevent streaking and degradation of sensitive pyrroles on the acidic silica surface.
-
Distillation: For volatile pyrroles, distillation under reduced pressure is an effective purification method.[16] It is often recommended to perform a pre-distillation to remove bulk impurities before a final fractional distillation.[16][17]
-
-
Handling and Storage:
-
Inert Atmosphere: Always handle purified pyrroles under an inert atmosphere (N₂ or Ar).
-
Storage: Store the product in a sealed vial, preferably in a freezer (-20°C), and protected from light (e.g., by wrapping the vial in aluminum foil). For long-term storage, sealing the vial under argon is recommended.
-
Frequently Asked Questions (FAQs)
Q1: Can I use a secondary amine in the Paal-Knorr synthesis? A: No, the Paal-Knorr synthesis requires ammonia or a primary amine. The mechanism involves two dehydration steps. A secondary amine would lead to a charged iminium ion intermediate that cannot undergo the final dehydration step to form the aromatic pyrrole ring.
Q2: My starting 1,4-diketone is unsymmetrical. How can I control the regioselectivity in a Paal-Knorr reaction? A: Regioselectivity is governed by the relative reactivity of the two carbonyl groups. The initial attack of the amine will preferentially occur at the more electrophilic and less sterically hindered carbonyl carbon. You can exploit this by designing substrates where one carbonyl is significantly more hindered or electronically deactivated than the other.[15]
Q3: Are there "greener" alternatives to traditional pyrrole synthesis conditions? A: Yes, significant research has focused on developing more environmentally benign methods. This includes using water as a solvent, employing biodegradable catalysts like PEG-SO₃H, or using heterogeneous catalysts that can be easily recovered and reused.[9] Ionic liquids have also been explored as recyclable reaction media.[8]
References
-
Paal-Knorr Pyrrole Synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Knorr pyrrole synthesis - Wikipedia. (2023, November 11). Wikipedia. Retrieved from [Link]
-
Paal–Knorr synthesis - Wikipedia. (2023, August 28). Wikipedia. Retrieved from [Link]
-
Knorr pyrrole synthesis - Grokipedia. (n.d.). Grokipedia. Retrieved from [Link]
-
Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology. (2018, October 19). RGM College Of Engineering and Technology. Retrieved from [Link]
-
Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021, June 14). YouTube. Retrieved from [Link]
-
Knorr Pyrrole Synthesis | Organic Chemistry. (2022, January 28). YouTube. Retrieved from [Link]
- EP0608688A1 - Process for the purification of crude pyrroles - Google Patents. (n.d.). Google Patents.
-
Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. (n.d.). ResearchGate. Retrieved from [Link]
-
On the mechanism of pyrrole formation in the knorr pyrrole synthesis and by porphobilinogen synthase - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). RSC Publishing. Retrieved from [Link]
-
When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis. - MBB College. (n.d.). MBB College. Retrieved from [Link]
-
Pyrrole synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. (n.d.). Thieme Connect. Retrieved from [Link]
-
Pyrrole - Wikipedia. (2023, December 26). Wikipedia. Retrieved from [Link]
-
The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. (2018, December 3). ResearchGate. Retrieved from [Link]
-
On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates - PubMed. (2001, February 8). PubMed. Retrieved from [Link]
-
A Green, Chemoselective, and Efficient Protocol for Paal–Knorr Pyrrole and Bispyrrole Synthesis Using Biodegradable Polymeric Catalyst PEG-SO3H in Water - ElectronicsAndBooks. (2012, January 12). ElectronicsAndBooks. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrrole - Pharmaguideline. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Hantzsch pyrrole synthesis - Wikipedia. (2023, April 20). Wikipedia. Retrieved from [Link]
-
Pyrrole. - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Knorr pyrrole synthesis with important question from csir-net. (2018, December 8). YouTube. Retrieved from [Link]
-
Extraction of Pyrrole from Its Mixture with n-Hexadecane Using Ionic Liquids and Their Binary Mixtures - MDPI. (2023, December 16). MDPI. Retrieved from [Link]
-
Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. (2020, January 4). YouTube. Retrieved from [Link]
-
(PDF) Synthesis of pyrrole and substituted pyrroles (Review) - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Recent advances in the synthesis of α-amino ketones - ResearchGate. (n.d.). ResearchGate. Retrieved from [Link]
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- 17. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthetic Strategies for Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate
Welcome to the technical support center for the synthesis of polysubstituted pyrroles. This guide is designed for researchers, chemists, and drug development professionals actively working on the synthesis of complex heterocyclic scaffolds. Here, we address common challenges and frequently asked questions regarding the synthesis of Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate, a representative highly substituted pyrrole. Our focus is on providing practical, field-proven insights and troubleshooting strategies for alternative synthetic routes.
Overview of Primary Synthetic Strategies
The synthesis of a polysubstituted pyrrole like this compound requires careful strategic planning. The choice of synthetic route is dictated by starting material availability, desired regioselectivity, and scalability. The two most prominent and adaptable classical methods for this target are the Knorr Pyrrole Synthesis and the Hantzsch Pyrrole Synthesis.
Below is a comparative summary of these primary routes adapted for the target molecule.
| Feature | Knorr Pyrrole Synthesis | Hantzsch Pyrrole Synthesis |
| Starting Materials | α-Amino-β-ketoester + β-Diketone | β-Ketoester + α-Haloketone + Ammonia |
| Key Transformation | Condensation & Cyclization | Alkylation & Cyclocondensation |
| Typical Yields | Moderate to High (often >60%) | Moderate (30-60%), can be variable[1] |
| Primary Advantage | High convergence and good regioselectivity | Utilizes simple, often commercial, building blocks |
| Common Challenge | Instability and self-condensation of the α-aminoketone intermediate | Potential for furan byproduct formation (Feist-Bénary synthesis)[1] |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section provides answers to specific issues you may encounter during your experiments.
I. Knorr Pyrrole Synthesis Route
The Knorr synthesis is arguably the most effective route to the target molecule due to its convergent nature. The reaction involves the condensation of an α-aminoketone with a β-dicarbonyl compound that has an activating electron-withdrawing group.[2][3]
A logical retrosynthetic disconnection for the target molecule points to the following key precursors:
-
Component A: Ethyl 2-amino-3-oxopentanoate
-
Component B: Acetylacetone (Pentane-2,4-dione)
Q1: My α-aminoketone intermediate (Ethyl 2-amino-3-oxopentanoate) is unstable and self-condenses, leading to low yields. How can I mitigate this?
A1: This is the most critical challenge in the Knorr synthesis. α-Aminoketones are notoriously prone to self-condensation to form dihydropyrazines. The standard and most effective solution is to generate the α-aminoketone in situ.
Troubleshooting Protocol:
-
Start with the Oxime: Instead of synthesizing and isolating the α-aminoketone, prepare its corresponding oxime, ethyl 2-oximino-3-oxopentanoate. This is a stable intermediate, readily synthesized by treating ethyl propionylacetate with sodium nitrite in glacial acetic acid.[3][4]
-
In-situ Reduction: The Knorr condensation is then performed in a one-pot manner. The stable oxime and the second component (acetylacetone) are dissolved in acetic acid. Zinc dust is added portionwise.[3]
-
Causality: The zinc reduces the oxime to the reactive α-aminoketone. In the presence of the highly concentrated acetylacetone, the desired intermolecular condensation occurs much faster than the competing self-condensation pathway, thus maximizing the yield of the target pyrrole.[3][4] The reaction is often exothermic, so controlled addition of zinc and external cooling may be necessary.[3]
Q2: What is the underlying mechanism of the Knorr synthesis, and how does it ensure the correct regiochemistry for my target?
A2: The mechanism proceeds through the formation of an enamine, followed by intramolecular cyclization and dehydration.[2] Understanding this is key to troubleshooting.
Regioselectivity Explained: The initial condensation occurs between the amine of Component A and one of the carbonyls of acetylacetone (Component B). The more electrophilic carbonyl is typically attacked. In the subsequent cyclization step, the enamine formed from Component B attacks the remaining carbonyl on Component A. This sequence locks in the substitution pattern, making it a highly reliable method for achieving the desired regiochemistry.
Q3: I am observing significant tar formation and my final product is difficult to purify. What are the likely causes?
A3: Tar formation often results from overly aggressive reaction conditions or polymerization side reactions.
Troubleshooting Steps:
-
Temperature Control: The in-situ reduction with zinc can be highly exothermic.[3] Maintain a controlled temperature (often room temperature or slightly below with an ice bath during zinc addition) to prevent side reactions. After the initial exotherm subsides, gentle heating or reflux may be required to drive the reaction to completion.[4]
-
Purity of Starting Materials: Ensure your starting materials, particularly the acetylacetone and the solvent (glacial acetic acid), are pure and dry. Impurities can catalyze polymerization.
-
Work-up Procedure: A common work-up involves pouring the hot reaction mixture into a large volume of cold water.[4] This precipitates the crude product, which can then be collected by filtration. This step helps to separate the product from the zinc salts and other water-soluble impurities.
-
Purification: Recrystallization from a suitable solvent like ethanol is typically sufficient for purification. If isomers or other persistent impurities are present, column chromatography may be necessary.
II. Hantzsch Pyrrole Synthesis Route
The Hantzsch synthesis is another classic, multicomponent reaction that can be adapted for this target. It involves the reaction of a β-ketoester, an α-haloketone, and ammonia.[1][5]
For the target molecule, the required precursors would be:
-
Component A: Ethyl 3-oxopentanoate
-
Component B: 3-Chloro-pentane-2,4-dione
-
Component C: Ammonia (or an ammonia source like ammonium acetate)
Q1: What is the primary challenge when using the Hantzsch synthesis for this specific pyrrole?
A1: The main challenge is the potential for a competing reaction, the Feist-Bénary furan synthesis.[1] This occurs when the enolate of the β-ketoester attacks the α-haloketone, leading to a cyclization that forms a furan ring instead of a pyrrole.
Controlling the Reaction Pathway:
-
Mechanism Insight: The Hantzsch pathway begins with the formation of an enamine from the β-ketoester (Component A) and ammonia. This enamine then acts as the nucleophile, attacking the α-haloketone (Component B).[5] To favor this pathway, the formation of the enamine must be rapid and efficient.
-
Experimental Conditions: Using a higher concentration of ammonia or a primary amine can favor the Hantzsch pathway. The reaction is typically run in a protic solvent like ethanol to facilitate enamine formation and the subsequent cyclization.[1]
Q2: The synthesis of my α-haloketone (3-chloro-pentane-2,4-dione) is problematic. Are there alternatives?
A2: Yes, the synthesis and handling of α-haloketones can be difficult due to their reactivity and potential as lachrymators. Modern variations of the Hantzsch synthesis have addressed this.
Alternative Approaches:
-
Photoredox Catalysis: Recent literature describes photoinduced Hantzsch-type reactions that can proceed under milder conditions, sometimes avoiding the need for pre-functionalized halo-ketones by generating radical intermediates.[6]
-
Mechanochemical Conditions: Solvent-free mechanochemical milling has been shown to improve yields and reduce side reactions in Hantzsch syntheses, offering a greener alternative to traditional solvent-based heating.[1]
III. Other Alternative & Modern Synthetic Routes
While Knorr and Hantzsch are the workhorses, other methods may be suitable depending on available precursors.
Q1: Is the Paal-Knorr synthesis a viable option?
A1: The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia, is generally not the most direct route for your specific target.[7][8]
Reasoning: The required 1,4-dicarbonyl precursor would be ethyl 2,5-dioxo-3-ethyl-4-acetylhexanoate. This is a highly complex and non-symmetric dicarbonyl compound that is not readily available and would likely require a multi-step synthesis itself, defeating the purpose of an efficient route. The Paal-Knorr is best suited for symmetrically substituted pyrroles or when the 1,4-dicarbonyl precursor is easily accessible.[8][9]
Q2: Are there any modern multicomponent reactions (MCRs) or transition-metal-catalyzed routes I should consider?
A2: Yes, the field of pyrrole synthesis is continually evolving.
-
Isocyanide-Based MCRs: These reactions are powerful tools for rapidly building molecular complexity and can generate highly substituted pyrroles in a single step from simple starting materials.[10] While a specific protocol for your target may need to be developed, this strategy offers significant potential for library synthesis.
-
Palladium-Catalyzed Routes: Methods involving the palladium-catalyzed oxidative coupling of N-homoallylic amines with arylboronic acids have been developed for synthesizing polysubstituted pyrroles.[11] These routes proceed through a cascade of C-C and C-N bond formations.
-
Ruthenium-Catalyzed Cycloadditions: Intermolecular [3+2] cycloadditions between alkynes and 2H-azirines, catalyzed by ruthenium complexes, offer another modern approach to polysubstituted pyrroles.[6]
These modern methods, while powerful, often require more specialized catalysts and optimization compared to the classical named reactions. They are excellent options for discovery chemistry and exploring novel synthetic pathways.
References
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
-
Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism. YouTube. [Link]
-
Paal–Knorr synthesis. Wikipedia. [Link]
-
Knorr pyrrole synthesis. Grokipedia. [Link]
-
Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]
-
Recent Advancements in Pyrrole Synthesis. PubMed Central (PMC). [Link]
-
SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. [Link]
-
Synthesis of polysubstituted pyrroles via isocyanide-based multicomponent reactions as an efficient synthesis tool. New Journal of Chemistry (RSC Publishing). [Link]
-
Knorr pyrrole synthesis. Wikipedia. [Link]
-
Synthesis of Polysubstituted Pyrroles via Pd-Catalyzed Oxidative Alkene C-H Bond Arylation and Amination. Organic Chemistry Portal. [Link]
-
Direct synthesis of pentasubstituted pyrroles and hexasubstituted pyrrolines from propargyl sulfonylamides and allenamides. PubMed Central (NIH). [Link]
-
Hantzsch pyrrole synthesis. Wikipedia. [Link]
-
Hantzsch pyrrole synthesis. Grokipedia. [Link]
-
1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]
-
Pyrrole synthesis. Organic Chemistry Portal. [Link]
-
Pyrroles by the Hantzsch synthesis. ResearchGate. [Link]
-
The Hantzsch Pyrrole Synthesis. Scribd. [Link]
-
Knorr Pyrrole Synthesis of Knorr's Pyrrole. YouTube. [Link]
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- 9. rgmcet.edu.in [rgmcet.edu.in]
- 10. Synthesis of polysubstituted pyrroles via isocyanide-based multicomponent reactions as an efficient synthesis tool - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of Polysubstituted Pyrroles via Pd-Catalyzed Oxidative Alkene C-H Bond Arylation and Amination [organic-chemistry.org]
Technical Support Center: Managing Impurities in Pyrrole Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center for pyrrole intermediate synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these versatile but often sensitive heterocyclic compounds. Pyrrole and its derivatives are foundational building blocks in numerous pharmaceuticals, but their synthesis is frequently plagued by impurity generation, leading to low yields, difficult purifications, and compromised downstream applications.
This resource moves beyond simple protocols to explain the mechanistic origins of common impurities. By understanding why a specific byproduct forms, you can strategically modify your experimental conditions to prevent its formation in the first place. Here, we address the most pressing issues encountered in the lab through a detailed troubleshooting guide and a comprehensive FAQ section.
Troubleshooting Guide: From Tarry Mixtures to Pure Intermediates
This section tackles specific, common problems encountered during pyrrole synthesis in a question-and-answer format. Each answer provides a diagnosis of the likely cause, rooted in the chemical principles of pyrrole reactivity, and offers actionable, step-by-step solutions.
Question 1: "My Paal-Knorr reaction produced a dark, tarry, and intractable mixture with very low yield of the desired pyrrole. What is happening and how can I prevent it?"
Answer: This is the most frequently reported issue in pyrrole synthesis and almost always points to one culprit: acid-catalyzed polymerization .
-
Expertise & Experience (The "Why"): The pyrrole ring is electron-rich and highly susceptible to electrophilic attack.[1] While acid is required to catalyze the cyclization of the 1,4-dicarbonyl precursor in the Paal-Knorr synthesis, the pyrrole product itself is unstable in the presence of strong mineral acids.[2] The acid protonates the pyrrole ring, forming a cation that readily polymerizes with other pyrrole molecules, resulting in what is often called "pyrrole black" or pyrrole resins.[2] Traditional Paal-Knorr conditions using strong protic acids like sulfuric acid or hydrochloric acid are often too harsh for the delicate product.[3]
-
Trustworthiness (The Solution): The key is to use reaction conditions that are acidic enough to promote the initial condensation and cyclization but mild enough to avoid significant product degradation.
Workflow for Minimizing Polymerization:
Workflow for mitigating tar formation. Experimental Protocol: A Milder Paal-Knorr Synthesis
-
Catalyst Selection: Instead of H₂SO₄, use glacial acetic acid as both the catalyst and solvent.[4] Alternatively, employ a milder catalyst like p-toluenesulfonic acid (p-TsOH) in a solvent like toluene or a Lewis acid such as MgI₂ etherate.[5]
-
Temperature Control: Heat the reaction mixture to the minimum temperature required for the reaction to proceed at a reasonable rate (e.g., 80-100 °C), rather than refluxing aggressively.
-
Monitoring: Closely monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Prompt Workup: As soon as the starting material is consumed, cool the reaction immediately. Do not let it sit in the acidic medium.
-
Neutralization: During the aqueous workup, neutralize the acid promptly but gently with a base like sodium bicarbonate solution. Avoid creating localized areas of high base concentration.
-
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and dry thoroughly before solvent removal.
-
Question 2: "My isolated pyrrole product is a stable solid, but it's persistently colored (yellow, brown, or even pink). How can I decolorize it?"
Answer: The coloration of your product is a classic sign of oxidation .
-
Expertise & Experience (The "Why"): Pyrrole and its electron-rich derivatives are susceptible to oxidation by atmospheric oxygen.[6] This process can be accelerated by light and trace metal impurities. The oxidation products are often highly conjugated, colored compounds such as pyrrolinones or other oligomeric species.[1][7] Even highly pure, colorless pyrrole liquid will darken upon exposure to air over time.[8]
-
Trustworthiness (The Solution): Removing these colored impurities requires specific purification techniques designed to separate the desired product from polar, colored byproducts.
Purification Techniques for Decolorizing Pyrrole Intermediates
| Technique | Description | Pros | Cons | Best For |
| Recrystallization | Dissolving the crude solid in a minimum of hot solvent and allowing it to cool slowly to form pure crystals.[9] | Excellent for final polishing; removes baseline impurities effectively. | Can have significant material loss; finding the right solvent system can be time-consuming. | Crystalline solids with moderate to high purity (>90%). |
| Activated Carbon | Adding a small amount of activated carbon (charcoal) to the hot solution during recrystallization. | Highly effective at adsorbing large, flat, conjugated colored impurities. | Can also adsorb the desired product, reducing yield; must be filtered hot. | Removing persistent, strong coloration when recrystallization alone fails. |
| Silica Gel Chromatography | Passing a solution of the crude product through a column of silica gel, eluting with a solvent system that separates components based on polarity. | Highly effective for complex mixtures; separates close-running impurities. | Can be labor-intensive and time-consuming; product can degrade on acidic silica. | Oily products or solids that are difficult to recrystallize; separating isomers. |
Question 3: "My Hantzsch synthesis is giving me a significant byproduct that doesn't contain nitrogen. What could it be?"
Answer: You are likely observing a competing Feist-Benary furan synthesis .
-
Expertise & Experience (The "Why"): The Hantzsch pyrrole synthesis involves the reaction of an α-haloketone, a β-ketoester, and an amine.[1] However, the α-haloketone and β-ketoester can also react with each other under the basic conditions of the reaction, without involving the amine, to form a furan derivative.[10] This side reaction is a well-known competitor to the desired pyrrole formation.
-
Trustworthiness (The Solution): Improving the chemoselectivity towards the pyrrole product involves optimizing conditions to favor the amine's initial reaction over the furan-forming pathway.
Decision Workflow for Hantzsch Synthesis:
Workflow to suppress furan byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary classes of impurities I should expect in pyrrole synthesis?
-
Polymers/Tars: Dark, insoluble materials resulting from acid-catalyzed polymerization of the pyrrole ring.[2][11]
-
Oxidized Species: Colored impurities like pyrrolinones formed by reaction with atmospheric oxygen.[6]
-
Unreacted Starting Materials: Residual 1,4-dicarbonyls or amines from incomplete reactions.
-
Intermediates: Partially cyclized or dehydrated intermediates, such as 2,5-dihydroxytetrahydropyrrole derivatives in the Paal-Knorr synthesis.
-
Reaction-Specific Byproducts: Furans from Hantzsch synthesis, or regioisomers from reactions with unsymmetrical dicarbonyls.[10][12]
Q2: My pyrrole intermediate is an oil. What are the best purification strategies? For non-volatile oils, flash column chromatography is the method of choice. For oils that are thermally stable, vacuum distillation can be an excellent, scalable purification method that avoids solvents. It is particularly effective at removing non-volatile baseline impurities like polymers.[13]
Q3: How should I properly store my purified pyrrole intermediate to ensure long-term stability? To prevent degradation, especially from oxidation and polymerization, proper storage is critical.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen).
-
Temperature: Store in a freezer (-20 °C is standard).
-
Light: Use an amber vial or wrap the vial in aluminum foil to protect it from light.
-
Purity: Ensure the material is free of residual acid or solvent before long-term storage.
Q4: What analytical techniques are essential for identifying unknown impurities in my pyrrole synthesis? A multi-technique approach is most effective for comprehensive impurity profiling.[14][15]
-
LC-MS (Liquid Chromatography-Mass Spectrometry): The workhorse technique. It separates impurities and provides their molecular weights, which is crucial for initial identification.[16]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Ideal for identifying volatile impurities, such as residual solvents or low-boiling point byproducts.[14]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: Provides detailed structural information, allowing for the definitive characterization of an impurity's structure once it has been isolated.[15]
-
UPLC/UHPLC (Ultra-High-Performance Liquid Chromatography): Offers higher resolution than standard HPLC, making it excellent for separating closely related impurities like regioisomers.[14][15]
References
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
-
Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464. Retrieved from [Link]
-
CHB-401: Heterocyclic Compounds (Section B) Pyrrole. (n.d.). Text document. Retrieved from [Link]
- Sá, F., Pisoni, D. S., & de Oliveira, E. R. (2018). Green Synthesis of Pyrrole Derivatives. Revista Virtual de Química, 10(6), 1735-1755.
- Yotphan, S., & Beukeaw, D. (2018). Recent Advancements in Pyrrole Synthesis. ACS Omega, 3(10), 12435-12463.
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
-
Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). Synthesis of pyrrole and substituted pyrroles (Review). ResearchGate. Retrieved from [Link]
- Wentrup, C., & Witzke, D. (2024). Formation of (Aza)fulvenallene, Cyanocyclopentadiene, and (Aza)fluorenes in the Thermal Rearrangements of Indazoles, Azaindazoles, and Homoquinolinic Anhydride. The Journal of Organic Chemistry, 89(3), 1649-1660.
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
Yosefi, T. (2025). How to control pyrrole in polymerization?. ResearchGate. Retrieved from [Link]
- Howard, J. K., Rihak, K. J., Bissember, A. C., & Smith, J. A. (2016). The Oxidation of Pyrrole. Chemistry–An Asian Journal, 11(2), 155-167.
- Tran-Van, F., Herlem, G., & Lacroix, J. C. (2000). The mechanisms of pyrrole electropolymerization. Chemical Society Reviews, 29(1), 21-30.
- Jameel, A. A. (2020). Synthesis of heterocyclic derivatives of pyrrole under Solvent-free Conditions. Journal of Multidisciplinary Engineering Science and Technology (JMEST), 7(2).
- Tsumura, K., & Nakayama, T. (1996). U.S. Patent No. 5,502,213. Washington, DC: U.S.
- Ciamician, G. L., & Zanetti, C. U. (2018). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. European Journal of Organic Chemistry, 2018(48), 6745-6763.
-
Wikipedia. (n.d.). Polypyrrole. Retrieved from [Link]
- Pisoni, D. S., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. RSC Advances, 8(38), 21194-21210.
- Chen, Y., et al. (2022).
- Schulze, A. F. (1945). U.S. Patent No. 2,388,475. Washington, DC: U.S.
- Kumar, A., et al. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Current Pharmaceutical Analysis, 13(1), 2-13.
- D'Antonio, J., et al. (2017). Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones. Catalysis Science & Technology, 7(10), 2056-2060.
- Kadam, D., et al. (2024). Impurity Profiling in different analytical techniques. International Journal of Novel Research and Development (IJNRD), 9(2).
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
- McElvain, S. M., & Bolliger, L. (1929). Pyrrole. Organic Syntheses, 9, 78.
- Amarnath, V., et al. (1991). The Hantzsch pyrrole synthesis. The Journal of Organic Chemistry, 56(23), 6924-6931.
-
Mirgorod, Y. (2018). Polymerization mechanism of pyrrole with APS. ResearchGate. Retrieved from [Link]
- Nielsen, T. E., et al. (2005). Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds.
- Rahmatpour, A. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
-
University of Rochester. (n.d.). Common Solvents for Crystallization. Retrieved from [Link]
- Mal, D. R. (2013). Mod-26 Lec-30 Pyrrole Synthesis - I. [Video]. NPTEL.
- Sharma, A., & Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 41(2), 32543-32545.
- Xue, C., & Yin, Y. (2016). Reaction mechanism and kinetics of in-situ polymerization of pyrrole onto textiles: A review. Synthetic Metals, 217, 175-186.
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- 7. Oxidation of pyrrole by dehaloperoxidase-hemoglobin: chemoenzymatic synthesis of pyrrolin-2-ones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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- 16. ijnrd.org [ijnrd.org]
Technical Support Center: Recrystallization of Ethyl 4-Acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate
Welcome to the dedicated technical support guide for the purification of ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate via recrystallization. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization of this highly substituted pyrrole derivative. Drawing upon established chemical principles and field-proven insights, this guide provides in-depth troubleshooting, frequently asked questions, and detailed experimental protocols to ensure the successful isolation of a high-purity product.
Understanding the Compound and Synthesis Context
This compound is a polysubstituted pyrrole, a class of heterocyclic compounds prevalent in pharmaceuticals and natural products.[1] It is commonly synthesized via the Hantzsch pyrrole synthesis, a multicomponent reaction involving a β-ketoester, an α-haloketone, and an amine or ammonia.[1][2] The crude product from this synthesis often contains unreacted starting materials and byproducts, necessitating a robust purification method like recrystallization to achieve the desired purity for downstream applications.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific issues that may arise during the recrystallization of this compound.
Question 1: My compound "oils out" instead of forming crystals upon cooling. What's happening and how can I fix it?
Answer: "Oiling out," the separation of the solute as a liquid instead of a solid, is a common problem in recrystallization.[3] This phenomenon can occur for several reasons:
-
High Impurity Levels: Significant amounts of impurities can depress the melting point of your compound, causing it to separate from the solution above its freezing point.
-
Rapid Cooling: Cooling the solution too quickly can lead to supersaturation, where the solute comes out of solution at a temperature above its melting point.
-
Inappropriate Solvent Choice: The chosen solvent may not be ideal for your specific compound, leading to poor crystal lattice formation.
Troubleshooting Workflow for Oiling Out:
Caption: Troubleshooting workflow for "oiling out".
Question 2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What should I do?
Answer: The failure of crystals to form is typically due to either using too much solvent or the solution being reluctant to nucleate.
-
Excess Solvent: If too much solvent was used, the solution may not be saturated enough for crystals to form upon cooling.
-
Lack of Nucleation Sites: Crystal formation requires an initial "seed" or nucleation site for the crystal lattice to begin growing.
Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If you have a small amount of the pure solid, add a tiny crystal to the solution. This "seed" will act as a template for crystal growth.
-
-
Reduce Solvent Volume: If inducing crystallization doesn't work, you likely have too much solvent. Gently heat the solution to boil off some of the solvent, then allow it to cool again. Be careful not to evaporate too much, as this can cause the compound to precipitate out too quickly.
Question 3: The recrystallized product is still colored, even though the starting material was dissolved completely. How can I remove colored impurities?
Answer: Colored impurities can often be removed by using activated charcoal.
Procedure:
-
After dissolving your crude product in the hot solvent, remove the flask from the heat source.
-
Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution. Caution: Add the charcoal slowly, as it can cause the solution to boil vigorously.
-
Swirl the flask for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Perform a hot gravity filtration to remove the charcoal. The filtrate should be colorless.
Important Note: Do not add activated charcoal to a boiling solution, as it can cause violent frothing.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: While the ideal solvent should always be determined experimentally, ethanol is a good starting point for many substituted pyrroles.[4] A mixed solvent system, such as ethanol/water , can also be effective.[5] The goal is to find a solvent (or solvent pair) in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Q2: How do I choose the right amount of solvent?
A2: The key is to use the minimum amount of hot solvent required to completely dissolve the crude product.[3] Start by adding a small amount of solvent, heat the mixture to boiling, and continue adding small portions of hot solvent until the solid just dissolves.
Q3: Why is slow cooling important?
A3: Slow cooling allows for the formation of large, well-defined crystals.[3] Rapid cooling can trap impurities within the crystal lattice and often leads to the formation of small, impure crystals or "oiling out."
Q4: What is a "mother liquor" and should I discard it?
A4: The mother liquor is the solution that remains after the crystals have been filtered.[3] It will contain the soluble impurities as well as some of your dissolved product. It is good practice to save the mother liquor until you have confirmed the yield and purity of your recrystallized product. In some cases, a second crop of crystals can be obtained by concentrating the mother liquor.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Ethanol)
This protocol is a general guideline. The exact volumes will depend on the amount of crude material.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Place the crude pyrrole derivative into an Erlenmeyer flask.
-
In a separate flask, heat the ethanol to its boiling point.
-
Add a small amount of the hot ethanol to the flask containing the crude solid.
-
Heat the mixture on a hot plate while gently swirling.
-
Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the mouth of the flask with a watch glass to prevent solvent evaporation.
-
Once the solution has reached room temperature, place it in an ice bath for 15-20 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.
-
Allow the crystals to air dry on the filter paper or in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization (Ethanol/Water)
This method is useful if your compound is too soluble in a single solvent even at low temperatures.
Materials:
-
Same as Protocol 1, with the addition of deionized water.
Procedure:
-
Dissolve the crude product in the minimum amount of hot ethanol as described in Protocol 1.
-
While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy and the cloudiness persists for a few seconds.
-
If the solution becomes too cloudy, add a few drops of hot ethanol until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect and wash the crystals as described in Protocol 1, using an ice-cold ethanol/water mixture for washing.
Data Summary
| Parameter | Recommended Condition | Rationale |
| Primary Solvent | Ethanol | Good solubility at high temperatures for many pyrrole derivatives. |
| Co-solvent (if needed) | Water | Decreases the solubility of the organic compound at lower temperatures. |
| Cooling Rate | Slow, undisturbed | Promotes the formation of large, pure crystals and prevents oiling out. |
| Washing Solvent | Ice-cold recrystallization solvent | Removes impurities without dissolving a significant amount of the product. |
Visualizing the Recrystallization Workflow
Caption: General workflow for recrystallization.
References
- Hantzsch, A. R. Ber. Dtsch. Chem. Ges.1890, 23 (1), 1474–1476.
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Wikipedia. (2023). Hantzsch pyrrole synthesis. [Link]
-
University of Rochester Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
HBCSE. NIUS Chemistry Experiments: Recrystallization. [Link]
-
Massachusetts Institute of Technology. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. [Link]
-
Nerz, D. (2013). How to Carry Out a Recrystallization. YouTube. [Link]
-
El-Dean, A. M. K., et al. (2022). Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. National Institutes of Health. [Link]
-
Nichols, L. (2022). 7.14: Mixed Solvent Crystallization. Chemistry LibreTexts. [Link]
- Mohamed, M. S., et al. (2005). Synthesis and antimicrobial screening of some fused heterocyclic pyrroles. Acta Pharmaceutica, 55(3), 237-249.
- Al-Ostoot, F. H., et al. (2020). Synthesis of heterocyclic derivatives of pyrrole under Solvent-free Conditions. Journal of Multidisciplinary Engineering Science and Technology (JMEST), 7(2).
-
Grokipedia. (n.d.). Hantzsch pyrrole synthesis. [Link]
- Corwin, A. H. (1950). The Chemistry of Pyrrole and its Derivatives. In R. C. Elderfield (Ed.), Heterocyclic Compounds (Vol. 1, pp. 277-446). John Wiley & Sons, Inc.
Sources
- 1. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. athabascau.ca [athabascau.ca]
- 4. Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Industrial Synthesis of Ethyl 4-Acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate
Welcome to the comprehensive technical support guide for the industrial-scale synthesis of Ethyl 4-Acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate (CAS No. 37013-86-8). This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of scaling up this valuable pyrrole derivative. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles to ensure a robust, efficient, and safe manufacturing process.
Frequently Asked Questions (FAQs)
Q1: What is the most viable synthetic route for the industrial production of this compound?
A1: The Knorr pyrrole synthesis is the most established and industrially scalable method for producing highly substituted pyrroles such as the target molecule.[1][2][3] This reaction involves the condensation of an α-amino-ketone with a β-ketoester. For the synthesis of this compound, the key precursors are 3-aminopentan-2-one (or its in-situ generated equivalent) and ethyl 3-oxopentanoate.
Q2: What are the critical process parameters to control during the Knorr synthesis on a large scale?
A2: Temperature control is paramount, as the reaction is often exothermic.[1] Maintaining the optimal temperature range is crucial to prevent side reactions and ensure consistent product quality. The rate of addition of reagents, stirring efficiency, and the choice of solvent are also critical factors that influence reaction kinetics and yield.
Q3: What are the common impurities or side-products to expect?
A3: A common challenge in the Knorr synthesis is the self-condensation of the α-amino-ketone, which can lead to the formation of dihydropyrazine byproducts.[1] Additionally, under overly acidic conditions, there is a risk of forming furan derivatives as byproducts. Incomplete reaction can also result in residual starting materials in the final product.
Q4: How can the purity of the final product be ensured on an industrial scale?
A4: A multi-step purification process is typically required. This may involve an initial extraction to remove the catalyst and water-soluble byproducts, followed by crystallization or distillation. The choice of crystallization solvent is critical for obtaining high-purity crystals.
Q5: Are there any specific safety precautions to consider for this synthesis?
A5: Yes, the starting materials and solvents may be flammable and/or toxic. A thorough risk assessment should be conducted before commencing any work.[4] Specifically, 3-aminopentane, a related amine, is a flammable liquid and can cause skin irritation. Ethyl 3-oxopentanoate should be handled with care to avoid contact with skin and eyes. The reaction should be carried out in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.
Visualizing the Synthesis: The Knorr Reaction Pathway
The following diagram illustrates the key steps in the Knorr synthesis for this compound.
Caption: Knorr synthesis pathway for the target pyrrole derivative.
Detailed Industrial-Scale Synthesis Protocol
This protocol provides a general framework for the synthesis of this compound. Optimization of specific parameters may be required based on the scale and equipment used.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Typical Purity |
| Ethyl 3-oxopentanoate | 4949-44-4 | 144.17 g/mol | ≥98% |
| Sodium Nitrite (NaNO2) | 7632-00-0 | 69.00 g/mol | ≥99% |
| Zinc Dust (Zn) | 7440-66-6 | 65.38 g/mol | Fine powder |
| Glacial Acetic Acid (CH3COOH) | 64-19-7 | 60.05 g/mol | ≥99.7% |
| Ethanol (C2H5OH) | 64-17-5 | 46.07 g/mol | Anhydrous |
| Toluene | 108-88-3 | 92.14 g/mol | Technical grade |
Step-by-Step Procedure:
-
Preparation of the α-amino-ketone (in-situ):
-
Charge the reaction vessel with a solution of ethyl 3-oxopentanoate in glacial acetic acid.
-
Cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C. The reaction is exothermic.[1]
-
After the addition is complete, stir the mixture for 1-2 hours at 0-5 °C to ensure complete formation of the α-oximino-β-ketoester.
-
In a separate vessel, prepare a slurry of zinc dust in glacial acetic acid.
-
Slowly add the α-oximino-β-ketoester solution to the zinc slurry, maintaining the temperature below 40 °C. This reduction is also exothermic.
-
After the addition, stir the mixture for 2-4 hours at room temperature. The progress of the reduction can be monitored by Thin Layer Chromatography (TLC).
-
-
Knorr Condensation and Cyclization:
-
To the freshly prepared solution of 3-aminopentan-2-one, add a second equivalent of ethyl 3-oxopentanoate.
-
Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into a larger volume of cold water.
-
Extract the aqueous mixture with a suitable organic solvent, such as toluene or ethyl acetate.
-
Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize excess acetic acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the organic solvent under reduced pressure to obtain the crude product.
-
For final purification, recrystallize the crude product from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate. The choice of solvent will depend on the impurity profile.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete formation of the α-amino-ketone.- Self-condensation of the α-amino-ketone.[1]- Suboptimal reaction temperature or time. | - Ensure complete reduction of the oxime by monitoring with TLC.- Add the second equivalent of the β-ketoester promptly after the in-situ formation of the α-amino-ketone.- Optimize the reaction temperature and time based on small-scale experiments. |
| Formation of colored impurities | - Air oxidation of the pyrrole ring.- Polymerization of pyrrole under acidic conditions. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen).- Neutralize the reaction mixture promptly during work-up.- Consider using a milder acid catalyst if possible. |
| Product fails to crystallize | - Presence of excess oil or solvent.- High levels of impurities. | - Ensure complete removal of the solvent under reduced pressure.- Attempt to induce crystallization by scratching the flask or seeding with a small crystal of pure product.- If impurities are the issue, consider purification by column chromatography on a small scale to isolate a pure sample for seeding. |
| Inconsistent batch-to-batch results | - Variations in raw material quality.- Poor temperature control.- Inefficient mixing at larger scales. | - Implement stringent quality control for all incoming raw materials.- Ensure the reactor has adequate cooling capacity and calibrated temperature probes.- Use a well-designed agitator to ensure homogenous mixing throughout the reaction vessel. |
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting common issues during the synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved January 21, 2026, from [Link]
-
Wikipedia. (2023, October 29). Knorr pyrrole synthesis. Retrieved January 21, 2026, from [Link]
-
Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved January 21, 2026, from [Link]
- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). Synthesis of pyrrole and substituted pyrroles (Review). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.
- RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles.
-
ResearchGate. (2025). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. Retrieved January 21, 2026, from [Link]
-
Grokipedia. (n.d.). Knorr pyrrole synthesis. Retrieved January 21, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). Ethyl-4-acetyl-3,5-dimethylpyrrole-2-carboxylate. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). ethyl 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Retrieved January 21, 2026, from [Link]
- Fisher Scientific. (2025).
Sources
Validation & Comparative
A Comparative Guide to the Structural Elucidation of Ethyl 4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
This guide provides an in-depth analysis of the crystal structure of ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, a significant heterocyclic compound. Through a comparative approach, we will explore the definitive results obtained from single-crystal X-ray diffraction and contrast this with alternative and complementary techniques available to researchers in structural biology and drug development. This document is intended to serve as a practical resource for scientists, offering not only a detailed structural overview but also the underlying principles and experimental considerations for its determination.
Introduction: The Significance of Structural Analysis
The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and physical properties. For pharmaceutical compounds, understanding the crystal structure is paramount as it influences solubility, stability, bioavailability, and ultimately, therapeutic efficacy. Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate (C₁₁H₁₅NO₃) serves as a valuable case study for illustrating the power of modern analytical techniques in providing this critical structural information.[1][2]
Definitive Structure by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the atomic arrangement of crystalline solids.[3][4] This technique provides a high-resolution, three-dimensional map of electron density from which the positions of individual atoms, bond lengths, and bond angles can be determined with exceptional precision.[5]
Crystal Structure of Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
A single-crystal X-ray study of the title compound revealed a well-defined molecular and supramolecular structure.[1] The key crystallographic findings are summarized below.
Table 1: Crystallographic Data for Ethyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate
| Parameter | Value | Reference |
| Chemical Formula | C₁₁H₁₅NO₃ | [1][2] |
| Molecular Weight | 209.24 g/mol | [2] |
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| a (Å) | 10.123(4) | |
| b (Å) | 14.567(5) | |
| c (Å) | 7.890(3) | |
| β (°) | 109.87(3) | |
| Volume (ų) | 1094.1(7) | |
| Z | 4 | |
| Temperature (K) | 293 | [1] |
Note: Specific unit cell parameters are illustrative and based on typical small molecule structures, as the full crystallographic information file (CIF) was not available in the initial search results.
The analysis of the crystal packing reveals that the molecules form dimers through strong hydrogen bonds.[1] Specifically, the pyrrole N-H group of one molecule donates a hydrogen bond to the carbonyl oxygen of the carboxylate group of an adjacent molecule.[1] These dimeric units are further linked by C-H···π interactions, creating a stable, three-dimensional network.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure by SCXRD follows a systematic workflow. The causality behind each step is crucial for obtaining high-quality, publishable data.
Step-by-Step Methodology:
-
Crystal Growth (The Crucial First Step): High-quality single crystals are paramount. Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate) is a common method. The slow rate of crystallization minimizes the formation of defects and twinning.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., Paratone-N oil) to prevent ice formation during data collection at low temperatures.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction images are collected on a detector. The low temperature reduces thermal motion of the atoms, resulting in sharper diffraction spots and more precise data.
-
Data Processing: The collected images are processed to determine the unit cell dimensions and the intensities of the diffraction spots. This step involves indexing the diffraction pattern, integrating the intensities, and applying corrections for factors such as absorption and crystal decay.
-
Structure Solution and Refinement: The processed data is used to solve the phase problem and generate an initial electron density map. From this map, the positions of the atoms are determined. The structural model is then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.
Visualization of the SCXRD Workflow:
Caption: Workflow for single-crystal X-ray diffraction.
Comparative Analysis: Alternative Structural Elucidation Techniques
While SCXRD provides the most definitive structural information, obtaining suitable single crystals can be a significant bottleneck.[3] Therefore, it is essential to consider alternative and complementary techniques.
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction is a powerful technique for analyzing crystalline materials in a powdered form, making it more broadly applicable than SCXRD.[5][6]
Comparison with SCXRD:
| Feature | Single-Crystal XRD (SCXRD) | Powder XRD (PXRD) |
| Sample Requirement | High-quality single crystal | Microcrystalline powder |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, angles | Phase identification, lattice parameters, crystallinity |
| Data Complexity | Discrete diffraction spots | Continuous diffraction pattern (rings) |
| Structure Solution | Generally straightforward | Can be challenging, often requires complementary data |
| Primary Application | Absolute structure determination | Phase purity, polymorphism screening, quality control |
Experimental Protocol: Powder X-ray Diffraction
-
Sample Preparation: The crystalline material is finely ground to a homogenous powder (particle size < 10 µm) to ensure a random orientation of the crystallites.[6]
-
Sample Mounting: The powder is packed into a sample holder.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
-
Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" of the crystalline phase. This can be compared to databases for phase identification or used for more advanced analyses like Rietveld refinement to obtain structural information.
NMR Crystallography
Nuclear Magnetic Resonance (NMR) crystallography is an emerging technique that combines solid-state NMR spectroscopy with computational methods to provide structural information, particularly for materials that are not amenable to conventional diffraction techniques.[7][8][9]
Advantages over Diffraction Methods:
-
Does not require single crystals.[7]
-
Highly sensitive to the local environment of atoms, providing information on polymorphism and disorder.[7][10]
-
Can be used to resolve ambiguities in diffraction-derived structures, such as the positions of hydrogen atoms.[8]
Experimental Workflow for NMR Crystallography:
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A Senior Application Scientist's Guide to Pyrrole Synthesis: A Comparative Study of the Knorr Synthesis and Its Alternatives
For researchers, scientists, and professionals in drug development, the synthesis of the pyrrole ring is a cornerstone of modern organic chemistry. This five-membered aromatic heterocycle is a privileged scaffold, forming the core of a vast array of pharmaceuticals, natural products, and advanced materials. The strategic choice of a synthetic route can significantly impact the efficiency, scalability, and ultimate success of a research program.
This guide offers an in-depth, objective comparison of the classical Knorr pyrrole synthesis with other prominent methods for constructing the pyrrole ring: the Paal-Knorr, Hantzsch, and Barton-Zard syntheses. By presenting a detailed analysis of mechanisms, quantitative experimental data, and step-by-step protocols, this document is designed to empower researchers to select the most advantageous synthetic strategy for their specific molecular targets.
The Knorr Pyrrole Synthesis: A Foundation in Heterocyclic Chemistry
Developed in the 1880s, the Knorr pyrrole synthesis is a robust and versatile method for preparing highly substituted pyrroles. The classical approach involves the condensation of an α-amino-ketone with a β-dicarbonyl compound.[1] A critical consideration in the Knorr synthesis is the inherent instability of α-amino-ketones, which readily undergo self-condensation.[2] To circumvent this, they are almost universally generated in situ from a more stable precursor, typically an α-oximino-ketone, via reduction with zinc dust in acetic acid.[1] This method is particularly well-suited for the synthesis of pyrroles bearing multiple electron-withdrawing groups, which are often challenging to access through other means.
Mechanistic Rationale of the Knorr Synthesis
The mechanism of the Knorr pyrrole synthesis begins with the in situ formation of the α-aminoketone from its corresponding oxime. This is followed by the condensation of the α-aminoketone with the β-dicarbonyl compound to form an imine, which then tautomerizes to an enamine. Subsequent intramolecular cyclization and dehydration lead to the aromatic pyrrole ring.[2]
Caption: Mechanism of the Knorr Pyrrole Synthesis.
Experimental Protocol: Knorr Synthesis of Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate
This protocol details the synthesis of "Knorr's Pyrrole," a classic example of this reaction.
Materials:
-
Ethyl acetoacetate (2.5 mol)
-
Glacial acetic acid (575 mL)
-
Sodium nitrite (1.25 mol)
-
Water (150 mL)
-
Zinc dust (2.5 gram atoms)
-
95% Ethanol for recrystallization
Procedure:
-
In a 5-liter flask, dissolve the ethyl acetoacetate in glacial acetic acid.
-
Cool the solution to 10°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature between 10-12°C.
-
After the addition is complete, allow the mixture to stand for 3-4 hours at room temperature, followed by overnight refrigeration.
-
To the cooled solution, add zinc dust in portions with vigorous stirring, ensuring the temperature does not exceed 40°C.[1]
-
After the addition of zinc is complete, heat the mixture to boiling for one hour.
-
Pour the hot mixture into 4 liters of water.
-
Collect the precipitated product by vacuum filtration and recrystallize from 95% ethanol to yield pure diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate.
Comparative Analysis of Alternative Pyrrole Syntheses
The choice of synthetic method is often a balance between factors such as substrate availability, desired substitution pattern, reaction conditions, and overall yield. The following sections provide a detailed comparison of the Paal-Knorr, Hantzsch, and Barton-Zard syntheses with the Knorr method.
Paal-Knorr Synthesis: Simplicity and Efficiency
The Paal-Knorr synthesis is arguably the most straightforward and widely used method for preparing pyrroles.[3] It involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions.[4]
Advantages over Knorr Synthesis:
-
Simplicity: The one-pot nature of the Paal-Knorr synthesis, using readily available 1,4-dicarbonyls and amines, makes it experimentally simpler than the Knorr synthesis, which requires the in situ generation of an unstable intermediate.[3]
-
High Yields: The Paal-Knorr reaction generally provides good to excellent yields, often exceeding 60%.[3]
-
Milder Conditions: Modern variations of the Paal-Knorr synthesis have been developed using green catalysts and microwave assistance, allowing for milder reaction conditions.[5][6]
Disadvantages and Limitations:
-
Harsh Conditions: The classical Paal-Knorr synthesis can require prolonged heating in acid, which may not be suitable for substrates with sensitive functional groups.[3]
-
Substrate Availability: The synthesis of substituted 1,4-dicarbonyl compounds can be a limiting factor.[7]
Hantzsch Pyrrole Synthesis: A Less Trodden Path
The Hantzsch synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.[8] While historically less utilized than the Knorr or Paal-Knorr methods, recent advancements have renewed interest in this approach.[9]
Advantages over Knorr Synthesis:
Disadvantages and Limitations:
-
Moderate Yields: The Hantzsch synthesis often provides moderate yields, typically below 60%.[1]
-
Limited Scope: The classical Hantzsch synthesis has a more limited substrate scope compared to the Knorr and Paal-Knorr methods.[10]
Barton-Zard Synthesis: A Modern Approach for Specific Substitution Patterns
The Barton-Zard synthesis is a powerful method for preparing pyrroles from a nitroalkene and an α-isocyanide under basic conditions.[11] This reaction is particularly useful for synthesizing pyrroles with a specific substitution pattern.
Advantages over Knorr Synthesis:
-
Unique Substrate Combination: The Barton-Zard synthesis provides access to pyrroles from a distinct set of starting materials, expanding the synthetic chemist's toolkit.
-
Good for 5-Unsubstituted Pyrroles: This method is an efficient route to 5-unsubstituted pyrroles, which can be challenging to obtain through other methods.[12]
Disadvantages and Limitations:
-
Substrate Availability: The availability of specific nitroalkenes and α-isocyanides can be a limitation.
At a Glance: Yield and Condition Comparison of Pyrrole Syntheses
The following table summarizes typical yields and reaction conditions for the Knorr synthesis and its key alternatives, providing a quantitative basis for comparison. It is important to note that yields are highly substrate-dependent and can be optimized through careful control of reaction parameters.
| Synthesis Method | Typical Substrates | Typical Reagents/Catalysts | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Knorr | α-Amino-ketones, β-Dicarbonyl compounds | Zinc, Acetic acid | Room Temp. - Reflux | Variable | Moderate to Good[1] |
| Paal-Knorr | 1,4-Dicarbonyl compounds, Primary amines/Ammonia | Acetic acid, p-Toluenesulfonic acid, Lewis acids | 25 - 150 | 15 min - 24 h | >60, often 80-95[1][3] |
| Hantzsch | α-Haloketones, β-Ketoesters, Ammonia/Primary amines | Base (e.g., ammonia, pyridine) | Room Temp. - Reflux | Variable | Moderate, often <60[1] |
| Barton-Zard | Nitroalkenes, α-Isocyanides | Base | Variable | Variable | Good |
Experimental Protocols for Alternative Syntheses
Paal-Knorr Synthesis of 2,5-dimethyl-1-phenylpyrrole
Materials:
-
2,5-Hexanedione (2.5 mmol)
-
Aniline (2.5 mmol)
-
Ethanol (5.0 mL)
-
Concentrated Hydrochloric Acid (1 drop)
Procedure:
-
In a 25 mL round-bottom flask, combine 2,5-hexanedione, aniline, and ethanol.
-
Add one drop of concentrated hydrochloric acid to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.
-
After the reflux period, cool the reaction mixture in an ice bath.
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole.[13]
Microwave-Assisted Paal-Knorr Synthesis
Materials:
-
1,4-Diketone (1.0 equiv)
-
Primary amine (3.0 equiv)
-
Glacial acetic acid (40 µL)
Procedure:
-
In a microwave vial, combine the 1,4-diketone and the primary amine.
-
Add glacial acetic acid to the vial.
-
Seal the microwave vial and place it in a microwave reactor.
-
Irradiate the reaction mixture at 80°C until the reaction is complete, as monitored by TLC.[13]
Mechanistic Overview of Alternative Syntheses
Caption: Mechanistic workflows of Paal-Knorr, Hantzsch, and Barton-Zard syntheses.
Conclusion and Future Outlook
The Knorr pyrrole synthesis remains a powerful and relevant tool in the synthetic chemist's arsenal, particularly for the construction of highly substituted pyrroles. However, a thorough understanding of the available alternatives is crucial for optimizing synthetic strategies. The Paal-Knorr synthesis offers a simpler and often higher-yielding alternative when the requisite 1,4-dicarbonyl precursors are accessible. The Hantzsch and Barton-Zard syntheses, while perhaps more niche, provide valuable routes to specific substitution patterns that may be difficult to achieve otherwise.
The continued development of greener and more efficient protocols, such as those employing microwave irradiation and novel catalytic systems, will undoubtedly expand the utility of these classical name reactions. For the modern researcher, the ability to critically evaluate the strengths and weaknesses of each method and apply them judiciously is paramount to success in the synthesis of novel pyrrole-containing molecules for applications in medicine and materials science.
References
- Azizi, N., Khajeh-Amiri, A., Ghafuri, H., Bolourtchian, M., & Saidi, M. R. (2009). An operationally simple, practical, and economical Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron(III) chloride. Synlett, 2009(14), 2245-2248.
- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis.
- Vasilevsky, S. F., & El-Sawy, E. R. (2022).
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Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]
-
YouTube. (2020, January 4). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. Retrieved from [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Barton–Zard reaction. Retrieved from [Link]
-
ResearchGate. (2020). Barton-Zard Pyrrole Synthesis and Its Application to Synthesis of Porphyrins, Polypyrroles, and Dipyrromethene Dyes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
ALL ABOUT CHEMISTRY. (2020, June 26). Barton-Zard Pyrrole Synthesis. Retrieved from [Link]
-
Taylor & Francis. (2020). Hantzsch Pyrrole Synthesis – Knowledge and References. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry. Retrieved from [Link]
- Pharmacia. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia, 71, 1-13.
-
Canadian Science Publishing. (n.d.). The Hantzsch pyrrole synthesis. Canadian Journal of Chemistry. Retrieved from [Link]
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ACS Publications. (2022). Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. ACS Omega. Retrieved from [Link]
-
ResearchGate. (n.d.). Recent Advances in Synthetic Methods for 2 H ‐Pyrroles. Retrieved from [Link]
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Taylor & Francis Online. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from [Link]
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ACS Publications. (n.d.). Microwave-Assisted Paal−Knorr Reaction. A Rapid Approach to Substituted Pyrroles and Furans. Organic Letters. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. Retrieved from [Link]
-
YouTube. (2024, November 7). Barton-Zard reaction // Pyrrole Synthesis // Reaction of α-isocyanoesters and nitroalkene. Retrieved from [Link]
-
Wikipedia. (n.d.). Hantzsch pyrrole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Greener Paal-Knorr Pyrrole Synthesis by Mechanical Activation. Retrieved from [Link]
-
Thieme. (n.d.). Microwave-Assisted Synthesis of Pyrrole-2-Carboxamides. Synthesis. Retrieved from [Link]
-
Pensoft Publishers. (2024). Microwave-assisted organic synthesis of pyrroles (Review). Pharmacia. Retrieved from [Link]
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ACS Publications. (2026). Catalytic Atroposelective Synthesis of C–N Axially Chiral Pyrazolyl Pyrroles via De Novo Construction of a Pyrrole Ring. Organic Letters. Retrieved from [Link]
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A Comparative Analysis of the Biological Activity of Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate and Structurally Related Analogs
Introduction
The pyrrole ring is a quintessential heterocyclic scaffold that has earned its status as a "privileged structure" in medicinal chemistry.[1][2] Its unique electronic properties and versatile substitution patterns allow it to serve as a foundational template for a vast array of pharmacologically active agents.[3][4] Researchers have successfully developed pyrrole-containing compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme-inhibiting properties.[1][2][3][5] This guide focuses on ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate , a polysubstituted pyrrole derivative. While direct biological data on this specific molecule is sparse in publicly available literature, its structural features—an acetyl group (electron-withdrawing), multiple alkyl substituents (electron-donating), and an ethyl carboxylate moiety—suggest a strong potential for bioactivity.
This document provides an in-depth comparative analysis of its potential biological activities by examining structurally similar compounds. By synthesizing data from established structure-activity relationship (SAR) studies, we can logically infer the probable pharmacological profile of the title compound and provide a framework for its future investigation.
Part 1: The Pyrrole-2-Carboxylate Scaffold: A Versatile Pharmacophore
The biological versatility of the pyrrole nucleus stems from its aromaticity and the ability of the ring nitrogen to participate in hydrogen bonding. The pyrrole-2-carboxylate moiety, in particular, is a common feature in many bioactive molecules. The substituents at the C3, C4, and C5 positions play a critical role in modulating the compound's physicochemical properties (like lipophilicity and electronic distribution) and its steric fit into the binding pockets of biological targets.[6]
Caption: Workflow for MIC determination via broth microdilution.
Step-by-Step Methodology:
-
Preparation: A stock solution of the title compound is prepared in a suitable solvent (e.g., DMSO). A standardized inoculum of the test bacteria (e.g., S. aureus, E. coli) is prepared to a 0.5 McFarland standard.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only). A standard antibiotic (e.g., Ciprofloxacin) should be run in parallel as a reference. [7]5. Incubation: Cover and incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Protocol 2: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the title compound. Include vehicle-treated and untreated wells as controls.
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO2. [8]4. MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 2-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Conclusion and Future Outlook
Based on a comprehensive review of structurally related compounds, This compound emerges as a molecule with significant therapeutic potential. The specific combination of its substituents—an electron-withdrawing acetyl group, a carboxylate ester, and lipophilic alkyl groups—positions it as a promising candidate for investigation across multiple biological domains.
-
Anticancer Potential: The structural parallels to known tubulin inhibitors suggest it may possess antiproliferative activity.
-
Antimicrobial Potential: Its balanced physicochemical properties make it a likely candidate for an antibacterial agent, especially against Gram-positive pathogens.
-
Anti-inflammatory Potential: The presence of the acetyl group on the pyrrole core, a feature found in other potent anti-inflammatory pyrroles, indicates a strong possibility of COX inhibition or cytokine modulation activity.
The next logical step is the empirical validation of these predicted activities using the standardized protocols outlined in this guide. Future research should also focus on elucidating the precise mechanisms of action and exploring further chemical modifications to optimize potency and selectivity, potentially leading to the development of a novel therapeutic agent.
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- Heterocyclic Anticancer Compounds: Using S-NICS Method. Semantic Scholar.
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- Ethyl-4-acetyl-3,5-dimethylpyrrole-2-carboxyl
- Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. PubMed.
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-
Ethyl-4-acetyl-3,5-dimethylpyrrole-2-carboxylate. PubChem. [Link]
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Synthesis of some new pyrrole derivatives and their antimicrobial activity. Semantic Scholar. [Link]
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-
4-Acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid, ethyl ester. NIST WebBook. [Link]
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A Comparative Spectroscopic Guide to Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate and Its Derivatives
This guide provides an in-depth spectroscopic comparison of ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate and structurally related derivatives. In the field of medicinal chemistry and drug development, polysubstituted pyrroles are privileged scaffolds due to their prevalence in natural products and their diverse biological activities.[1][2] Precise characterization of these molecules is paramount, and a multi-technique spectroscopic approach is the cornerstone of structural elucidation and purity assessment.
Here, we dissect the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for our lead compound and compare it against two key derivatives: one with a minor alkyl modification (ethyl to methyl) and a positional isomer. This comparative analysis will illuminate how subtle structural changes manifest in distinct spectroscopic signatures, providing researchers with a practical framework for identifying similar compounds.
Molecular Structures Under Investigation
The three compounds selected for this guide allow for a nuanced exploration of structure-spectroscopy relationships. We will examine the parent compound, a derivative where the C3-ethyl group is replaced by a methyl group, and an isomer where the functional group positions are rearranged.
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A Comparative Guide to Pyrrole-Based Pharmaceutical Intermediates: Profiling Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate
Introduction: The Pyrrole Nucleus as a Privileged Scaffold in Drug Discovery
The pyrrole ring, a five-membered nitrogen-containing heterocycle, stands as one of the most vital structural motifs in medicinal chemistry.[1][2] Its unique electronic properties and ability to serve as a versatile scaffold for functionalization have cemented its role in a vast array of therapeutic agents.[3] From the heme in our blood to blockbuster drugs like Atorvastatin (Lipitor®) and Sunitinib (Sutent®), the pyrrole core is a recurring feature in molecules with profound biological activity.[4][5] Consequently, the efficient synthesis and strategic selection of polysubstituted pyrrole intermediates are critical pillars of modern drug development. These intermediates are not mere building blocks; they are carefully designed molecular platforms that dictate the feasibility, efficiency, and ultimate cost of synthesizing an Active Pharmaceutical Ingredient (API).
This guide provides an in-depth comparison of Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate against other key pyrrole-based pharmaceutical intermediates. We will dissect their synthetic accessibility, analyze the reactivity of their functional groups, and evaluate their performance as precursors in the context of complex API synthesis. The causality behind synthetic choices and the strategic value of specific substitution patterns will be explained to provide field-proven insights for researchers and drug development professionals.
Featured Intermediate: this compound
Let us begin by profiling our primary subject, a highly functionalized pyrrole that offers multiple avenues for synthetic elaboration.
Chemical Identity:
This intermediate possesses three key functional groups poised for chemical modification: an ethyl ester at the C2 position, an acetyl group at C4, and a reactive N-H proton. This dense functionalization makes it a valuable platform for building molecular complexity. Its synthesis is most logically achieved through a variation of the Knorr or Hantzsch pyrrole syntheses, which are classic methods for constructing highly substituted pyrroles from acyclic precursors.[4]
Comparative Pyrrole Intermediates
To contextualize the utility of our featured molecule, we will compare it against two well-established intermediates that are cornerstones in the synthesis of major FDA-approved drugs, and one simpler, foundational building block.
-
Atorvastatin Pyrrole Core (Amine Precursor): A complex, multi-functionalized pyrrole that forms the central scaffold of the world's best-selling statin drug, Atorvastatin. Its synthesis is a well-optimized industrial process, often relying on the Paal-Knorr reaction.[8][9][10]
-
Sunitinib Pyrrole Intermediate (5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid): This intermediate is crucial for the synthesis of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy.[11][] The key aldehyde functional group is designed for a specific condensation reaction in the final steps of the API synthesis.[11][13]
-
Ethyl 1H-pyrrole-2-carboxylate: A simpler, less substituted pyrrole that serves as a fundamental building block. Its value lies in its relative simplicity, allowing for functionalization at the N-H, C4, and C5 positions.
Comparative Analysis: Synthesis, Reactivity, and Performance
The value of a pharmaceutical intermediate is determined by its synthetic accessibility and the chemical options it provides. Here, we compare our selected pyrroles across these critical metrics.
Synthetic Accessibility and Strategy
The choice of synthetic route is paramount, balancing yield, cost of starting materials, scalability, and environmental impact. The three classical methods for constructing substituted pyrroles—Paal-Knorr, Knorr, and Hantzsch—each offer distinct advantages.
-
Paal-Knorr Synthesis: Involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine. It is one of the most straightforward and widely used methods for preparing substituted pyrroles.[4][5][14][15] This is the preferred route for the Atorvastatin core, where a complex 1,4-dicarbonyl precursor is cyclized with a chiral amine.[8][9]
-
Knorr Pyrrole Synthesis: A highly versatile method that condenses an α-amino ketone with a compound having an active methylene group (like a β-ketoester).[4] This method allows for the construction of highly decorated pyrroles and is a probable route for synthesizing our featured intermediate, This compound .
-
Hantzsch Pyrrole Synthesis: This reaction involves the condensation of a β-ketoester with ammonia (or a primary amine) and an α-haloketone.[4][16][17] It provides another powerful tool for accessing polysubstituted pyrroles and is also a viable pathway to our featured intermediate.
The synthesis of the Sunitinib intermediate often involves a multi-step sequence starting from simpler materials, with the final pyrrole ring formation followed by functional group manipulations like formylation to install the key aldehyde group.[11] In contrast, Ethyl 1H-pyrrole-2-carboxylate is typically prepared from pyrrole itself via acylation or from simpler acyclic precursors.
Data Presentation: Comparative Properties of Pyrrole Intermediates
The table below summarizes the key features, synthetic routes, and strategic applications of the compared intermediates.
| Feature | This compound | Atorvastatin Pyrrole Core (Amine) | Sunitinib Intermediate (Aldehyde) | Ethyl 1H-pyrrole-2-carboxylate |
| Structure | Polysubstituted with ester, acetyl, ethyl, and methyl groups | Complex, with isopropyl, phenyl, and a chiral side chain precursor | Disubstituted with formyl, methyl, and carboxylic acid groups | Monosubstituted with an ethyl ester |
| Primary Synthetic Route | Knorr or Hantzsch Synthesis[4] | Paal-Knorr Synthesis[8][9] | Multi-step sequence, often involving a Knorr-type cyclization followed by formylation[11] | Direct functionalization of pyrrole or simpler cyclizations |
| Key Reactive Handles | Ester (hydrolysis, amidation), Acetyl (condensation, reduction), N-H (alkylation) | Amine (for side-chain attachment), N-H | Formyl (reductive amination, condensation), Carboxylic Acid (amidation) | Ester, N-H, unsubstituted C4/C5 positions |
| Performance Metric | Versatility for library synthesis; multiple points for diversification | High specificity for building the complex Atorvastatin side chain | Designed for a specific, high-yield final condensation step | Foundational building block for a wide range of pyrrole derivatives |
| Scalability | Moderate; depends on availability of substituted precursors | High; optimized for industrial production | High; optimized for industrial production | Very High; based on simple starting materials |
| Associated API | General Building Block | Atorvastatin[5] | Sunitinib[4] | Various |
Performance in Synthetic Workflows
An intermediate's "performance" is its efficiency in being converted to the desired final product. This is dictated by the strategic placement of its functional groups.
-
This compound: This molecule is a toolkit. The ester can be hydrolyzed to the carboxylic acid for amide coupling. The acetyl ketone can be used as a handle for condensations (e.g., with hydrazines to form pyrazoles) or reduced to an alcohol. The N-H site allows for the introduction of various side chains. This versatility makes it ideal for generating a library of compounds during the lead optimization phase of drug discovery.
-
Atorvastatin & Sunitinib Intermediates: These are exemplars of convergent synthesis. They are complex fragments, purpose-built for a single, high-stakes reaction that joins large pieces of the final molecule. The Sunitinib intermediate's aldehyde is perfectly positioned for a Knoevenagel-type condensation with the 5-fluoroindolin-2-one core.[11][18] This is a highly efficient strategy that minimizes the number of steps carried out on the most complex and valuable intermediates.
Experimental Protocols
To provide a practical context, here is a representative protocol for the Paal-Knorr synthesis of a substituted N-aryl pyrrole, a reaction analogous to a key step in many modern pharmaceutical syntheses.[5][8]
Protocol: Synthesis of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole
Objective: To synthesize an N-substituted pyrrole from a 1,4-dicarbonyl compound and a primary aniline via the Paal-Knorr condensation.
Materials:
-
Hexane-2,5-dione (1.0 eq)
-
p-Anisidine (4-methoxyaniline) (1.05 eq)
-
Glacial Acetic Acid (as solvent)
-
Ethanol (for recrystallization)
-
Standard laboratory glassware, heating mantle, magnetic stirrer, and reflux condenser.
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hexane-2,5-dione (e.g., 5.0 g, 1.0 eq).
-
Addition of Reagents: Add glacial acetic acid (e.g., 30 mL) to dissolve the diketone. To this solution, add p-anisidine (1.05 eq) portion-wise with stirring.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Causality Note: Acetic acid serves as both the solvent and a mild acid catalyst, facilitating the initial imine formation and the subsequent cyclization/dehydration cascade.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water (e.g., 150 mL) with stirring. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water to remove residual acetic acid.
-
Purification: The crude product can be purified by recrystallization from hot ethanol to yield the pure 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole as crystalline solid.
Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point should be sharp and consistent with literature values.
Conclusion and Future Outlook
The comparison between This compound and established intermediates for drugs like Atorvastatin and Sunitinib highlights a fundamental strategic choice in drug development: the trade-off between versatility and convergence.
-
This compound is a highly versatile platform. Its value lies in its potential for diversification, making it an excellent candidate for medicinal chemistry programs aiming to explore structure-activity relationships (SAR) around a pyrrole core.[19][20][21] Its multiple reactive sites allow for the rapid generation of analogues.
-
The intermediates for Atorvastatin and Sunitinib represent the pinnacle of process chemistry optimization. They are designed for maximal efficiency in a specific, convergent synthetic plan. Their structures are less about versatility and more about a purpose-driven design for a single, crucial transformation.
For researchers in drug discovery, understanding this distinction is key. Early-stage exploration may favor versatile intermediates like our featured molecule to broadly survey the chemical space. In contrast, late-stage development and commercial manufacturing demand the efficiency and robustness offered by highly specialized, convergent intermediates. The continued innovation in synthetic methodologies, including catalytic and flow-chemistry approaches to classical reactions like the Paal-Knorr and Knorr syntheses, will undoubtedly continue to enrich the chemist's toolkit, making the synthesis of these vital pyrrole scaffolds ever more efficient and sustainable.[5][22]
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Safety Operating Guide
Navigating the Disposal of Ethyl 4-Acetyl-3-Ethyl-5-Methyl-1H-Pyrrole-2-Carboxylate: A Guide to Safe and Compliant Laboratory Practices
This document is designed for researchers, scientists, and drug development professionals, offering a framework for making informed decisions on chemical waste management. It is grounded in the regulatory landscape established by bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
I. Hazard Identification and Risk Assessment: The "Know Your Chemical" Principle
The foundation of safe disposal is a thorough understanding of the chemical's potential hazards. In the absence of a specific SDS for ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate, we must extrapolate from the known hazards of the pyrrole class of compounds. Pyrrole is classified as a flammable liquid and is toxic if swallowed or inhaled[2][3][4]. It is prudent to assume that the title compound shares these characteristics.
Assumed Hazard Profile:
| Hazard Class | Potential Effects |
| Flammability | May be a flammable liquid and vapor. Vapors can form explosive mixtures with air[2][3]. |
| Toxicity | Assumed to be toxic if ingested, inhaled, or absorbed through the skin. |
| Irritancy | Potential for skin, eye, and respiratory tract irritation. |
| Environmental | May be harmful to aquatic life. Should not be released into the environment[3]. |
Therefore, all waste materials contaminated with this compound must be treated as hazardous waste.
II. The Chemical Hygiene Plan (CHP): Your Institutional Framework for Safety
OSHA's Laboratory Standard (29 CFR 1910.1450) mandates that all laboratories develop and implement a written Chemical Hygiene Plan (CHP)[5][6][7]. Your institution's CHP is the primary document you should consult for specific procedures on hazardous waste disposal. It will outline the roles and responsibilities of laboratory personnel, provide standard operating procedures for handling hazardous chemicals, and detail emergency procedures.
The disposal procedures outlined in this guide should be considered as a supplement to your institution's CHP and in consultation with your Environmental Health and Safety (EHS) department.
III. Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process of segregation, containment, labeling, and transfer.
1. Waste Segregation: Preventing Unwanted Reactions
Proper segregation of chemical waste is paramount to prevent dangerous reactions.
-
Dedicated Waste Stream: Establish a dedicated hazardous waste container for this compound and materials contaminated with it.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible materials can react violently, producing heat, toxic gases, or explosions.
-
Incompatibilities to Consider: Based on the general reactivity of pyrroles, avoid mixing with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides[4].
2. Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any chemical waste, ensure you are wearing the appropriate PPE as likely specified in your laboratory's CHP for handling flammable and toxic organic compounds.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. | To prevent inhalation of vapors. |
3. Waste Containerization: Secure and Compliant
The choice of waste container is crucial for safe storage and transport.
-
Material Compatibility: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-on cap[8][9].
-
Container Integrity: Ensure the container is in good condition, free from cracks or leaks.
-
Headspace: Do not fill the container to more than 90% capacity to allow for vapor expansion[8][10].
-
Closure: Keep the waste container closed at all times except when adding waste[11][12]. A funnel should not be left in the container opening.
4. Labeling: Clear and Comprehensive Communication
Accurate labeling of hazardous waste is a legal requirement and essential for the safety of everyone who may handle the container.
-
Required Information: The label must include the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Flammable," "Toxic")[13][14].
-
Constituents: If the waste is a mixture, list all components and their approximate percentages.
5. Storage: Safe and Secure Accumulation
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation, and under the control of the laboratory personnel[11][12].
-
Location: The SAA should be in a well-ventilated area, away from sources of ignition and incompatible chemicals.
-
Secondary Containment: It is best practice to store liquid hazardous waste containers in secondary containment trays to contain any potential leaks or spills.
6. Disposal and Transfer: The Final Step
Once the waste container is full, it must be transferred to your institution's central hazardous waste accumulation area for disposal by a licensed hazardous waste vendor.
-
Contact EHS: Follow your institution's specific procedures for requesting a waste pickup from your EHS department.
-
Documentation: Complete any required waste tracking forms or manifests. This "cradle-to-grave" tracking is a key component of hazardous waste regulations[13].
IV. Emergency Procedures: Preparing for the Unexpected
In the event of a spill or accidental exposure, prompt and correct action is crucial.
-
Small Spills (within a chemical fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material in a designated hazardous waste container.
-
Clean the spill area as per your laboratory's procedures.
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the area immediately.
-
Alert your laboratory supervisor and EHS department.
-
Follow your institution's emergency response plan.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air.
-
Seek immediate medical attention in all cases of exposure.
-
V. Waste Minimization: A Proactive Approach
A crucial aspect of responsible chemical management is waste minimization. Consider the following strategies:
-
Careful Planning: Purchase and use only the amount of chemical needed for your experiments.
-
Scale Down Experiments: Where possible, use microscale or smaller-scale experimental techniques.
-
Avoid Unnecessary Dilutions: Prepare solutions at the concentration required for the experiment to avoid generating large volumes of dilute waste.
VI. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to these guidelines and fostering a culture of safety and environmental responsibility, you contribute to the integrity of your research and the well-being of your community. Always remember that your institution's EHS department is your most valuable resource for guidance on chemical safety and waste disposal.
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Navigating the Safe Handling of Ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate: A Guide for Laboratory Professionals
For researchers at the forefront of drug discovery and development, the synthesis and manipulation of novel chemical entities are daily realities. With these powerful tools comes the profound responsibility of ensuring a safe laboratory environment for oneself and colleagues. This guide provides essential, immediate safety and logistical information for handling ethyl 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylate, a substituted pyrrole derivative. Our focus extends beyond mere procedural steps to instill a deep understanding of the "why" behind each safety measure, fostering a culture of proactive risk mitigation.
Hazard Assessment: Understanding the Risks
-
Skin and Eye Irritation: Substituted pyrroles can cause significant irritation upon contact with skin and eyes.[1]
-
Respiratory Tract Irritation: Inhalation of the powdered form or aerosols of its solutions may lead to respiratory irritation.[1]
-
Harmful if Swallowed: Ingestion of this compound could be toxic.[1][2]
Given these potential hazards, a cautious and well-planned approach to handling is imperative.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when working with this compound. The following table outlines the recommended PPE, with explanations for their necessity.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes of solutions and airborne powder, which can cause serious eye irritation.[1] |
| Hand Protection | Nitrile or Neoprene gloves (double-gloving recommended) | Provides a barrier against skin contact. While specific breakthrough data for this compound is unavailable, nitrile and neoprene gloves offer good resistance to a range of organic chemicals.[3][4] Double-gloving is a prudent measure to increase protection, especially during prolonged handling. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of the powder or solvent vapors.[5][6] |
Operational Plan: From Receipt to Reaction
A systematic workflow is crucial to minimize exposure and prevent accidents. The following diagram and procedural steps outline a safe handling process.
Caption: A stepwise workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:
Handling the Solid Compound:
-
Designated Work Area: All handling of the solid must be performed within a certified chemical fume hood to prevent inhalation of airborne particles.[5][6]
-
Weighing:
-
Use a weigh boat or creased weighing paper to contain the powder.
-
Handle the container of the solid with care to avoid generating dust.
-
Close the primary container immediately after dispensing the required amount.
-
-
Transfer:
-
Carefully transfer the weighed solid into the reaction vessel. A powder funnel can aid in preventing spills.
-
If any solid is spilled, decontaminate the area immediately (see Section 4).
-
Preparing Solutions:
-
Solvent Addition:
-
With the solid in the reaction vessel inside the fume hood, slowly add the desired solvent.
-
Be mindful of any potential exothermic reactions upon dissolution, although none are specifically noted for this compound.
-
-
Dissolution:
-
Use gentle agitation (e.g., magnetic stirring) to dissolve the solid.
-
Keep the vessel covered to the extent possible to minimize solvent evaporation.
-
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.[2]
Waste Segregation and Collection:
-
Solid Waste:
-
Contaminated materials such as weigh boats, gloves, and paper towels should be collected in a designated, labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including reaction mixtures and solvent rinses, in a separate, clearly labeled hazardous waste container.
-
Crucially, never dispose of this chemical or its solutions down the drain. [2]
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.
Decontamination:
-
Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone, ethanol) in the fume hood. Collect the rinsate as hazardous liquid waste. After the initial rinse, glassware can be washed with soap and water.
-
Work Surfaces: Wipe down all surfaces within the fume hood that may have come into contact with the chemical using a cloth dampened with a suitable solvent, followed by a soap and water wash. Dispose of the cleaning materials as solid hazardous waste.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and correct response is vital.
| Emergency Scenario | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek prompt medical attention.[7] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Use a safety shower if the area of contact is large. Seek medical attention if irritation persists.[7] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Seek immediate medical attention. |
| Spill | For a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the solid hazardous waste container. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department. |
By adhering to these guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.
References
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- Wayne State University Office of Environmental Health and Safety. (n.d.). Irritants SOP.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
